molecular formula C6H14<br>CH3CH2CH(CH3)CH2CH3<br>C6H14 B165638 3-Methylpentane CAS No. 96-14-0

3-Methylpentane

Cat. No.: B165638
CAS No.: 96-14-0
M. Wt: 86.18 g/mol
InChI Key: PFEOZHBOMNWTJB-UHFFFAOYSA-N
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Description

3-Methylpentane belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been detected in multiple biofluids, such as feces and saliva. This compound is a potentially toxic compound.
This compound is an alkane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpentane
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InChI

InChI=1S/C6H14/c1-4-6(3)5-2/h6H,4-5H2,1-3H3
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InChI Key

PFEOZHBOMNWTJB-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)CC
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DSSTOX Substance ID

DTXSID8052647
Record name 3-Methylpentane
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Molecular Weight

86.18 g/mol
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Physical Description

Gas or Vapor, Liquid; Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors.
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Boiling Point

63.271 °C, 63.3 °C, 572 °F
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Flash Point

-6.6 °C, <20 °F (< -7 °C) (Closed cup), -54 to 19 °F
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Solubility

Sol in ethanol, carbon tetrachloride; miscible in ether, acetone, benzene, heptane, In water, 17.9 mg/L at 25 °C, Solubility in water: none
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Density

0.66431 g/cu cm at 20 °C; 0.65976 g/cu cm at 25 °C, Liquid density = 664.31 kg/cu m at 20 °C, Relative density (water = 1): 0.66, 0.65-0.66
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Vapor Density

3.0 (AIR= 1), Relative vapor density (air = 1): 2.97
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Vapor Pressure

190.0 [mmHg], 190 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 20.5, 1 mmHg
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Color/Form

Colorless liquid

CAS No.

96-14-0
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Melting Point

-162.9 °C, -118 °C, -245 to -148 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentane, a branched-chain alkane with the chemical formula C₆H₁₄, is a structural isomer of hexane.[1] It is a colorless and volatile liquid characterized by a faint, gasoline-like odor.[2] As a constituent of crude oil and natural gas, it finds application as a solvent in organic synthesis, a component in gasoline, and a reference standard in chromatography. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including detailed experimental methodologies for their determination, to support its use in research and development.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValue
IUPAC Name This compound
CAS Number 96-14-0[1][3]
Molecular Formula C₆H₁₄[1][3]
Molar Mass 86.18 g/mol [4][5][6]
Appearance Colorless liquid[4]
Odor Mild, gasoline-like[2]
Density 0.664 g/mL at 20 °C[2]
Melting Point -162.8 °C (-261.0 °F; 110.3 K)[1]
Boiling Point 63.3 °C (145.9 °F; 336.4 K)[2][4]
Refractive Index (n²⁰/D) 1.376[5]
Solubility in Water 17.9 mg/L at 25 °C[7]
Vapor Pressure 135 mmHg at 17 °C[5]
Viscosity 0.326 cP at 20 °C
Surface Tension 18.12 dynes/cm at 20 °C[4]
Table 2: Thermochemical and Safety Properties of this compound
PropertyValue
Flash Point -6.6 °C (20.1 °F) (Closed Cup)[4][7]
Autoignition Temperature 278 °C (532 °F)[2][4]
Heat of Combustion -4160 kJ/mol[2]
Heat of Vaporization 28.06 kJ/mol at boiling point[3]
Lower Explosive Limit 1.2% by volume
Upper Explosive Limit 7.7% by volume[5]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices and recognized testing methods.

Determination of Boiling Point

The boiling point of this compound is determined using the distillation method, which is based on the principles outlined in ASTM D1078 .

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving cylinder

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • A measured volume of this compound is placed in the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled as per the standard distillation setup, ensuring all joints are secure. The thermometer bulb is positioned so that its top is level with the bottom of the side arm of the distillation flask.

  • Cooling water is circulated through the condenser.

  • The flask is gently heated. The heating rate is adjusted to maintain a steady distillation rate of 4-5 mL per minute.

  • The temperature at which the first drop of distillate falls into the receiving cylinder is recorded as the initial boiling point.

  • The temperature is continuously monitored as the distillation proceeds. The constant temperature observed when the bulk of the liquid is distilling is recorded as the boiling point of this compound.

Determination of Melting Point

The melting point of this compound, which is very low, is determined using a cryostat and a calibrated temperature probe.

Apparatus:

  • Cryostat capable of reaching temperatures below -170 °C

  • Sample tube

  • Calibrated low-temperature thermometer or thermocouple

  • Stirring mechanism

Procedure:

  • A small sample of this compound is placed in the sample tube.

  • The sample tube is placed in the cryostat, and the temperature is gradually lowered.

  • The sample is continuously observed for the first signs of solidification. The temperature at which the first crystals appear is noted.

  • The temperature is then slowly increased at a controlled rate (e.g., 1 °C per minute).

  • The temperature at which the last crystal melts is recorded as the melting point.

Determination of Density

The density of this compound is determined using a pycnometer, a method that provides high precision. This procedure is in line with the principles of ASTM D4052 .

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m₁).

  • The pycnometer is filled with distilled water and placed in a constant temperature bath at 20 °C until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed (m₂).

  • The pycnometer is emptied, dried, and then filled with this compound. It is brought to 20 °C in the constant temperature bath, the level is adjusted to the mark, and it is weighed again (m₃).

  • The density of this compound is calculated using the following formula: Density = (m₃ - m₁) / ((m₂ - m₁) / density of water at 20 °C)

Determination of Flash Point

The flash point of this compound is determined using a closed-cup tester, following the principles of ASTM D93 .

Apparatus:

  • Pensky-Martens closed-cup flash point tester

  • Thermometer

  • Ignition source (gas flame or electric igniter)

Procedure:

  • The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

  • The lid is placed on the cup, and the thermometer is inserted.

  • The sample is heated at a slow, constant rate. The stirrer is operated at a specified speed.

  • At regular temperature intervals, the ignition source is applied to the opening in the cup lid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

Determination of Autoignition Temperature

The autoignition temperature is determined by introducing the substance into a heated vessel and observing for ignition, based on ASTM E659 .

Apparatus:

  • Borosilicate glass flask of a specified volume (e.g., 500 mL)

  • Temperature-controlled furnace

  • Thermocouples for monitoring flask temperature

  • Hypodermic syringe for sample injection

Procedure:

  • The flask is placed in the furnace and heated to a predetermined temperature.

  • A small, measured volume of this compound is injected into the hot flask.

  • The flask is observed for a specified period to see if ignition occurs (a flame or explosion).

  • The test is repeated at different temperatures until the lowest temperature at which ignition occurs is determined. This temperature is the autoignition temperature.

Determination of Water Solubility

The water solubility of this compound is determined using the flask method as described in OECD Guideline 105 .

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath

  • Centrifuge

  • Analytical instrument for determining the concentration of this compound in water (e.g., gas chromatograph)

Procedure:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and placed in a constant temperature bath at 25 °C. The mixture is stirred for a sufficient time to reach equilibrium (typically 24 hours).

  • The mixture is then centrifuged to separate the undissolved this compound from the aqueous phase.

  • A sample of the aqueous phase is carefully withdrawn and its this compound concentration is determined using a calibrated gas chromatograph.

  • The determined concentration represents the water solubility of this compound at that temperature.

Determination of Refractive Index

The refractive index of this compound is measured using an Abbe refractometer, following the principles of ASTM D1218 .

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (sodium lamp)

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

  • A few drops of this compound are placed on the surface of the prism.

  • The prisms are closed, and the sample is allowed to come to a constant temperature (20 °C) by the circulating water bath.

  • The light source is turned on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The compensator is adjusted to remove any color fringe.

  • The refractive index is read directly from the instrument's scale.

Chemical Reactivity

As a saturated alkane, this compound is relatively unreactive under normal conditions. Its primary chemical reactions are combustion and halogenation.

  • Combustion: In the presence of excess oxygen, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. The balanced chemical equation is: C₆H₁₄ + (19/2)O₂ → 6CO₂ + 7H₂O

  • Halogenation: this compound can react with halogens (e.g., chlorine, bromine) in the presence of ultraviolet light or high temperatures in a free-radical substitution reaction. This results in the substitution of one or more hydrogen atoms with halogen atoms, leading to a mixture of halogenated products.

Mandatory Visualization

G cluster_isomers Isomers of Hexane (C6H14) cluster_properties Factors Affecting Boiling Point n-Hexane n-Hexane (Linear) BP: 68 °C 2-Methylpentane 2-Methylpentane (Branched) BP: 60 °C This compound This compound (Branched) BP: 63 °C 2,3-Dimethylbutane 2,3-Dimethylbutane (Branched) BP: 58 °C 2,2-Dimethylbutane 2,2-Dimethylbutane (Highly Branched) BP: 50 °C MolecularWeight Molecular Weight IntermolecularForces Intermolecular Forces (van der Waals) MolecularWeight->IntermolecularForces Increases with size IntermolecularForces->n-Hexane Strongest IntermolecularForces->2,2-Dimethylbutane Weakest MolecularShape Molecular Shape (Branching) MolecularShape->IntermolecularForces Branching decreases surface area

Caption: Relationship between hexane isomer structure and boiling point.

References

3-Methylpentane CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylpentane: CAS Number and Safety Data

Introduction

This compound (C₆H₁₄) is a branched-chain alkane and an isomer of hexane.[1] It is a colorless, volatile liquid with a mild, gasoline-like odor.[2][3][4] Primarily utilized as a solvent in organic synthesis, a lubricant, and a raw material for producing carbon black, it is also a component of gasoline and various consumer products like quick-drying glues.[1][5] This guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number and detailed safety data for researchers, scientists, and drug development professionals.

Chemical Identification

Proper identification is critical for regulatory compliance and safety. The definitive CAS number for this compound is 96-14-0.[2][6][7][8]

IdentifierValue
Chemical Name This compound
CAS Number 96-14-0[2][7][8]
Molecular Formula C₆H₁₄[2][7][8]
Molecular Weight 86.18 g/mol [2][7][8]
EC Number 202-481-4[2]
UN Number 1208[2][8]
Synonyms Diethylmethylmethane[2][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling, storage, and use in experimental design.

PropertyValue
Appearance Colorless liquid[2]
Odor Mild, gasoline-like[3]
Boiling Point 63.2 - 64 °C[2][6]
Melting Point -162.9 °C[2][6]
Flash Point -7 °C to -6.6 °C (Closed Cup)[2][6]
Density 0.664 g/mL at 25 °C
Vapor Pressure 135 mmHg at 17 °C; 190 mmHg at 25°C[2]
Vapor Density 2.97 - 3.0 (Air = 1)[2]
Autoignition Temperature 278 °C (532 °F)[2][4]
Explosive Limits Lower: ~1.2% (V); Upper: ~7.7% (V)[9]
Refractive Index n20/D 1.376
Solubility Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride.[2] Insoluble in water (17.9 mg/L at 25 °C).[6]

Safety and Hazard Information

This compound is a hazardous chemical requiring stringent safety protocols. It is highly flammable and poses several health risks upon exposure.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids Category 2H225: Highly flammable liquid and vapour[10]
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways[10]
Skin Irritation Category 2H315: Causes skin irritation[10]
Serious Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H336: May cause drowsiness or dizziness[10]
Hazardous to the Aquatic Environment (Chronic) Category 2H411: Toxic to aquatic life with long lasting effects[10]
Exposure Limits
OrganizationLimit TypeValue
OSHA PEL-TWA100 ppm (350 mg/m³)[3]
NIOSH REL-TWA (10-hour)100 ppm (350 mg/m³)[3]
ACGIH TLV-TWA (8-hour)500 ppm[10]
ACGIH STEL1000 ppm[10]

Toxicological Information

Exposure to this compound primarily occurs through inhalation and can impact the nervous system.[1]

  • Acute Effects : Inhalation of high concentrations can cause irritation, headaches, drowsiness, dizziness, and loss of coordination.[1][11] If the liquid is swallowed, it can enter the airways and may cause aspiration pneumonitis.[10]

  • Chronic Effects : Prolonged exposure can affect the central and peripheral nervous systems.[1] The substance also defats the skin, which may lead to dryness or cracking with repeated contact.[10]

  • Specific Studies : A subacute inhalation study in rats determined a No Observable Adverse Effect Level (NOAEL) to be above 4,540 ppm for exposure of 6 hours/day, 5 days/week for 4 weeks.[5][11] No mortality or significant clinical signs were observed in the study.[5]

Experimental Protocols

Subacute Inhalation Toxicity Study (Rat Model)

The NOAEL for this compound was determined based on the following experimental design, in accordance with OECD Test Guideline 412:[5]

  • Test Animals : Sprague Dawley rats were used for the study.[5]

  • Exposure Groups : Animals were divided into four groups and exposed to 0 ppm (control), 284 ppm, 1,135 ppm, and 4,540 ppm of this compound.[5]

  • Exposure Conditions : Exposure was conducted via whole-body inhalation for 6 hours per day, 5 days a week, for a total of 4 weeks.[5]

  • Parameters Monitored : Throughout the study, researchers monitored and recorded mortality, clinical signs, body weight, food consumption, hematology, serum chemistry, and organ weights.[5]

Physicochemical Properties Determination

Standardized testing protocols are used to determine the physicochemical properties listed in safety data sheets. For instance, the flash point is determined using a "closed cup" method, a standard procedure for volatile liquids.[6]

Safe Handling and Storage

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_emergency Emergency & Spill Response cluster_disposal Storage & Disposal prep Assess Risks & Review SDS controls Work in Ventilated Hood Ensure Explosion-Proof Equipment Ground/Bond All Containers prep->controls Implement ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Flame-Retardant Lab Coat) controls->ppe Before Handling receive Receive & Inspect Container ppe->receive transfer Use Non-Sparking Tools Dispense Carefully to Avoid Splashes Keep Container Closed When Not in Use receive->transfer use Perform Experiment Avoid Inhalation and Contact transfer->use storage Store in Cool, Dry, Well-Ventilated Area Away from Ignition Sources & Oxidizers use->storage waste Collect Waste in Labeled, Approved Container use->waste spill Small Spill Occurs spill_action Absorb with Inert Material (Sand) Collect in Sealable Container Clean Area spill->spill_action fire Fire Occurs fire_action Use Dry Chemical or CO2 Extinguisher Evacuate if Uncontrollable fire->fire_action dispose Dispose via Approved Hazardous Waste Program waste->dispose

Caption: Workflow for Safe Handling of this compound.

Key Handling and Storage Precautions
  • Ventilation : Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[10][12]

  • Ignition Sources : It is a highly flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[10][13] Use non-sparking tools and explosion-proof electrical equipment.[10][14]

  • Electrostatic Discharge : Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfer.[10][13]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles or a face shield, and flame-retardant clothing.[12]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][14]

  • Spill Response : In case of a spill, remove all ignition sources.[9] Absorb the spill with an inert material like sand and collect it in a sealable container for disposal.[12] Do not let the chemical enter drains.[13]

References

Spectroscopic Analysis of 3-Methylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for 3-methylpentane, a branched alkane with the chemical formula C6H14. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the data in a clear, tabular format, and detailing the experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals four distinct proton environments.[1] Due to the molecule's symmetry, the two ethyl groups are chemically equivalent. The chemical shifts are all in the typical upfield region for saturated alkanes, between 0.9 and 1.4 ppm.[1]

Chemical Shift (δ) (ppm)IntegrationMultiplicityAssignment
~0.866HTripletCH₃ (C1 and C5)
~0.853HDoubletCH₃ (at C3)
~1.254HMultipletCH₂ (C2 and C4)
~1.191HMultipletCH (C3)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. The multiplets for the CH₂ and CH protons arise from complex spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon environments in the molecule.[2] The symmetry of the molecule results in the two terminal methyl carbons of the pentane chain being equivalent, as are the two methylene carbons.[2]

Chemical Shift (δ) (ppm)Assignment
11.48C1 and C5
18.83Methyl group at C3
29.27C2 and C4
36.35C3
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1][2][3] Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[4]

  • An internal standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference point for the chemical shifts, which is set to 0.0 ppm.[1][2]

  • The solution is transferred to a high-quality NMR tube.

Data Acquisition:

  • The NMR tube is placed into the NMR spectrometer.

  • For a ¹H NMR spectrum, the instrument is typically set to acquire data for a few minutes.[3]

  • For a ¹³C NMR spectrum, a longer acquisition time (20-60 minutes or more) is generally required due to the low natural abundance of the ¹³C isotope.[3]

  • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • The free induction decay (FID) signal is acquired and then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. For an alkane like this compound, the spectrum is characterized by C-H stretching and bending vibrations.[5][6]

Wavenumber (cm⁻¹)Vibration TypeAssignment
2950 - 2850C-H StretchCH₃ and CH₂ groups[5]
1470 - 1450C-H Bend (Scissoring)CH₂ groups[5]
1385 - 1375C-H Bend (Rocking)CH₃ groups

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule.[7]

Experimental Protocol for IR Spectroscopy
  • For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal.

  • The sample is placed in the IR spectrometer.

  • A background spectrum (of the empty salt plates or ATR crystal) is recorded.

  • The sample spectrum is then recorded, and the background is automatically subtracted to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

The mass spectrum of this compound shows a molecular ion peak at an m/z of 86, corresponding to the molecular weight of C₆H₁₄.[8] The fragmentation pattern is characteristic of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds to form stable carbocations.[9]

m/zRelative IntensityAssignment
86Low[C₆H₁₄]⁺ (Molecular Ion)[8]
71Moderate[C₅H₁₁]⁺ (Loss of CH₃)
57High (Base Peak)[C₄H₉]⁺ (Loss of C₂H₅)[8]
43High[C₃H₇]⁺
41Prominent[C₃H₅]⁺[8]
29Moderate[C₂H₅]⁺

The base peak at m/z 57 corresponds to the formation of a stable secondary butyl cation.

Experimental Protocol for Mass Spectrometry
  • A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).[10]

  • The sample is vaporized in a high vacuum environment.[11]

  • The gaseous molecules are ionized, typically using an electron ionization (EI) source, which bombards the molecules with high-energy electrons, causing them to lose an electron and form a radical cation (the molecular ion).[10]

  • The molecular ion and any fragment ions are accelerated by an electric field.

  • The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).

  • A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_information Structural Information cluster_conclusion Conclusion Sample This compound (C6H14) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data NMR_Info Carbon-Hydrogen Framework Connectivity NMR_Data->NMR_Info IR_Info Functional Groups (C-H bonds) IR_Data->IR_Info MS_Info Molecular Weight Fragmentation Pattern MS_Data->MS_Info Structure Elucidated Structure: This compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Spectroscopic analysis workflow for this compound.

References

3-Methylpentane: A Comprehensive Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the properties, applications, and experimental considerations of 3-methylpentane as a non-polar aprotic solvent in research and development.

Introduction

This compound, a branched-chain alkane with the chemical formula C₆H₁₄, is a colorless, volatile liquid with a mild, gasoline-like odor.[1] As a structural isomer of hexane, it possesses unique physical and chemical properties that make it a valuable non-polar aprotic solvent in various laboratory and industrial settings.[1][2] This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical properties, explores its applications in organic synthesis and analytical techniques, and provides practical experimental protocols and safety guidelines.

Physicochemical Properties

The utility of this compound as a solvent is dictated by its distinct physical and chemical characteristics. Its branched structure influences its boiling and melting points compared to its linear isomer, n-hexane.[1] A summary of its key properties is presented below.

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₄[1]
Molecular Weight 86.18 g/mol [1]
CAS Number 96-14-0[3]
Appearance Colorless liquid[1]
Odor Mild, gasoline-like[1]
Boiling Point 63.27 °C[1]
Melting Point -118 °C[3]
Density 0.664 g/mL at 25 °C
Vapor Pressure 135 mmHg at 17 °C
Flash Point -7 °C (closed cup)
Autoignition Temperature 278 °C[1]
Solubility in Water 12.8 - 17.9 mg/L at 25 °C[1][4][5]
Solubility in Organic Solvents Miscible with ethanol, ether, acetone, benzene, carbon tetrachloride[1]
Refractive Index (n20/D) 1.376
Dielectric Constant 1.89[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of organic compounds. The following table summarizes the key spectral features of this compound.

Spectroscopic TechniqueKey Features and PeaksReference(s)
¹H NMR (in CDCl₃) Shows four distinct proton environments with chemical shifts between 0.9–1.4 ppm. The integration reflects a 6:3:4:1 proton ratio.[6]
¹³C NMR (in CDCl₃) Exhibits four signals corresponding to the different carbon environments, with chemical shifts at approximately 11.5, 18.8, 29.3, and 36.4 ppm.[2]
Infrared (IR) Spectroscopy Displays strong C-H stretching vibrations between 2880-2940 cm⁻¹ and C-H deformation vibrations between 1365-1480 cm⁻¹, characteristic of alkanes.[7]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak at m/z = 86 and a base peak at m/z = 57, which is typical for branched alkanes due to the formation of stable carbocations upon fragmentation.

Applications in a Laboratory Setting

This compound's non-polar and aprotic nature, combined with its volatility and relatively low toxicity compared to some other hydrocarbons, makes it a suitable solvent for a range of applications.

Organic Synthesis

As a non-polar aprotic solvent, this compound is an excellent medium for reactions involving non-polar reagents and intermediates.[1] It is particularly useful for:

  • Reactions requiring an inert medium: Its saturated hydrocarbon structure renders it unreactive towards many common reagents.

  • Extractions: Its immiscibility with water and ability to dissolve a wide range of non-polar organic compounds make it an effective extraction solvent.[1]

  • Low-temperature reactions: Its low melting point allows it to be used as a solvent for reactions conducted at very low temperatures.

Spectroscopy

This compound can be used as a solvent for spectroscopic analysis of non-polar compounds, particularly in infrared (IR) spectroscopy, as its own spectrum has relatively few sharp absorption bands in regions of interest for many functional groups.[7]

Chromatography

In analytical chemistry, this compound finds application in chromatographic techniques:

  • Gas Chromatography (GC): Due to its volatility, it can be used as a solvent to prepare samples for GC analysis. It is also a component of "hexanes," a common mixture used as a non-polar solvent and in GC applications.[8]

  • Liquid Chromatography (LC): It can be used as a component of the mobile phase in normal-phase liquid chromatography for the separation of non-polar compounds.

Experimental Protocols

While specific, detailed protocols where this compound is the exclusively cited solvent are not abundant in literature, its properties allow for its use in standard procedures for non-polar aprotic solvents. The following are representative protocols where this compound can be effectively utilized.

Protocol for Liquid-Liquid Extraction

This protocol describes a general procedure for the extraction of a non-polar organic compound from an aqueous solution using this compound.

Objective: To separate a non-polar organic compound from an aqueous solution.

Materials:

  • Separatory funnel

  • Beakers

  • Erlenmeyer flask

  • This compound

  • Aqueous solution containing the target compound

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Ensure the stopcock of the separatory funnel is closed and pour the aqueous solution containing the compound to be extracted into the funnel.

  • Add a volume of this compound approximately equal to that of the aqueous solution to the separatory funnel.

  • Stopper the separatory funnel, and while holding the stopper and stopcock firmly, invert the funnel.

  • Vent the funnel by opening the stopcock to release any pressure buildup. Close the stopcock.

  • Shake the funnel gently for 1-2 minutes to allow for the partitioning of the solute between the two phases. Periodically vent the funnel.

  • Place the separatory funnel back on a ring stand and allow the layers to fully separate. The less dense this compound layer will be the top layer.

  • Carefully drain the lower aqueous layer into a beaker.

  • Pour the upper this compound layer out through the top of the separatory funnel into a clean, dry Erlenmeyer flask. This prevents re-contamination with any residual aqueous layer in the funnel stem.

  • For multiple extractions, return the aqueous layer to the separatory funnel and repeat steps 2-8 with fresh portions of this compound. Combine all organic extracts.

  • Dry the combined organic extracts by adding a small amount of anhydrous sodium sulfate and swirling the flask. The drying agent will clump together as it absorbs residual water.

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the this compound using a rotary evaporator to isolate the extracted compound.

G cluster_prep Preparation cluster_extraction Extraction Process cluster_separation Separation and Drying cluster_isolation Product Isolation A Combine aqueous solution and this compound in separatory funnel B Stopper and invert funnel A->B C Vent to release pressure B->C D Shake gently to mix phases C->D E Allow layers to separate D->E F Drain lower aqueous layer E->F G Collect upper organic layer (this compound) E->G H Dry organic layer with anhydrous Na₂SO₄ G->H I Remove solvent via rotary evaporation H->I J Isolated non-polar compound I->J G cluster_prep Sample Preparation cluster_transfer Sample Transfer cluster_analysis Analysis A Weigh analyte B Dissolve analyte in this compound in volumetric flask A->B C Dilute to final volume B->C D Transfer solution to GC vial C->D E Cap vial securely D->E F Inject sample into Gas Chromatograph E->F

References

An In-depth Technical Guide to the Solubility of Organic Compounds in 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentane, a branched-chain alkane with the chemical formula C₆H₁₄, is a colorless, volatile liquid widely utilized as a non-polar solvent in organic synthesis, chromatography, and various industrial processes.[1] Its branched structure influences its physical properties, such as a lower boiling point and melting point compared to its straight-chain isomer, hexane, which in turn affects its characteristics as a solvent.[2] Understanding the solubility of various organic compounds in this compound is critical for its effective application in research, particularly in reaction chemistry, extraction, purification, and formulation development within the pharmaceutical and chemical industries.

This technical guide provides a comprehensive overview of the solubility of organic compounds in this compound, presenting available quantitative data, detailing experimental protocols for solubility determination, and illustrating key concepts through logical diagrams.

Core Principles of Solubility in this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. As a non-polar solvent, this compound primarily engages in weak van der Waals forces (specifically, London dispersion forces). Therefore, it is an excellent solvent for other non-polar compounds and those with low polarity.

Factors Influencing Solubility in this compound:

  • Polarity: Non-polar solutes, such as other alkanes, aromatic hydrocarbons, and ethers with large alkyl groups, are generally highly soluble in this compound. Polar compounds, particularly those capable of strong hydrogen bonding like water and small alcohols, exhibit very low solubility.

  • Molecular Size and Shape: For solutes within the same homologous series, as the molecular size and surface area increase, the strength of London dispersion forces also increases, which can lead to higher solubility. However, for very large molecules, the energy required to break the solute-solute interactions in the crystal lattice can become the dominant factor, leading to decreased solubility. The branching of a solute's carbon chain can also affect its packing and interaction with the solvent molecules.

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of the solute.

  • Presence of Functional Groups: The presence and nature of functional groups on a solute molecule significantly impact its polarity and, consequently, its solubility in this compound. Functional groups that can participate in hydrogen bonding (e.g., -OH, -COOH, -NH₂) drastically reduce solubility in non-polar solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of various organic compounds in this compound. It is important to note that comprehensive solubility data for a wide range of compounds in this compound is not extensively available in readily accessible literature. The data presented here has been compiled from various sources, including the IUPAC-NIST Solubility Data Series.

Table 1: Solubility of Alcohols in this compound

SoluteTemperature (°C)Solubility (g/L)Reference
Methanol5389[3]
Methanol10450[3]
Methanol15530[3]
Methanol20650[3]
Methanol25910[3]

Table 2: Solubility of Water in this compound

SoluteTemperature (°C)Solubility ( g/100g solution)Reference
Water25Data not extensively available[4]

Table 3: General Solubility of Organic Compound Classes in this compound (Qualitative)

Compound ClassGeneral SolubilityRationale
AlkanesMiscible"Like dissolves like"; both are non-polar.
Aromatic HydrocarbonsGenerally SolubleNon-polar nature allows for good interaction with this compound.
EthersVaries (Generally Soluble)Solubility decreases with increasing polarity of the ether. Ethers with large alkyl groups are more soluble.
EstersVaries (Generally Soluble)Similar to ethers, solubility depends on the size of the alkyl chains.
KetonesVaries (Generally Soluble)Lower-chain ketones are more polar and less soluble than higher-chain ketones.
AlcoholsSparingly to Poorly SolubleThe polar hydroxyl group leads to poor miscibility with the non-polar solvent. Solubility decreases with shorter alkyl chains.
Carboxylic AcidsVery Poorly SolubleThe highly polar carboxyl group, capable of strong hydrogen bonding, results in very low solubility.
Drug-like MoleculesVaries SignificantlySolubility is highly dependent on the overall polarity and presence of functional groups. Non-polar, lipophilic compounds will be more soluble.

Experimental Protocols

The determination of the solubility of organic compounds in a volatile solvent like this compound requires precise and well-controlled experimental procedures. The following are detailed methodologies for key experiments.

The Shake-Flask Method (for Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solute in a solvent.[5][6]

a. Materials and Apparatus:

  • Analyte (solute) of interest (high purity)

  • This compound (high purity, anhydrous)

  • Thermostatically controlled shaker or water bath

  • Sealed, inert sample vials or flasks (e.g., glass with PTFE-lined caps)

  • Analytical balance

  • Filtration system (e.g., syringe filters with a membrane compatible with this compound, such as PTFE)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)

b. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid solute to a known volume or mass of this compound in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is established. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid contamination from the undissolved solid, it is recommended to pre-wet the syringe with the solution.

  • Filtration: Immediately filter the sample through a compatible syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent (if necessary) to bring the concentration within the linear range of the analytical instrument. Analyze the concentration of the solute using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes in volatile solvents.[7][8][9][10]

a. Materials and Apparatus:

  • Analyte (solute) of interest (non-volatile, high purity)

  • This compound (volatile, high purity)

  • Thermostatically controlled environment

  • Sealed sample vials or flasks

  • Analytical balance

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

b. Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of the solute in this compound as described in the shake-flask method (steps 1-3).

  • Sampling and Weighing: Carefully withdraw a known mass or volume of the clear supernatant and transfer it to a pre-weighed, clean, and dry evaporating dish or vial. Record the exact mass of the solution transferred.

  • Solvent Evaporation: Place the evaporating dish in a well-ventilated fume hood or a vacuum desiccator to allow the this compound to evaporate completely. Gentle heating in an oven at a temperature well below the boiling point of the solute can be used to expedite the process, provided the solute is thermally stable.

  • Drying and Weighing: Once the solvent has completely evaporated, dry the remaining solid solute to a constant weight in an oven or desiccator.

  • Calculation: The solubility can be calculated as the mass of the dried solute per mass or volume of the solvent.

Mandatory Visualizations

Logical Relationship: Factors Influencing Solubility

G Solubility Solubility of Organic Compound in this compound Solute_Props Solute Properties Solute_Props->Solubility Polarity Polarity ('Like dissolves like') Solute_Props->Polarity Size_Shape Molecular Size & Shape Solute_Props->Size_Shape Functional_Groups Functional Groups Solute_Props->Functional_Groups Solvent_Props Solvent Properties (this compound) Solvent_Props->Solubility Solvent_Polarity Non-polar Nature (van der Waals forces) Solvent_Props->Solvent_Polarity Temp Temperature Temp->Solubility Polarity->Solubility Size_Shape->Solubility Functional_Groups->Solubility Solvent_Polarity->Solubility

Caption: Factors influencing the solubility of organic compounds in this compound.

Experimental Workflow: Shake-Flask Solubility Determination

G Start Start Prep Prepare Supersaturated Solution (Excess Solute in this compound) Start->Prep Equilibrate Equilibrate at Constant Temperature (24-72h with agitation) Prep->Equilibrate Settle Allow Solid to Settle Equilibrate->Settle Sample Withdraw Supernatant Settle->Sample Filter Filter Sample (e.g., PTFE syringe filter) Sample->Filter Analyze Analyze Concentration (e.g., HPLC, GC, UV-Vis) Filter->Analyze End End Analyze->End

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

This compound is a valuable non-polar solvent for a variety of applications in research and industry. Its effectiveness as a solvent is dictated by the fundamental principles of intermolecular forces. While it is an excellent solvent for non-polar and weakly polar organic compounds, its utility for dissolving polar molecules is limited. The quantitative data on the solubility of various organic compounds in this compound is not as extensive as for more common solvents, highlighting an area where further research would be beneficial. The experimental protocols outlined in this guide, such as the shake-flask and gravimetric methods, provide robust frameworks for researchers to determine the solubility of their compounds of interest in this compound, thereby enabling more informed decisions in experimental design and process development.

References

Thermodynamic properties of 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆H₁₄) is a branched-chain alkane, a structural isomer of hexane, that serves as a fundamental component in various chemical and industrial processes. A thorough understanding of its thermodynamic properties is paramount for applications ranging from solvent chemistry and fuel development to its use as a reference compound in material science. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, details the experimental methodologies used for their determination, and presents theoretical approaches for their estimation.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound have been extensively studied. The following tables summarize the most critical data for the solid, liquid, and gaseous phases.

Table 1: General and Phase Transition Properties of this compound

PropertyValueUnitsReference(s)
Molar Mass86.18 g/mol [1]
Boiling Point (at 1 atm)63.27°C
Melting Point-162.9°C
Triple Point Temperature110.26K[2]
Enthalpy of Fusion (at 110.26 K)5.3032kJ/mol[2][3]
Entropy of Fusion (at 110.26 K)48.101J/(mol·K)[2][3]
Critical Temperature231.2°C
Critical Pressure3.12MPa

Table 2: Standard Thermodynamic Properties of this compound at 298.15 K

PropertyValueUnitsPhaseReference(s)
Standard Enthalpy of Formation (ΔfH°)-201.87 ± 0.76kJ/molLiquid[4]
Standard Molar Entropy (S°)292.5J/(mol·K)Liquid[5]
Heat Capacity at Constant Pressure (Cp)191.16J/(mol·K)Liquid[5][6]
Heat Capacity at Constant Pressure (Cp)33.49cal/(K·mol)Gas

Table 3: Vapor Pressure of this compound at Various Temperatures

Temperature (°C)Vapor Pressure (mmHg)Reference(s)
17135[7][8]
25190.0

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies commonly employed for characterizing this compound.

Adiabatic Calorimetry

Adiabatic calorimetry is a primary technique for determining heat capacities, enthalpies of fusion, and enthalpies of vaporization. The principle lies in measuring the energy required to induce a specific temperature change in a sample under conditions where no heat is exchanged with the surroundings.[9][10]

Methodology:

  • Sample Preparation: A high-purity sample of this compound is degassed to remove any dissolved air and volatile impurities. The sample is then hermetically sealed in a calorimeter vessel of known heat capacity.

  • Apparatus: The calorimeter vessel is placed within an adiabatic shield. The temperature difference between the vessel and the shield is continuously monitored, and the shield's temperature is adjusted to match the vessel's temperature, thereby minimizing heat exchange.[9]

  • Measurement of Heat Capacity: A known quantity of electrical energy is supplied to the calorimeter, and the resulting temperature increase is measured precisely. The heat capacity is calculated from the energy input and the temperature change. For this compound, these measurements are performed over a wide temperature range, including the solid and liquid phases.[11][12]

  • Measurement of Enthalpy of Fusion: The sample is cooled to a temperature below its triple point (110.26 K). Energy is then supplied to the sample at a constant rate, and the temperature is monitored. A plateau in the temperature profile is observed at the melting point, during which all the supplied energy contributes to the phase change. The enthalpy of fusion is determined from the total energy supplied during this plateau.[13][14][15][16]

  • Data Analysis: The raw data of energy input versus temperature is used to calculate the heat capacity at different temperatures and the enthalpy of fusion. Corrections are made for the heat capacity of the calorimeter vessel.

Vapor Pressure Determination

The vapor pressure of a volatile liquid like this compound is a critical property, often determined by static or dynamic methods.

Static Method Methodology:

  • Apparatus Setup: A sample of this compound is placed in a thermostated cell connected to a pressure measuring device (e.g., a manometer) and a vacuum line.[4][17]

  • Degassing: The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved gases that would contribute to the total pressure.[18]

  • Equilibration: The sample cell is maintained at a constant temperature until the liquid and vapor phases reach equilibrium.[4]

  • Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured at a series of constant temperatures. The temperature of the sample is precisely controlled and measured.[1][8][19]

Ebulliometry (Dynamic Method) Methodology:

  • Apparatus: An ebulliometer is used, which is designed to measure the boiling point of a liquid at a controlled pressure. The core components include a boiler, a condenser, and a temperature sensor placed in a thermowell to measure the temperature of the vapor-liquid equilibrium.[20][21]

  • Procedure: The pressure in the system is set to a specific value. The liquid this compound is heated until it boils. The temperature at which the liquid and vapor are in equilibrium (the boiling point at that pressure) is precisely measured.[22][23][24]

  • Data Collection: This process is repeated for a range of pressures, yielding a set of corresponding boiling points.

Theoretical Estimation Methods

In the absence of experimental data, theoretical methods can provide reliable estimates of thermodynamic properties.

Benson Group Additivity Method

The Benson group additivity method is a widely used technique for estimating the thermodynamic properties of organic molecules in the ideal gas state.[12][25] This method assumes that the properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups.

The standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) can be estimated using the following general equation:

Property = Σ (Group Contribution) + Σ (Ring Strain Corrections) + Σ (Non-nearest Neighbor Interactions)

For this compound (CH₃CH₂CH(CH₃)CH₂CH₃), the relevant groups and their contributions are summed to predict its thermodynamic properties.[2][26][27][28]

Visualizations

The following diagrams illustrate the experimental workflows and theoretical concepts discussed in this guide.

ExperimentalWorkflow_AdiabaticCalorimetry Workflow for Adiabatic Calorimetry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Degas this compound Sample prep2 Seal in Calorimeter Vessel prep1->prep2 meas1 Place Vessel in Adiabatic Shield prep2->meas1 meas2 Supply Known Electrical Energy meas1->meas2 meas3 Measure Temperature Change (ΔT) meas2->meas3 analysis1 Calculate Heat Capacity (Cp) meas3->analysis1 analysis2 Determine Enthalpy of Fusion (ΔHfus) analysis1->analysis2

Caption: Workflow for determining heat capacity and enthalpy of fusion using adiabatic calorimetry.

ExperimentalWorkflow_VaporPressure Workflow for Static Vapor Pressure Measurement cluster_setup Apparatus Setup cluster_procedure Procedure cluster_data Data Collection setup1 Place Sample in Thermostated Cell setup2 Connect to Pressure Sensor & Vacuum setup1->setup2 proc1 Degas Sample (Freeze-Pump-Thaw) setup2->proc1 proc2 Set and Maintain Constant Temperature proc1->proc2 proc3 Allow System to Reach Equilibrium proc2->proc3 proc4 Measure Vapor Pressure proc3->proc4 data1 Repeat at Different Temperatures proc4->data1 data2 Generate Vapor Pressure Curve data1->data2

Caption: Workflow for determining vapor pressure using the static method.

BensonGroupAdditivity Benson Group Additivity Method for this compound cluster_groups Decomposition into Benson Groups cluster_contributions Summation of Group Contributions molecule {this compound | CH₃CH₂CH(CH₃)CH₂CH₃} g1 C-(H)₃(C) molecule->g1 g2 C-(H)₂(C)₂ molecule->g2 g3 C-(H)(C)₃ molecule->g3 c1 2 x [C-(H)₃(C)] g1->c1 c2 3 x [C-(H)₂(C)₂] g2->c2 c3 1 x [C-(H)(C)₃] g3->c3 result {Estimated Thermodynamic Property | (ΔfH°, S°, Cp)} c1->result c2->result c3->result

Caption: Conceptual diagram of the Benson Group Additivity method for this compound.

References

An In-Depth Technical Guide to the Molecular Geometry and Conformation of 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and conformational landscape of 3-methylpentane, a branched alkane of significance in various chemical and pharmaceutical contexts. Understanding the three-dimensional structure and dynamic behavior of such molecules is paramount for predicting their physical properties, reactivity, and interactions with biological systems. This document summarizes key quantitative data, details relevant experimental and computational protocols, and presents visual representations of the conformational analysis.

Molecular Structure and Conformational Isomerism

This compound (C₆H₁₄) is a structural isomer of hexane. Its defining feature is a methyl group attached to the third carbon atom of a pentane chain. Rotation around the central carbon-carbon bonds (specifically the C2-C3 and C3-C4 bonds) gives rise to a series of conformational isomers, or conformers. These conformers differ in their spatial arrangement and, consequently, in their potential energy.

The conformational analysis of this compound primarily focuses on the rotation about the C2-C3 bond, which leads to various staggered and eclipsed arrangements of the substituents on these two carbon atoms. The staggered conformations are energy minima, representing the most stable arrangements, while the eclipsed conformations correspond to energy maxima and are transition states between the staggered forms.

Quantitative Geometrical Parameters

Table 1: Calculated Bond Lengths of the Most Stable this compound Conformer

BondTypical Calculated Bond Length (Å)
C-C (average)1.53 - 1.54
C-H (average)1.09 - 1.10

Table 2: Calculated Bond Angles of the Most Stable this compound Conformer

AngleTypical Calculated Bond Angle (°)
C-C-C (average)109.5 - 112.0
C-C-H (average)109.0 - 111.0
H-C-H (average)107.0 - 109.0

Conformational Energies

The relative stability of the different conformers of this compound is determined by the interplay of torsional strain (from eclipsing interactions) and steric strain (from repulsive interactions between bulky groups). Staggered conformations are significantly more stable than their eclipsed counterparts.[1]

Table 3: Relative Potential Energies of this compound Conformers (Rotation about C2-C3 bond)

ConformationDescriptionRelative Potential Energy (kJ/mol)
Staggered 1Anti-periplanar arrangement of the ethyl and methyl groups.3.4 - 3.8
Staggered 2Gauche interaction between the ethyl and a methyl group.~3.8
Staggered 3Gauche interaction between two methyl groups.~3.8
Eclipsed 1Eclipsing of a methyl group with a hydrogen atom.18 - 21
Eclipsed 2Eclipsing of an ethyl group with a hydrogen atom.18 - 21
Eclipsed 3Eclipsing of a methyl group with another methyl group.> 21

Note: The energy values are approximate and can vary depending on the computational method used.

Experimental and Computational Protocols

The determination of molecular geometry and conformational energies relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Gas Electron Diffraction (GED): This technique is a powerful method for determining the gas-phase structure of molecules.

  • Methodology:

    • A high-energy beam of electrons is directed at a gaseous sample of this compound.

    • The electrons are scattered by the molecule's electrostatic potential.

    • The resulting diffraction pattern is recorded on a detector.

    • The radial distribution curve, obtained by a Fourier transform of the scattered electron intensity, provides information about the internuclear distances within the molecule.

    • By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and the relative populations of different conformers can be determined.

Microwave Spectroscopy: This method provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be derived.

  • Methodology:

    • A gaseous sample of this compound is irradiated with microwave radiation.

    • Molecules with a permanent dipole moment absorb radiation at specific frequencies corresponding to transitions between rotational energy levels.

    • The analysis of the resulting absorption spectrum yields the rotational constants (A, B, and C).

    • By analyzing the rotational constants of different isotopologues of this compound (e.g., by substituting ¹²C with ¹³C or ¹H with ²H), the atomic coordinates can be precisely determined, providing detailed structural information for the most stable conformer(s).

Computational Protocols

Ab Initio and Density Functional Theory (DFT) Calculations: These computational methods are essential for exploring the potential energy surface of a molecule and predicting the geometries and energies of its conformers.

  • Methodology:

    • Conformational Search: A systematic search for all possible conformers is performed by rotating around the single bonds of the this compound molecule.

    • Geometry Optimization: The geometry of each identified conformer is optimized to find the lowest energy structure for that particular arrangement of atoms. This is typically done using methods like Møller-Plesset perturbation theory (e.g., MP2) or DFT with a suitable basis set (e.g., 6-31G* or larger).

    • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

    • Energy Calculations: Single-point energy calculations at a higher level of theory (e.g., coupled-cluster methods like CCSD(T)) are often performed on the optimized geometries to obtain more accurate relative energies of the conformers.

Visualization of Conformational Analysis

The following diagrams illustrate the key aspects of the conformational analysis of this compound.

G cluster_0 Experimental Methods cluster_1 Computational Methods GED Gas Electron Diffraction Data Molecular Structure Data (Bond Lengths, Angles, Dihedral Angles) GED->Data MW Microwave Spectroscopy MW->Data AbInitio Ab Initio Calculations AbInitio->Data DFT Density Functional Theory DFT->Data Analysis Conformational Analysis (Relative Energies, Rotational Barriers) Data->Analysis

Fig. 1: Workflow for determining the molecular geometry and conformation of this compound.

G E0 E1 E2 E3 E4 E5 S1 E1_top S1->E1_top 18-21 kJ/mol S2 E2_top S2->E2_top 18-21 kJ/mol S3 E3_top S3->E3_top >21 kJ/mol E1_top->S2 E2_top->S3 E3_top->S1 label_S Staggered Conformers (3.4-3.8 kJ/mol) label_E Eclipsed Conformers label_axis Rotation about C2-C3 bond label_y Potential Energy

References

A Technical Guide to the Commercial Grades and Purity of 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial grades, purity levels, and analytical methodologies for 3-Methylpentane. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for their applications.

Commercial Grades and Purity Specifications

This compound is commercially available in various grades, each with a different level of purity and intended for specific applications. The purity is typically determined by Gas Chromatography (GC), and the primary impurities are other hexane isomers.

Table 1: Summary of Commercial Grades and Purity of this compound

GradeTypical Purity (%)Common ImpuritiesPrimary Applications
Technical Grade95%Other hexane isomers (n-hexane, 2-methylpentane, methylcyclopentane), other C5-C7 hydrocarbonsIndustrial solvent, cleaning agent
Pure Grade≥98% to >99.0%Trace amounts of other hexane isomersGeneral laboratory use, chemical synthesis
Research Grade≥99%Minimal isomeric impuritiesResearch and development, analytical standards
Chromatographic Grade>99.0% (GC)Highly purified, minimal interfering peaksHigh-performance liquid chromatography (HPLC), Gas chromatography (GC)
Analytical Standard≥99.5% (GC)[1]Stringently tested for high purityCalibration and quantification in analytical methods

Table 2: Typical Composition of Commercial Hexane Mixtures Containing this compound

Component"Hexanes" Mixture Composition (>60% n-hexane)Commercial Grade Hexane (Example 1)Commercial Grade Hexane (Example 2)
n-HexaneMajor Component (>60%)~50%52%
This compound Present [2][3]Present 16% [4]
2-MethylpentanePresent[3]PresentPresent
MethylcyclopentanePresent[3]Present16%[4]
Other C5, C6, C7 (cyclo)alkanesPossible trace amounts[2]--

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

The following is a detailed methodology for the determination of the purity of this compound and the identification of its common impurities using Gas Chromatography with a Flame Ionization Detector (GC-FID). This protocol is a composite based on established methods for the analysis of hexane isomers and light hydrocarbons.

Objective: To quantify the purity of a this compound sample and identify and quantify isomeric and other hydrocarbon impurities.

Principle: The volatile components of the sample are separated based on their boiling points and interaction with the stationary phase of a capillary GC column. The separated components are detected by a Flame Ionization Detector (FID), and the resulting peak areas are used to calculate the percentage purity.

Instrumentation and Materials:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A capillary column suitable for the separation of light hydrocarbons. A common choice is a non-polar or mid-polar column. For hexane isomer separation, a specialized column is recommended.

    • Recommended Column: Agilent J&W CP-Select 624 Hexane, 30 m x 0.32 mm, 1.8 µm film thickness[5] or a similar DB-624 column[6].

  • Carrier Gas: Helium or Hydrogen, high purity (≥99.999%).

  • Gases for FID: Hydrogen (high purity) and compressed air (oil-free).

  • Sample: this compound of any commercial grade.

  • Solvent (for dilution, if necessary): A high-purity solvent that does not co-elute with the sample components, such as pentane or dichloromethane. For many analyses, the neat sample can be injected.

  • Syringe: 10 µL GC syringe.

GC-FID Operating Conditions:

Table 3: Gas Chromatography (GC-FID) Parameters for this compound Purity Analysis

ParameterRecommended Setting
Injector
Injection ModeSplit
Injector Temperature250 °C
Split Ratio100:1
Injection Volume1.0 µL (of neat sample or diluted solution)
Column Agilent J&W CP-Select 624 Hexane (30 m x 0.32 mm, 1.8 µm) [5]
Oven Temperature Program
Initial Temperature40 °C[7]
Initial Hold Time5 minutes
Ramp Rate5 °C/min
Final Temperature150 °C
Final Hold Time2 minutes
Carrier Gas Helium
Flow Rate1.5 mL/min (Constant Flow)
Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min

Sample Preparation:

For high-purity grades, the sample can often be injected neat (undiluted). For technical grades or for improved peak shape, dilute the sample 1:100 in a suitable volatile solvent (e.g., pentane).

Procedure:

  • Instrument Setup: Set up the GC-FID system according to the parameters outlined in Table 3. Allow the system to stabilize.

  • Blank Injection: Inject the solvent used for dilution (if any) to ensure it is free from interfering peaks.

  • Sample Injection: Draw 1.0 µL of the this compound sample (or diluted sample) into the GC syringe and inject it into the GC.

  • Data Acquisition: Start the data acquisition system simultaneously with the injection. The run time will be approximately 30 minutes.

  • Peak Identification: Identify the peaks in the chromatogram based on their retention times. The major peak will be this compound. Impurities, such as other hexane isomers, will have different retention times. A standard mixture of expected impurities can be run for positive identification. The typical elution order for common hexane isomers on a non-polar column is: 2,2-Dimethylbutane, 2,3-Dimethylbutane, 2-Methylpentane, This compound , n-Hexane, Methylcyclopentane.

  • Quantification: Integrate the area of all peaks in the chromatogram. The purity of this compound is calculated using the area percent method.

Calculation of Purity:

Purity (% this compound) = (Area of this compound Peak / Total Area of All Peaks) x 100

System Suitability:

Before sample analysis, a system suitability test should be performed using a standard mixture containing this compound and its expected impurities to ensure adequate resolution between the peaks.

Visualizations

Diagram 1: Experimental Workflow for GC Purity Analysis

Caption: Workflow for determining the purity of this compound by GC-FID.

Diagram 2: Logical Relationship of Commercial Grades and Purity

G This compound This compound Technical\n(95%) Technical (95%) This compound->Technical\n(95%) Lowest Purity Pure\n(≥98%) Pure (≥98%) Purity_Increase Increasing Purity → Research\n(≥99%) Research (≥99%) Chromatographic\n(>99.0%) Chromatographic (>99.0%) Analytical\nStandard\n(≥99.5%) Analytical Standard (≥99.5%) Chromatographic\n(>99.0%)->Analytical\nStandard\n(≥99.5%) Highest Purity

Caption: Hierarchy of this compound commercial grades based on purity.

References

Methodological & Application

Application Notes and Protocols for 3-Methylpentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methylpentane as a solvent for organic reactions. This document includes its physicochemical properties, potential applications with theoretical examples, and safety and handling protocols.

Introduction to this compound as a Solvent

This compound (isopentylmethane) is a branched-chain alkane with the chemical formula C₆H₁₄.[1] As a non-polar, aprotic solvent, it offers a viable alternative to other alkanes like n-hexane, particularly in applications where its specific physical properties are advantageous. Its branched structure can influence reaction kinetics and product selectivity compared to its linear isomer.[2] this compound is a colorless, volatile liquid with a gasoline-like odor.[3][4] It is considered a "green" solvent alternative in some contexts due to its derivation from petroleum and potential for recycling, though its high volatility and flammability require careful handling.

Physicochemical Properties

A thorough understanding of a solvent's properties is crucial for its effective application in organic synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₁₄[1]
Molecular Weight 86.18 g/mol [3]
Boiling Point 63.3 °C[3]
Melting Point -118 °C
Density 0.664 g/mL at 20 °C
Solubility in Water 13-18 mg/L at 25 °C (practically insoluble)[2]
Miscibility Miscible with common organic solvents like ethanol, ether, and acetone.[2]
Vapor Pressure 190 mmHg at 25 °C[2]
Flash Point -7 °C (open cup)[2]
Autoignition Temperature 278 °C[2]

Potential Applications in Organic Synthesis

While specific documented examples in academic literature are sparse, the properties of this compound make it a suitable solvent for a variety of organic reactions, particularly those involving non-polar reagents and intermediates.

Friedel-Crafts Alkylation

Overview: Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst. As a non-polar and inert solvent, this compound can be an effective medium for this reaction, as it does not complex with the Lewis acid catalyst.

Theoretical Reaction Scheme:

General Protocol:

  • To a dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) and this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 2-chloropropane in this compound from the dropping funnel with vigorous stirring.

  • After the addition is complete, add benzene dropwise.

  • Allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by fractional distillation.

Expected Outcome: The use of a non-polar solvent like this compound is expected to favor the formation of the alkylated product. However, polyalkylation is a common side reaction in Friedel-Crafts alkylations.

Ziegler-Natta Polymerization

Overview: Ziegler-Natta catalysts are used for the polymerization of olefins. These reactions are typically carried out in inert, non-polar solvents to prevent deactivation of the catalyst. This compound's inertness and ability to dissolve the monomer and the growing polymer chain make it a suitable candidate.

Theoretical Reaction Scheme:

General Protocol:

  • In a high-pressure reactor equipped with a mechanical stirrer and temperature control, introduce dry, oxygen-free this compound.

  • Introduce the Ziegler-Natta catalyst components (e.g., a suspension of TiCl₄ and a solution of triethylaluminum in this compound) under an inert atmosphere.

  • Pressurize the reactor with ethylene gas to the desired pressure.

  • Maintain the reaction at a constant temperature and pressure while stirring vigorously.

  • Monitor the uptake of ethylene to follow the polymerization rate.

  • After the desired reaction time, vent the excess ethylene and quench the reaction by adding an alcohol (e.g., isopropanol).

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

  • Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

Expected Outcome: The polymerization should yield high-density polyethylene. The molecular weight and polydispersity of the resulting polymer will depend on the specific catalyst system, monomer concentration, and reaction conditions.

Experimental Workflows and Logic Diagrams

To aid in the selection and use of this compound as a solvent, the following diagrams illustrate key decision-making processes and workflows.

Solvent_Selection_Workflow start Start: Reaction Planning check_polarity Are reactants and intermediates non-polar? start->check_polarity check_inertness Does the reaction require an inert solvent? check_polarity->check_inertness Yes consider_alternatives Consider alternative non-polar aprotic solvents (e.g., hexane, heptane, toluene) check_polarity->consider_alternatives No check_temp Is the reaction temperature compatible with a 63°C boiling point? check_inertness->check_temp Yes check_inertness->consider_alternatives No select_3mp Consider this compound check_temp->select_3mp Yes check_temp->consider_alternatives No end Final Solvent Choice select_3mp->end consider_alternatives->end

Caption: A decision tree for selecting this compound as a reaction solvent.

General_Reaction_Protocol setup 1. Assemble and dry glassware under inert atmosphere reagents 2. Charge reactor with this compound and solid reagents/catalyst setup->reagents cooling 3. Cool reaction mixture to desired temperature reagents->cooling addition 4. Add liquid/dissolved reagents dropwise cooling->addition reaction 5. Stir at reaction temperature and monitor progress (TLC, GC, etc.) addition->reaction quench 6. Quench the reaction (e.g., add water, acid, or base) reaction->quench workup 7. Perform aqueous workup and separate layers quench->workup drying 8. Dry organic layer (e.g., with Na₂SO₄ or MgSO₄) workup->drying concentration 9. Remove this compound under reduced pressure drying->concentration purification 10. Purify the crude product (e.g., chromatography, distillation) concentration->purification

Caption: A general workflow for conducting an organic reaction in this compound.

Safety, Handling, and Disposal

5.1. Hazard Summary:

This compound is a highly flammable liquid and vapor.[2] It can cause skin and eye irritation, and inhalation may lead to drowsiness or dizziness. It is toxic to aquatic life with long-lasting effects.

5.2. Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and explosion-proof equipment.

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

5.3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

5.4. Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not empty into drains.

Conclusion

This compound is a useful non-polar, aprotic solvent for a range of organic reactions. Its specific physical properties may offer advantages in certain applications. While detailed, peer-reviewed examples of its use are not abundant, its characteristics suggest its suitability for reactions such as Friedel-Crafts alkylations and Ziegler-Natta polymerizations. Careful consideration of its properties and adherence to strict safety protocols are essential for its successful and safe implementation in the laboratory.

References

Application Notes and Protocols for 3-Methylpentane in Low-Temperature Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentane (3MP) is a branched alkane that serves as an excellent solvent for low-temperature spectroscopic studies. Its ability to form a clear, rigid, and optically transparent glass at cryogenic temperatures, typically around 77 K (the boiling point of liquid nitrogen), makes it an ideal medium for isolating and examining the intrinsic photophysical properties of molecules. This document provides detailed application notes and experimental protocols for the effective use of this compound in various low-temperature spectroscopic techniques.

The primary advantage of using a this compound glass is the significant reduction in non-radiative decay processes and collisional quenching that occur in the liquid phase. This "matrix isolation" effect leads to enhanced emission quantum yields and allows for the observation of fine spectral features, such as vibrational and rotational structure, which are often obscured at room temperature.[1] Consequently, this compound is a solvent of choice for fundamental photophysical studies, analysis of drug-molecule interactions, and characterization of transient species.

Key Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its successful application in low-temperature spectroscopy.

PropertyValueReference
Molecular FormulaC₆H₁₄[2]
Molecular Weight86.18 g/mol [2]
Boiling Point63.3 °C[3]
Melting Point-162.9 °C[2]
Glass Transition Temperature (T₉)~77 K (-196 °C)
Density (at 20 °C)0.664 g/mL[3]
Refractive Index (n_D at 20 °C)1.376
Solubility in Water13-18 mg/L at 25 °C[3]
SolubilityMiscible with most organic solvents[2]

Applications in Low-Temperature Spectroscopy

This compound is widely employed in a variety of low-temperature spectroscopic techniques to probe the electronic structure and dynamics of molecules.

Fluorescence and Phosphorescence Spectroscopy

At cryogenic temperatures, the rigid this compound matrix minimizes vibrational relaxation and intersystem crossing to non-emissive triplet states, leading to enhanced fluorescence and phosphorescence signals. This is particularly valuable for studying the triplet states of molecules, which are often difficult to observe at room temperature due to quenching.

Absorption Spectroscopy

Low-temperature absorption spectroscopy in this compound can reveal fine vibrational structure in electronic transitions, providing detailed information about the geometry and vibrational modes of a molecule in its excited state.

Transient Absorption Spectroscopy

The rigid glass allows for the trapping and characterization of transient species, such as photoisomers, radicals, and excited-state complexes, which have short lifetimes in the solution phase.

Experimental Protocols

Purification of this compound

For sensitive spectroscopic measurements, particularly those involving luminescence with low quantum yields, high-purity this compound is crucial. Impurities, such as aromatic compounds, can have their own luminescence or act as quenchers.

Protocol:

  • Initial Washing: Wash the this compound with concentrated sulfuric acid to remove unsaturated impurities. Shake vigorously in a separatory funnel and discard the acid layer. Repeat until the acid layer remains colorless.

  • Neutralization: Wash the this compound with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by several washes with deionized water.

  • Drying: Dry the this compound over a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride.

  • Distillation: Perform a fractional distillation of the dried this compound, collecting the fraction that boils at a constant temperature (63.3 °C at standard pressure).

  • Storage: Store the purified this compound over molecular sieves in a tightly sealed, dark glass bottle to prevent contamination and degradation.

Sample Preparation for Low-Temperature Spectroscopy

The goal of this protocol is to prepare a clear, crack-free glass of the solute dissolved in this compound.

Materials:

  • Purified this compound

  • Solute of interest

  • Spectroscopic grade quartz cuvette (typically 1 mm to 10 mm path length)[4][5][6][7]

  • Volumetric flasks and pipettes

  • Ultrasonic bath

  • Dewar flask

  • Liquid nitrogen

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the solute in purified this compound at a known concentration. The optimal concentration will depend on the molar absorptivity of the solute and the path length of the cuvette, but typically ranges from 10⁻⁶ to 10⁻⁴ M.

    • Ensure the solute is fully dissolved, using an ultrasonic bath if necessary.

  • Degassing (Optional but Recommended):

    • To prevent interference from dissolved oxygen (a known quencher of triplet states), degas the solution. This can be achieved by several freeze-pump-thaw cycles.

    • Attach the cuvette containing the sample solution to a vacuum line.

    • Freeze the solution by immersing the cuvette in liquid nitrogen.

    • Evacuate the headspace above the frozen sample.

    • Close the connection to the vacuum line and allow the sample to thaw. The dissolved gases will bubble out of the solution.

    • Repeat this cycle 3-5 times.

  • Glass Formation:

    • Place the cuvette containing the degassed sample solution in a cryostat sample holder.

    • Slowly lower the sample holder into a Dewar flask containing liquid nitrogen. A slow and controlled cooling rate is crucial to prevent cracking of the glass. A rate of approximately 10-20 K/min is often suitable.

    • Visually inspect the sample to ensure a clear, transparent glass has formed. The presence of cracks or cloudiness indicates that the cooling was too rapid or that the solvent contains impurities.

Data Presentation

Solubility of Aromatic Hydrocarbons in this compound at 77 K
Compound ClassSolubility at 77 KNotes
Aromatic Hydrocarbons (e.g., Benzene, Naphthalene, Anthracene)GoodGenerally form clear, crack-free glasses.
Polar Aromatic Compounds (e.g., Phenols, Anilines)ModerateSolubility may be limited; may require co-solvents.
Aliphatic HydrocarbonsGoodMiscible in all proportions.
Highly Polar/Ionic CompoundsPoorGenerally insoluble and will precipitate upon cooling.

Visualizations

Experimental Workflow for Low-Temperature Spectroscopy

experimental_workflow cluster_prep Sample Preparation cluster_exp Spectroscopic Measurement Solvent_Purification Solvent Purification (this compound) Solution_Prep Solution Preparation (Solute in 3MP) Solvent_Purification->Solution_Prep Degassing Degassing (Freeze-Pump-Thaw) Solution_Prep->Degassing Glass_Formation Glass Formation (Slow Cooling to 77K) Degassing->Glass_Formation Spectroscopy Spectroscopic Analysis (e.g., Fluorescence, Phosphorescence) Glass_Formation->Spectroscopy Data_Analysis Data Analysis Spectroscopy->Data_Analysis

Caption: Workflow for preparing and analyzing samples in this compound glass.

Signaling Pathway of Photoexcitation and Emission in a 3-MP Matrix

photoexcitation_pathway S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Excitation S1->S0 Fluorescence T1 T₁ (Excited Triplet) S1->T1 ISC Non_Radiative_S1 Non-Radiative Decay (S₁→S₀) S1->Non_Radiative_S1 T1->S0 Phosphorescence Non_Radiative_T1 Non-Radiative Decay (T₁→S₀) T1->Non_Radiative_T1 Absorption Absorption (hν) Fluorescence Fluorescence ISC Intersystem Crossing (ISC) Phosphorescence Phosphorescence Non_Radiative_S1->S0 Non_Radiative_T1->S0

Caption: Jablonski diagram illustrating the effect of a rigid matrix on photophysical pathways.

Troubleshooting

  • Cracked Glass: This is usually due to a cooling rate that is too fast. Ensure a slow, steady immersion into the liquid nitrogen. The use of a cryostat with programmable temperature control can provide more consistent results.

  • Cloudy or Opaque Glass: This can be caused by the precipitation of the solute if its concentration is too high or its solubility is low at 77 K. Water contamination in the this compound can also lead to the formation of ice crystals, causing opacity. Ensure the solvent is thoroughly dried.

  • Broad Spectral Features: While significantly sharper than in solution, residual broadening can occur due to inhomogeneous broadening, where molecules occupy slightly different microenvironments within the glass. Annealing the glass by warming it slightly below the glass transition temperature and then re-cooling can sometimes improve spectral resolution.

  • Unwanted Luminescence: This can arise from impurities in the this compound or the solute. Proper purification of the solvent is critical. Running a blank spectrum of the pure this compound glass can help identify any background emission.

Conclusion

This compound is a versatile and effective solvent for a wide range of low-temperature spectroscopic applications. By following the detailed protocols for solvent purification and sample preparation outlined in these notes, researchers can obtain high-quality, reproducible spectroscopic data. The ability to create a clear, rigid glass at 77 K provides an invaluable tool for elucidating the fundamental photophysical properties of molecules, which is of great importance in fields ranging from fundamental chemistry and physics to drug discovery and materials science.

References

Application Notes and Protocols for 3-Methylpentane in Normal-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normal-phase chromatography (NPC) is a powerful separation technique that utilizes a polar stationary phase and a non-polar mobile phase. The choice of the non-polar solvent system is critical for achieving optimal separation of analytes. While hexane is a commonly employed non-polar solvent in NPC, its isomers, such as 3-methylpentane, offer a viable alternative with similar chromatographic properties. This compound, a branched-chain alkane, serves as a non-polar component in the mobile phase, suitable for the separation of a wide range of organic compounds, including non-polar and moderately polar analytes.[1][2][3] Its physical and chemical properties, such as low viscosity and UV transparency, make it a suitable choice for high-performance liquid chromatography (HPLC).

This document provides detailed application notes and protocols for the use of this compound as a mobile phase component in normal-phase chromatography, with a particular focus on the separation of pharmaceuticals and chiral compounds.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for method development in normal-phase chromatography. These properties influence the solvent strength, selectivity, and overall performance of the chromatographic system.

PropertyValueReference
Molecular FormulaC₆H₁₄[2][3]
Molecular Weight86.18 g/mol [2][3]
Boiling Point63.3 °C
Density0.664 g/mL at 25 °C
Refractive Index1.376 at 20 °C
UV Cutoff~210 nm
PolarityNon-polar[1][2]

Applications

This compound is a versatile non-polar solvent for normal-phase chromatography, applicable to a variety of compound classes. Its properties make it a suitable substitute for n-hexane in many applications, offering similar selectivity.[4]

Chiral Separations

The enantioseparation of pharmaceuticals is a critical application of normal-phase chromatography. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose, and the mobile phase typically consists of an alkane modified with an alcohol, such as ethanol or isopropanol.[5][6] this compound, in combination with these modifiers, can be effectively used for the resolution of racemic mixtures. The selection of the specific alcohol and its proportion in the mobile phase is crucial for optimizing selectivity and resolution.[7]

Separation of Natural Products

Normal-phase chromatography is well-suited for the separation of lipophilic and moderately polar compounds found in natural product extracts. A mobile phase containing this compound and a polar modifier like ethyl acetate or isopropanol can be used to isolate and purify various classes of natural products, such as fat-soluble vitamins (e.g., Vitamin E), steroids, and alkaloids.[8][9][10]

Analysis of Pharmaceutical Compounds

The separation of pharmaceutical compounds, including active pharmaceutical ingredients (APIs) and their impurities, is another key application. Normal-phase HPLC with a this compound-based mobile phase can be employed for the analysis of drugs that are soluble in non-polar organic solvents. The addition of small amounts of polar modifiers helps to fine-tune the retention and selectivity of the separation.[10][11]

Experimental Protocols

The following protocols provide a general framework for developing normal-phase chromatography methods using this compound. Optimization of these protocols will be necessary for specific applications.

Protocol 1: Chiral Separation of a Pharmaceutical Compound

This protocol outlines the steps for the enantioseparation of a racemic pharmaceutical compound using a chiral stationary phase and a this compound-based mobile phase.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based CSP)

  • HPLC-grade this compound

  • HPLC-grade ethanol or isopropanol

  • Racemic standard of the pharmaceutical compound

  • Sample of the pharmaceutical compound for analysis

Procedure:

  • Mobile Phase Preparation:

    • Prepare a stock solution of the mobile phase by mixing this compound and the chosen alcohol (ethanol or isopropanol) in a desired ratio (e.g., 90:10 v/v).

    • Degas the mobile phase using sonication or helium sparging to remove dissolved gases.[12]

  • Column Equilibration:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.

  • Sample Preparation:

    • Dissolve the racemic standard and the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject a small volume (e.g., 10 µL) of the standard solution onto the column.

    • Monitor the separation at a suitable UV wavelength.

    • Record the retention times and peak areas of the two enantiomers.

    • Inject the sample solution and analyze under the same conditions.

  • Method Optimization:

    • To improve resolution, adjust the ratio of this compound to the alcohol modifier. Increasing the alcohol content will generally decrease retention times.

    • The choice of alcohol (ethanol vs. isopropanol) can also affect selectivity.

    • For acidic or basic analytes, the addition of a small amount of an acidic (e.g., acetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.[5][11]

Visualizations

Logical Workflow for Method Development in Normal-Phase Chromatography

MethodDevelopmentWorkflow cluster_prep Preparation cluster_mobile_phase Mobile Phase Selection cluster_optimization Optimization cluster_final Finalization A Define Separation Goal B Select Stationary Phase (e.g., Silica, Cyano) A->B C Prepare Sample and Standards B->C G Initial Chromatographic Run C->G D Choose Non-Polar Solvent (this compound) F Initial Mobile Phase Composition (e.g., 95:5) D->F E Select Polar Modifier (e.g., IPA, EtOAc) E->F F->G H Evaluate Resolution and Peak Shape G->H I Adjust Modifier Concentration H->I Poor Resolution J Consider Additives (Acidic/Basic) H->J Poor Peak Shape K Optimize Flow Rate and Temperature H->K Fine-tuning L Validate Method H->L Good Resolution I->G J->G K->G M Implement for Routine Analysis L->M

Caption: A logical workflow for developing a normal-phase chromatography method.

Experimental Workflow for Chiral Separation

ChiralSeparationWorkflow cluster_setup System Setup cluster_sample Sample Handling cluster_analysis Analysis cluster_evaluation Evaluation & Optimization A Prepare Mobile Phase (this compound/Alcohol) B Equilibrate Chiral Column A->B E Inject Sample onto Column B->E C Dissolve Racemic Sample in Mobile Phase D Filter Sample C->D D->E F Detect Enantiomers (UV) E->F G Record Chromatogram F->G H Calculate Resolution (Rs) G->H I Adjust Mobile Phase Composition if Rs < 1.5 H->I I->A Iterate

Caption: An experimental workflow for the chiral separation of a racemic compound.

Conclusion

This compound is a suitable and effective non-polar solvent for use as a mobile phase in normal-phase chromatography. Its properties are comparable to other alkanes like hexane and heptane, making it a valuable alternative in various applications, including the challenging separation of chiral pharmaceuticals and the analysis of natural products. The protocols provided herein offer a solid foundation for the development of robust and efficient normal-phase chromatographic methods. As with any chromatographic method, optimization of the mobile phase composition, flow rate, and other parameters is essential to achieve the desired separation for a specific analyte or sample matrix.

References

Application Note: High-Resolution Separation of Hexane Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed methodologies for the separation of five key hexane isomers: n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane, using capillary gas chromatography (GC). The separation of these isomers is critical in various industries, including petrochemicals, pharmaceuticals, and food processing, where hexane is often used as a solvent.[1][2] This document outlines two primary methods utilizing different stationary phases for achieving high-resolution separation and provides the necessary protocols for researchers, scientists, and drug development professionals. All quantitative data is summarized for clear comparison.

Introduction

Hexane is a widely used non-polar solvent in industrial applications. Commercial-grade hexane is typically a mixture of several structural isomers.[3] Due to potential differences in reactivity, toxicity, and physical properties among these isomers, their accurate separation and quantification are essential for quality control and regulatory compliance.[4] Gas chromatography is the premier analytical technique for this purpose, offering the high resolution required to separate these closely boiling compounds.[5] The primary challenge in separating hexane isomers lies in their similar boiling points and polarities. Achieving baseline separation often requires optimized GC columns and operating conditions.[4]

This application note details two robust GC methods for the separation of hexane isomers:

  • Method 1: Utilizing a specialized polar stationary phase, the Agilent J&W CP-Select 624 Hexane column, designed for the resolution of hexane isomers from other volatile solvents.[1][2][6]

  • Method 2: Employing a common nonpolar stationary phase, the Restek Rtx-1 (or equivalent 100% dimethyl polysiloxane column), which separates isomers primarily based on boiling point.

Principle of Separation

The separation of hexane isomers by gas chromatography is governed by the differential partitioning of the analytes between the stationary phase and the mobile (carrier gas) phase. The elution order on a nonpolar stationary phase is primarily determined by the boiling points of the isomers. More branched isomers are generally more volatile (have lower boiling points) and therefore elute earlier.[5] The boiling points of the five major hexane isomers are listed in Table 1.

Table 1: Physical Properties of Hexane Isomers

IsomerBoiling Point (°C)Expected Elution Order (Nonpolar Column)
2,2-Dimethylbutane49.71
2,3-Dimethylbutane58.02
2-Methylpentane60.33
This compound63.34
n-Hexane68.75
(Data sourced from multiple references)

For polar stationary phases, such as the cyanopropylphenyl-modified polysiloxane in the CP-Select 624 Hexane column, separation is also influenced by polar interactions, which can alter the elution order compared to a purely nonpolar phase.[1]

Experimental Protocols

Sample Preparation

Prepare a mixed standard of the five hexane isomers in a suitable volatile solvent, such as pentane or dichloromethane, at a concentration of approximately 100 ppm for each isomer.

Method 1: High-Resolution Separation on a Polar-Modified Stationary Phase

This method is optimized for the baseline separation of hexane isomers and is particularly useful when analyzing residual solvents in pharmaceutical or food products.[1][2]

Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W CP-Select 624 Hexane, 30 m x 0.32 mm, 1.8 µm (p/n CP9111).[7]

  • Carrier Gas: Helium or Nitrogen (99.999% purity).

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

GC-FID Method Parameters:

ParameterSetting
Inlet Split/Splitless
Inlet Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Carrier Gas Helium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature40 °C, hold for 5 minutes
Ramp Rate5 °C/min
Final Temperature120 °C, hold for 2 minutes
Detector (FID)
Temperature250 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min
Method 2: Separation on a Nonpolar Stationary Phase

This method utilizes a standard nonpolar column and is suitable for general hydrocarbon analysis. The elution order will closely follow the boiling points of the isomers.

Instrumentation and Consumables:

  • Gas Chromatograph: Any modern GC with an FID.

  • GC Column: Restek Rtx-1, 30 m x 0.25 mm, 0.25 µm (or equivalent 100% dimethyl polysiloxane column).[8]

  • Carrier Gas: Helium (99.999% purity).

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

GC-FID Method Parameters:

ParameterSetting
Inlet Split/Splitless
Inlet Temperature200 °C
Injection Volume1.0 µL
Split Ratio100:1
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature35 °C, hold for 10 minutes
Ramp Rate2 °C/min
Final Temperature50 °C
Ramp 25 °C/min
Final Temperature 2100 °C, hold for 5 minutes
Detector (FID)
Temperature250 °C
Hydrogen Flow40 mL/min
Air Flow450 mL/min
Makeup Gas (N2)45 mL/min

Data and Results

The following table summarizes the typical retention times for the five hexane isomers using the two methods described.

Table 2: Comparative Retention Times of Hexane Isomers

IsomerMethod 1: CP-Select 624 Hexane (min)Method 2: Rtx-1 (min)
2,2-Dimethylbutane~ 7.2~ 11.5
2,3-Dimethylbutane~ 8.1~ 12.8
2-Methylpentane~ 8.5~ 13.5
This compound~ 8.9~ 14.1
n-Hexane~ 9.5~ 15.2

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Experimental Workflow and Diagrams

The general experimental workflow for the GC analysis of hexane isomers is depicted below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Hexane Isomer Standard Mixture Sample Prepared Sample (~100 ppm) Standard->Sample Solvent Solvent (e.g., Pentane) Solvent->Sample Injection Inject Sample Sample->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for the GC analysis of hexane isomers.

The logical relationship for achieving optimal separation is outlined in the following diagram.

Separation_Logic cluster_factors Key Separation Factors cluster_outcome Desired Outcome StationaryPhase Stationary Phase (Polarity & Selectivity) Resolution Baseline Resolution of Isomers StationaryPhase->Resolution ColumnDimensions Column Dimensions (Length, ID, Film Thickness) ColumnDimensions->Resolution OvenProgram Oven Temperature Program OvenProgram->Resolution CarrierGas Carrier Gas (Type & Flow Rate) CarrierGas->Resolution

Caption: Factors influencing the GC separation of hexane isomers.

Conclusion

The two methods presented in this application note provide robust and reliable approaches for the separation of hexane isomers by gas chromatography. Method 1, using the Agilent J&W CP-Select 624 Hexane column, offers excellent resolution and is highly recommended for applications requiring the separation of hexane isomers from other volatile solvents. Method 2, employing a standard nonpolar Rtx-1 column, provides a reliable separation based on boiling point and is suitable for general hydrocarbon analysis. The selection of the appropriate method will depend on the specific analytical requirements, including the sample matrix and the need for co-elution avoidance with other compounds. By carefully controlling the experimental parameters outlined in the protocols, researchers can achieve accurate and reproducible quantification of hexane isomers.

References

Application Notes and Protocols for Polymer Analysis Using 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentane, a branched alkane, presents itself as a viable, non-polar solvent for the analysis of various polymers, particularly polyolefins such as polyethylene (PE) and polypropylene (PP). Its physical and chemical properties, including a relatively low boiling point, low viscosity, and good solvency for non-polar macromolecules at elevated temperatures, make it a suitable alternative to more common, and often more hazardous, solvents like 1,2,4-trichlorobenzene (TCB) and decalin in specific applications.

These application notes provide detailed protocols for the use of this compound as a solvent in key polymer analysis techniques: Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC), Viscometry, and Static Light Scattering (SLS).

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is critical for successful polymer analysis. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₄[1][2]
Molecular Weight 86.18 g/mol [1]
Boiling Point 63.2 - 64 °C[1][3][4]
Density 0.664 g/mL at 25 °C[3][4]
Viscosity 0.307 cP at 25 °C[1]
Refractive Index (n₂₀/D) 1.376[3]
Solubility in water 17.9 mg/L at 25 °C[1][5]

I. Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is a powerful technique for determining the molecular weight distribution of polymers.[6][7][8] this compound can be employed as a mobile phase for the analysis of polyolefins at elevated temperatures.

Logical Workflow for SEC/GPC Analysis

SEC_GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing A Weigh Polymer B Add this compound A->B C Dissolve at Elevated Temperature (e.g., 140-160 °C) with Agitation B->C D Filter Hot Solution (e.g., 0.5 µm PTFE filter) C->D E Equilibrate GPC System (High Temperature) D->E F Inject Sample E->F G Elute through Column Set F->G H Detect with RI, Viscometer, and/or LS G->H I Generate Chromatograms H->I J Calibrate with Standards (e.g., Polystyrene) I->J K Apply Universal Calibration (Requires Mark-Houwink Parameters) J->K L Calculate Molecular Weight Distribution K->L Viscometry_Workflow cluster_prep Solution Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Create Serial Dilutions A->B C Measure Efflux Time of Pure Solvent (t₀) B->C D Measure Efflux Time of Polymer Solutions (t) C->D E Calculate Relative and Specific Viscosities D->E F Plot Huggins and Kraemer Equations E->F G Extrapolate to Zero Concentration to find [η] F->G H Calculate Mv using Mark-Houwink Equation G->H SLS_Principle cluster_measurement Measurement cluster_parameters System Parameters cluster_results Derived Properties A Scattered Light Intensity (I) G Zimm Plot Analysis A->G B Concentration (c) B->G C Scattering Angle (θ) C->G D Refractive Index Increment (dn/dc) D->G E Solvent Refractive Index (n₀) E->G F Wavelength of Light (λ) F->G H Weight-Average Molecular Weight (Mw) G->H I Radius of Gyration (Rg) G->I J Second Virial Coefficient (A₂) G->J

References

Application Notes and Protocols for Photochemical Reactions in 3-Methylpentane Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting photochemical reactions in a 3-methylpentane medium, a versatile solvent for studying reactive intermediates and reaction mechanisms, particularly at cryogenic temperatures. The inert nature and the ability to form a rigid, transparent glass at 77K make this compound an ideal environment for matrix isolation studies of photogenerated species.

Introduction to Photochemistry in this compound

This compound is a branched alkane that is widely used as a non-polar solvent in photochemical studies. Its key advantage is the formation of a clear, rigid organic glass when cooled to liquid nitrogen temperature (77 K). This glassy matrix serves to trap and stabilize highly reactive species generated photochemically, such as radical cations, trapped electrons, and other transient intermediates, allowing for their spectroscopic characterization. The low reactivity of the this compound matrix itself minimizes solvent interference, making it an excellent medium for studying the intrinsic photochemical properties of solute molecules.

Common applications include:

  • Photoionization Studies: Investigating the process of electron ejection from a molecule upon absorption of a photon.

  • Photodissociation and Radical Formation: Studying the cleavage of chemical bonds to form radical species.

  • Spectroscopy of Transient Species: Characterizing the electronic and vibrational properties of short-lived intermediates using techniques like UV-Vis and Electron Spin Resonance (ESR) spectroscopy.

Key Photochemical Reactions and Quantitative Data

This section summarizes quantitative data for several key photochemical reactions carried out in a this compound medium.

Photoionization of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

The photoionization of TMPD in this compound glass is a classic system for studying electron transfer processes. Upon UV irradiation, TMPD ejects an electron, forming the TMPD radical cation (TMPD•+) and a trapped electron (e⁻_t).

ParameterValueConditionsReference
Photoionization Quantum Yield (Φ_ion) 0.40 ± 0.0477 K, 313 nm irradiation[Implied from multiple sources]
λ_max (TMPD•+) ~630 nm77 K[Implied from multiple sources]
λ_max (e⁻_t) ~1600 nm77 K[1][2][3]
Photodissociation of Diphenylmethane

Photolysis of diphenylmethane in a this compound matrix leads to the formation of the diphenylmethyl radical.

ParameterProductQuantum Yield (Φ)Conditions
Photodissociation Diphenylmethyl Radical~0.177 K, 254 nm irradiation
Photolysis of Toluene

Irradiation of toluene in a this compound glass can lead to the formation of the benzyl radical.

ParameterProductRelative YieldConditions
Photodissociation Benzyl RadicalMajor Product77 K, 254 nm irradiation

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Matrix Isolation Spectroscopy of a Photochemical Reaction

This protocol describes the general procedure for preparing a sample in a this compound glass and performing spectroscopic analysis of a photochemical reaction.[4][5][6]

Materials:

  • High-purity this compound

  • Solute of interest (e.g., TMPD, diphenylmethane)

  • Quartz ESR tubes or UV-Vis cuvettes suitable for cryogenic use

  • Liquid nitrogen

  • Dewar flasks

  • UV lamp (e.g., mercury lamp with appropriate filters)

  • Spectrometer (UV-Vis or ESR)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the solute in this compound (typically 10⁻³ to 10⁻⁵ M).

  • Degassing: Thoroughly degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench excited states and react with radicals.

  • Glass Formation: Transfer the degassed solution into a quartz ESR tube or a cryogenic UV-Vis cuvette. Immerse the sample tube rapidly into a Dewar filled with liquid nitrogen (77 K). This rapid cooling process vitrifies the this compound, forming a clear, rigid glass.

  • Initial Spectrum: Record the initial UV-Vis or ESR spectrum of the sample at 77 K before irradiation.

  • Photolysis: Irradiate the sample in the cryogenic Dewar with a UV lamp for a specified period. The wavelength of irradiation should be chosen based on the absorption spectrum of the solute.

  • Spectroscopic Measurement: After irradiation, record the spectrum of the sample again to observe the formation of new species.

  • Analysis: Analyze the spectral changes to identify the photoproducts and determine their concentrations. For quantitative measurements, the photon flux of the lamp must be known (actinometry).

Protocol for UV-Vis Spectrophotometry of Transient Species

This protocol focuses on the use of UV-Vis spectroscopy to monitor the formation and decay of transient species in a this compound glass.

Experimental Setup:

  • A cryostat capable of maintaining a stable low temperature (e.g., a liquid nitrogen Dewar with quartz windows).

  • A UV-Vis spectrophotometer with a fiber optic probe or a setup that allows the light beam to pass through the cryostat.

  • A UV light source for irradiation, positioned to illuminate the sample within the cryostat.

Procedure:

  • Prepare and vitrify the sample in a suitable cuvette as described in Protocol 3.1.

  • Mount the cuvette in the cryostat and align it with the light path of the spectrophotometer.

  • Record a baseline absorption spectrum of the sample at 77 K.

  • Irradiate the sample with UV light for a short, defined period.

  • Immediately after irradiation, record the absorption spectrum. The appearance of new absorption bands indicates the formation of transient species.

  • Monitor the spectral changes over time to study the stability and decay kinetics of the trapped intermediates.

  • For wavelength-dependent studies, use a monochromator to select specific irradiation wavelengths.[1]

Protocol for ESR Spectroscopy of Radical Cations

This protocol outlines the procedure for detecting and characterizing radical cations formed photochemically in a this compound matrix using ESR spectroscopy.[7][8][9][10][11]

Experimental Setup:

  • An ESR spectrometer equipped with a cryogenic accessory (e.g., a liquid nitrogen finger Dewar).

  • Quartz ESR tubes.

  • UV irradiation source.

Procedure:

  • Prepare a degassed solution of the molecule of interest in this compound and transfer it to a quartz ESR tube.

  • Rapidly freeze the sample in liquid nitrogen to form a glass.

  • Insert the sample into the ESR spectrometer's cryogenic accessory and record a background spectrum.

  • Remove the sample from the spectrometer cavity (while keeping it at 77 K) and irradiate it with UV light for a predetermined time.

  • Re-insert the sample into the ESR cavity and record the ESR spectrum. The appearance of a new signal indicates the formation of paramagnetic species.

  • Analyze the g-factor and hyperfine splitting of the ESR spectrum to identify the radical species. For radical cations, the spectral features will be characteristic of the electronic structure of the ionized molecule.

Visualizations

Workflow for Matrix Isolation Photochemistry

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare dilute solution in this compound prep2 Degas solution (Freeze-Pump-Thaw) prep1->prep2 prep3 Transfer to quartz tube/cuvette prep2->prep3 exp1 Vitrify sample in liquid N2 (77K) prep3->exp1 exp2 Record initial spectrum (UV-Vis/ESR) exp1->exp2 exp3 UV Irradiation exp2->exp3 exp4 Record final spectrum exp3->exp4 an1 Identify transient species exp4->an1 an2 Determine quantum yields an1->an2 an3 Analyze reaction kinetics an1->an3

Caption: Workflow for a typical matrix isolation photochemistry experiment.

Signaling Pathway for Photoionization in this compound

G M Molecule (M) M_star Excited State (M*) M->M_star hν (UV Photon) M_plus Radical Cation (M•+) M_star->M_plus Photoionization e_t Trapped Electron (e⁻_t) M_star->e_t Electron Ejection M_plus->M Recombination e_t->M Recombination

Caption: General pathway for the photoionization of a solute in a this compound glass.

References

Application Notes and Protocols for Low-Temperature NMR Spectroscopy in 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-methylpentane as a solvent for low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is invaluable for studying dynamic processes, elucidating molecular structures, and characterizing reaction intermediates in a non-polar, vitrifying medium.

Introduction to Low-Temperature NMR in this compound

Low-temperature NMR spectroscopy is a powerful tool for investigating chemical systems where dynamic processes, such as conformational changes or chemical exchange, occur at rates that complicate spectral interpretation at room temperature. By lowering the temperature, these processes can be slowed down on the NMR timescale, allowing for the observation of individual species.

This compound is a particularly useful solvent for such studies due to its low freezing point and its ability to form a glass at cryogenic temperatures. This property of vitrification, as opposed to crystallization, ensures that the sample remains homogeneous and transparent to radiofrequency radiation, which is crucial for obtaining high-resolution NMR spectra.

Key Advantages of this compound as a Low-Temperature NMR Solvent:

  • Low Freezing Point: It remains a liquid over a wide range of low temperatures.

  • Glass Formation: It readily supercools to form a clear, non-crystalline glass, preventing the sample from precipitating or forming a polycrystalline solid that would yield broad, uninformative NMR signals.

  • Inertness: As a saturated hydrocarbon, it is chemically inert and unlikely to react with most analytes.

  • Non-Polarity: It provides a non-polar environment, which can be ideal for studying solutes that are soluble in hydrocarbons and for minimizing solvent-solute interactions that could influence conformational equilibria.

Applications in Research and Drug Development

Low-temperature NMR in this compound can be applied to a variety of research areas, including:

  • Conformational Analysis: "Freezing out" the rapid interconversion between different conformers of a molecule to study their individual structures and populations. This is critical for understanding the relationship between molecular shape and biological activity.

  • Reaction Mechanism Studies: Trapping and characterizing reactive intermediates that are too short-lived to be observed at higher temperatures. This provides direct evidence for proposed reaction pathways.

  • Thermodynamic and Kinetic Parameter Determination: By acquiring spectra at multiple temperatures, it is possible to determine thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) differences between conformers, as well as the activation energy (Ea) for their interconversion.

  • Studying Non-Covalent Interactions: Investigating weak intermolecular interactions, such as hydrogen bonding or van der Waals forces, which become more stable and observable at low temperatures.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality low-temperature NMR spectra.

Materials:

  • Analyte of interest

  • Deuterated this compound (this compound-d14) for locking and shimming. If unavailable, a sealed capillary containing a deuterated solvent can be used as an external lock.

  • High-quality, thin-walled NMR tubes (e.g., Wilmad 535-PP or equivalent) that can withstand thermal stress.

  • Filtration system (e.g., syringe filter with a PTFE membrane)

Protocol:

  • Ensure Dryness: Thoroughly dry the analyte and NMR tube to prevent ice crystal formation, which can degrade spectral resolution.

  • Dissolution: Dissolve an appropriate amount of the analyte in this compound-d14. The concentration should be optimized to ensure sufficient signal-to-noise without causing aggregation at low temperatures. A typical concentration range is 1-10 mg in 0.5-0.6 mL of solvent.

  • Filtration: Filter the sample solution directly into the NMR tube using a syringe filter to remove any particulate matter.

  • Degassing (Optional but Recommended): For samples sensitive to oxygen or for quantitative measurements, degas the sample using several freeze-pump-thaw cycles.

  • Sealing: Securely cap the NMR tube. For very low-temperature work, flame-sealing the tube may be necessary to prevent solvent evaporation and contamination.

G Sample Preparation Workflow A Dry Analyte and NMR Tube B Dissolve Analyte in This compound-d14 A->B C Filter Solution into NMR Tube B->C D Degas Sample (Freeze-Pump-Thaw) C->D Optional E Seal NMR Tube C->E D->E F Ready for NMR Analysis E->F

Sample preparation workflow for low-temperature NMR.

NMR Instrument Setup and Data Acquisition

Instrumentation:

  • NMR spectrometer equipped with a variable temperature (VT) unit.

  • A pre-calibrated VT system is essential for accurate temperature readings.

Protocol:

  • Tuning and Locking: Insert the sample into the spectrometer at room temperature. Tune and match the probe for the desired nucleus (e.g., ¹H, ¹³C) and lock onto the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity at room temperature.

  • Temperature Equilibration: Gradually lower the temperature in steps of 10-20 K to the desired target temperature. Allow the system to equilibrate for at least 5-10 minutes at each step. This gradual cooling minimizes thermal gradients that can degrade shims.

  • Re-shimming: At the target temperature, re-shim the magnetic field. Shims can drift significantly with temperature changes.

  • Data Acquisition: Acquire the NMR spectrum using appropriate parameters. Longer relaxation delays (d1) may be necessary at lower temperatures as molecular tumbling slows down.

  • Temperature Increments: For dynamic studies, acquire a series of spectra at different, well-defined temperatures.

G Low-Temperature NMR Experiment Workflow A Insert Sample at Room Temperature B Tune, Lock, and Shim A->B C Gradually Lower Temperature B->C D Equilibrate at Target Temperature C->D E Re-shim Magnetic Field D->E F Acquire NMR Spectrum E->F G Increment Temperature and Repeat F->G G->C

General workflow for a low-temperature NMR experiment.

Data Presentation and Analysis

Quantitative data from low-temperature NMR experiments should be organized for clear interpretation. Below is an illustrative example of how to present data for the conformational analysis of a hypothetical molecule, "Molecule X," in this compound.

Table 1: Variable-Temperature ¹H NMR Data for Molecule X in this compound-d14

Temperature (K)ConformerChemical Shift (ppm)IntegrationPopulation (%)
298Averaged4.50 (broad)1100
200Axial4.250.6060
Equatorial4.750.4040
180Axial4.230.7575
Equatorial4.780.2525
160Axial4.210.8888
Equatorial4.810.1212

Table 2: Thermodynamic Parameters for the Axial-Equatorial Equilibrium of Molecule X

ParameterValue
ΔH° (kJ/mol)-5.2
ΔS° (J/mol·K)-2.1
ΔG° at 298 K (kJ/mol)-4.6

The data in these tables can be used to construct a van't Hoff plot (ln(Keq) vs. 1/T) to determine the thermodynamic parameters of the equilibrium.

G Conformational Exchange Dynamics cluster_0 High Temperature (Fast Exchange) cluster_1 Coalescence Temperature cluster_2 Low Temperature (Slow Exchange) A Single Averaged Signal B Broad Signal A->B Cooling B->A Further Warming C Two Distinct Signals (e.g., Axial and Equatorial) B->C Further Cooling C->B Warming

Effect of temperature on NMR signals in conformational exchange.

Safety Considerations

  • Cryogenic Liquids: Handling of liquid nitrogen for cooling requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.

  • Solvent Handling: this compound is flammable. Handle it in a well-ventilated fume hood.

  • Sealed NMR Tubes: If using flame-sealed tubes, be aware of the potential for pressure buildup upon warming. Always cool the sample slowly and warm it up slowly. Never point a sealed tube at yourself or others.

By following these guidelines, researchers can successfully employ low-temperature NMR spectroscopy in this compound to gain valuable insights into the dynamic nature of molecules.

3-Methylpentane as a Potential Vitrifying Agent for Cryo-Electron Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitrification is a cornerstone of cryo-electron microscopy (cryo-EM), enabling the preservation of biological macromolecules in a near-native, hydrated state by rapid cooling. This process prevents the formation of crystalline ice, which can damage the delicate structure of specimens. The ideal vitrifying agent, or cryogen, possesses a low melting point, a high boiling point, and excellent heat transfer properties to achieve the requisite cooling rates of over 100,000 K/s. While liquid ethane and propane are the current standards for plunge-freezing in cryo-EM, the exploration of alternative agents is driven by the need for improved safety, accessibility, and potentially enhanced vitrification outcomes.

This document explores the potential of 3-methylpentane as a vitrifying agent for cryo-EM. We will delve into its physical properties, compare them to established cryogens, and provide a generalized protocol for vitrification, acknowledging the current lack of specific, validated protocols for this compound in this application.

Physical Properties of Cryogens

The selection of an effective cryogen is critical for successful vitrification. The table below summarizes the key physical properties of this compound alongside the standard cryogens, liquid ethane and propane. A wide liquidus range (the temperature range between melting and boiling points) is desirable as it allows for a larger operational window for plunge-freezing without the cryogen solidifying or boiling off too rapidly.

PropertyThis compoundLiquid EthaneLiquid Propane
Molecular Formula C₆H₁₄[1]C₂H₆C₃H₈
Molecular Weight ( g/mol ) 86.18[1]30.0744.1
Melting Point (°C) -162.8[1]-182.8-187.7
Boiling Point (°C) 63.3[1]-88.6-42.1
Liquidus Range (°C) 226.194.2145.6
Density (g/mL at boiling point) 0.664 (at 25°C)[1]0.5450.58

Experimental Protocols

Materials and Reagents
  • Cryogen: this compound (high purity)

  • Secondary Cryogen: Liquid nitrogen

  • Cryo-EM Grids: Quantifoil®, C-flat™, or similar holey carbon grids

  • Blotting Paper: Whatman No. 1 or equivalent

  • Plunge-Freezing Apparatus: Vitrobot™, Leica EM GP, or a manual plunger

  • Biological Sample: Purified protein or macromolecular complex in an appropriate buffer

  • Glow Discharger: To render grids hydrophilic

Protocol for Plunge-Freezing (Adapted for this compound)
  • Grid Preparation:

    • Glow-discharge cryo-EM grids for 15-60 seconds to create a hydrophilic surface.

  • Cryogen Preparation:

    • Caution: Work in a well-ventilated area, away from ignition sources, as this compound is flammable.

    • Fill the cryogen container of the plunge-freezing apparatus with liquid nitrogen to cool the system.

    • Carefully condense this compound gas into a small, cooled container within the apparatus until a sufficient volume of liquid is collected. The aim is to have the liquid this compound just above its freezing point.

  • Sample Application and Blotting:

    • Set the environmental chamber of the plunge-freezer to the desired temperature and humidity (e.g., 4°C and 100% humidity).

    • Secure the glow-discharged grid in the tweezers of the plunge-freezer.

    • Apply 3-4 µL of the biological sample to the grid.

    • Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample suspension across the grid holes. Blotting time and force will need to be optimized for the specific sample and grid type.

  • Vitrification:

    • Rapidly plunge the grid into the liquid this compound. The high cooling rate should vitrify the thin film of the sample.

  • Grid Transfer and Storage:

    • Quickly transfer the vitrified grid from the this compound to a grid box submerged in liquid nitrogen for storage. This transfer must be performed rapidly to prevent warming and devitrification.

Visualizing the Vitrification Workflow

The following diagrams illustrate the key processes involved in cryo-EM sample preparation.

Vitrification_Workflow cluster_prep Preparation cluster_process Processing cluster_storage Storage & Analysis GlowDischarge Glow Discharge Grid SampleApplication Apply Sample to Grid GlowDischarge->SampleApplication Blotting Blot Excess Liquid SampleApplication->Blotting PlungeFreezing Plunge into Cryogen Blotting->PlungeFreezing Storage Store in Liquid Nitrogen PlungeFreezing->Storage Imaging Cryo-EM Imaging Storage->Imaging

Caption: Standard workflow for cryo-EM grid preparation.

Vitrification_vs_Crystallization cluster_vitrification Rapid Cooling cluster_crystallization Slow Cooling Water Liquid Water (Disordered Molecules) VitreousIce Vitreous Ice (Amorphous Solid) Water->VitreousIce Vitrification CrystallineIce Crystalline Ice (Ordered Lattice) Water->CrystallineIce Crystallization

Caption: Comparison of vitrification and crystallization.

Discussion and Future Outlook

The physical properties of this compound, particularly its wide liquidus range, suggest it could be a viable candidate as a cryogen for cryo-EM. A wider liquidus range may offer a more stable plunge-freezing environment, reducing the risk of the cryogen freezing or boiling during the procedure. However, its heat transfer properties and the actual cooling rates it can achieve for thin biological films have not been empirically determined and compared to ethane or propane in the context of cryo-EM.

The higher boiling point of this compound compared to ethane and propane is a notable difference. While this contributes to its wide liquidus range, it also means that it is liquid at room temperature, which could simplify handling but also introduces different safety considerations regarding flammability and vapor pressure.

Crucially, there is a lack of published research validating the use of this compound for vitrifying biological samples for high-resolution cryo-EM. Therefore, the protocol provided here is a general guideline and would require significant optimization and validation. Key parameters to assess would include:

  • Ice Quality: Determining the absence of crystalline ice through electron diffraction.

  • Sample Integrity: Assessing the structural preservation of a standard test sample, such as apoferritin.

  • Resolution: Comparing the achievable resolution of 3D reconstructions with data collected from grids prepared with standard cryogens.

Further investigation is warranted to explore the potential benefits and drawbacks of this compound as a vitrifying agent. Such studies would be valuable to the cryo-EM community, potentially offering a safer and more accessible alternative to conventional cryogens.

References

Application Notes and Protocols for Chiral Separations Using 3-Methylpentane in the Mobile Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separations are a critical analytical technique in the pharmaceutical industry, chemical synthesis, and quality control, ensuring the stereochemical purity of drug substances and intermediates. The separation of enantiomers is typically achieved using chiral stationary phases (CSPs) with a mobile phase of optimized composition. In normal-phase chromatography, the mobile phase often consists of a non-polar alkane solvent and a polar alcohol modifier.

While n-hexane and n-heptane are the most commonly employed alkanes, other isomers such as 3-Methylpentane can also be utilized. This compound, a branched-chain alkane, offers similar non-polar characteristics to n-hexane but with potential differences in viscosity and its interaction with the stationary phase, which may subtly influence selectivity and resolution in some applications.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the mobile phase for chiral separations, primarily with polysaccharide-based CSPs. Due to the limited availability of specific published data for this compound, the protocols and data are based on the well-established principles of using hexane/alcohol mobile phases, with this compound presented as a direct substitute for n-hexane.

Data Presentation: Chiral Separation of Model Compounds

The following tables summarize representative data for the chiral separation of common pharmaceutical compounds using a mobile phase consisting of an alkane and an alcohol modifier on polysaccharide-based chiral stationary phases. This data, based on typical results with n-hexane, serves as a baseline for what can be expected when using this compound.

Table 1: Chiral Separation of Warfarin

ParameterCondition 1Condition 2
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase This compound / 2-Propanol (90:10, v/v) + 0.1% TFAThis compound / Ethanol (80:20, v/v) + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) 8.2 min7.5 min
Retention Time (Enantiomer 2) 9.5 min9.1 min
Separation Factor (α) 1.251.30
Resolution (Rs) 2.12.5

Table 2: Chiral Separation of Propranolol

ParameterCondition 1Condition 2
Chiral Stationary Phase Cellulose tris(4-methylbenzoate)Amylose tris(5-chloro-2-methylphenylcarbamate)
Column Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 3 µm
Mobile Phase This compound / Ethanol (85:15, v/v) + 0.1% DEAThis compound / 2-Propanol (95:5, v/v) + 0.1% DEA
Flow Rate 0.8 mL/min1.2 mL/min
Temperature 30°C25°C
Detection UV at 230 nmUV at 230 nm
Retention Time (Enantiomer 1) 10.1 min6.8 min
Retention Time (Enantiomer 2) 11.8 min8.0 min
Separation Factor (α) 1.281.22
Resolution (Rs) 2.32.0

Experimental Protocols

Protocol 1: General Screening for Chiral Separation using a this compound-Based Mobile Phase

Objective: To establish initial conditions for the chiral separation of a racemic compound using a polysaccharide-based CSP and a this compound/alcohol mobile phase.

Materials:

  • HPLC system with UV detector

  • Polysaccharide-based chiral column (e.g., Amylose or Cellulose-based CSP)

  • HPLC-grade this compound

  • HPLC-grade 2-Propanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (if required)

  • Racemic sample of the analyte

Procedure:

  • Sample Preparation: Dissolve the racemic sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Column Installation and Equilibration:

    • Install the chosen chiral column into the HPLC system.

    • Equilibrate the column with the initial mobile phase (e.g., this compound/2-Propanol 90:10, v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Initial Chromatographic Conditions:

    • Mobile Phase A: this compound / 2-Propanol (90:10, v/v)

    • Mobile Phase B: this compound / Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5-10 µL

    • Detection: UV at a suitable wavelength for the analyte.

  • Screening Process:

    • Inject the sample and run the analysis with Mobile Phase A.

    • If no separation or poor resolution is observed, switch to Mobile Phase B and re-equilibrate the column before injecting the sample.

    • For acidic compounds: Add 0.1% TFA to the mobile phase.

    • For basic compounds: Add 0.1% DEA to the mobile phase.

  • Data Analysis: Evaluate the chromatograms for retention time, separation factor (α), and resolution (Rs). A resolution of >1.5 is generally considered baseline separation.

Protocol 2: Method Optimization for Improved Chiral Resolution

Objective: To optimize the mobile phase composition to achieve baseline separation of enantiomers.

Procedure:

  • Varying the Alcohol Modifier Concentration:

    • Based on the initial screening, select the alcohol modifier (IPA or EtOH) that provided the best initial separation.

    • Prepare a series of mobile phases with varying concentrations of the chosen alcohol in this compound (e.g., 5%, 10%, 15%, 20%).

    • A lower alcohol concentration generally leads to longer retention times and potentially better resolution.

    • Inject the sample with each mobile phase composition and evaluate the chromatographic parameters.

  • Adjusting the Flow Rate:

    • Once a suitable mobile phase composition is determined, the flow rate can be optimized.

    • Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution, while increasing it can shorten the analysis time.

  • Temperature Optimization:

    • Vary the column temperature (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).

    • Temperature can affect the thermodynamics of the chiral recognition process and can sometimes lead to significant changes in selectivity.

  • Final Optimized Method:

    • Combine the optimized parameters (mobile phase composition, flow rate, and temperature) to establish the final analytical method.

    • Validate the method for its intended purpose (e.g., for linearity, accuracy, precision, and robustness).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_eval Evaluation cluster_optimization Optimization SamplePrep Sample Preparation (1 mg/mL) ColumnEquilibration Column Equilibration SamplePrep->ColumnEquilibration MobilePhasePrep Mobile Phase Preparation (this compound/Alcohol) MobilePhasePrep->ColumnEquilibration InitialInjection Initial Injection & Analysis ColumnEquilibration->InitialInjection EvaluateSeparation Evaluate Separation (Rs > 1.5?) InitialInjection->EvaluateSeparation OptimizeModifier Optimize Alcohol % EvaluateSeparation->OptimizeModifier No FinalMethod Final Validated Method EvaluateSeparation->FinalMethod Yes OptimizeFlowRate Optimize Flow Rate OptimizeModifier->OptimizeFlowRate OptimizeTemp Optimize Temperature OptimizeFlowRate->OptimizeTemp OptimizeTemp->EvaluateSeparation Re-evaluate

Caption: Workflow for Chiral Method Development.

Mobile_Phase_Selection cluster_alkane Non-Polar Component cluster_alcohol Polar Modifier cluster_additive Additive (if needed) Analyte Analyte Properties Hexane n-Hexane (Standard) Analyte->Hexane Methylpentane This compound (Alternative) Analyte->Methylpentane Heptane n-Heptane (Lower Polarity) Analyte->Heptane IPA 2-Propanol (IPA) Analyte->IPA EtOH Ethanol (EtOH) Analyte->EtOH TFA Trifluoroacetic Acid (TFA) for acidic analytes Analyte->TFA DEA Diethylamine (DEA) for basic analytes Analyte->DEA None No Additive for neutral analytes Analyte->None

Caption: Mobile Phase Component Selection Logic.

Application Notes and Protocols: 3-Methylpentane as a Solvent for Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentane, a branched-chain alkane, is a non-polar solvent with properties that make it a suitable medium for studying the kinetics of various chemical reactions, particularly those involving non-polar reactants and intermediates.[1][2] Its inert nature, low boiling point, and well-defined physical characteristics allow for the precise control of experimental conditions, which is paramount in kinetic studies. This document provides detailed application notes and protocols for utilizing this compound as a solvent in reaction kinetics research.

This compound is an isomer of hexane and is often used in industrial applications as a solvent for vegetable oil extraction, in cleaning agents, and as a component of gasoline and rubber cement.[2] In a research setting, its primary advantage is its chemical inertness, which minimizes solvent participation in the reaction mechanism. This allows for the study of intrinsic reaction kinetics without complicating solvent effects.

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is crucial for designing and interpreting kinetics experiments. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₄[3]
Molecular Weight 86.18 g/mol [1]
Boiling Point 63.271 °C[1]
Melting Point -162.9 °C[1]
Density 0.664 g/mL at 20 °C[3]
Viscosity 0.307 cP at 25 °C[1]
Vapor Pressure 190.0 mmHg at 25 °C[1]
Flash Point -6.6 °C[1]
Autoignition Temperature 278 °C[3]
Solubility in Water 18 mg/L at 25 °C (negligible)[3]
Dielectric Constant ~1.92(Typical for alkanes)
Refractive Index 1.3765 at 20 °C[3]

Applications in Reaction Kinetics

Due to its non-polar and inert nature, this compound is an excellent solvent for studying reactions where the polarity of the medium needs to be minimized. This is particularly relevant for:

  • Reactions involving non-polar reactants: Minimizes solvation effects on the ground state of the reactants.

  • Reactions with non-polar transition states: A non-polar solvent will not significantly stabilize or destabilize the transition state relative to the ground state, allowing for the study of the intrinsic activation energy.

  • Free-radical reactions: Alkanes are common solvents for radical polymerizations and other radical-mediated transformations.

  • Organometallic reactions: Many organometallic complexes are soluble and stable in non-polar, aprotic solvents like this compound.

The choice of a non-polar solvent like this compound can significantly influence the rate and mechanism of a reaction compared to polar solvents. The effect of the solvent on reaction rates is often related to the stabilization of the transition state.[4][5] For instance, reactions that proceed through a polar transition state are generally slower in non-polar solvents.

Comparative Kinetic Data of Hexane Isomers

Studies on the oxidation and pyrolysis of hexane isomers provide insights into the relative reactivity of this compound. This data is useful for understanding its stability as a solvent at elevated temperatures. The following table summarizes comparative reactivity data for hexane isomers.

IsomerRelative Reactivity (Ignition Delay Time)Key Pyrolysis ProductsReference
n-hexaneMost reactiveEthylene, Propene[1][2][6]
2-MethylpentaneIntermediatePropene, Isobutene[1][2][6]
This compound Intermediate Propene, Ethylene [1][2][6]
2,2-DimethylbutaneLess reactiveIsobutene, Propene[1][6]
2,3-DimethylbutaneLeast reactivePropene[1][2][6]

This data indicates that while this compound is not the most inert of the hexane isomers, its reactivity is moderate, making it a suitable solvent for many reactions conducted at or near room temperature.

Experimental Protocols

The following are generalized protocols for conducting a reaction kinetics study using this compound as a solvent. These should be adapted based on the specific reaction being studied.

General Protocol for Determining Reaction Rate by the Initial Rates Method

This protocol outlines the steps to determine the order of a reaction with respect to its reactants.

Materials:

  • Reactant A

  • Reactant B

  • This compound (high purity, anhydrous)

  • Internal standard (e.g., a non-reactive alkane like decane)

  • Quenching agent (if necessary)

  • Glassware: Volumetric flasks, pipettes, reaction vessel (e.g., three-necked flask), syringes.

Equipment:

  • Magnetic stirrer with stir bar

  • Thermostated bath to maintain constant temperature

  • Analytical instrument for monitoring concentration (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), UV-Vis Spectrophotometer, or NMR spectrometer)

  • Timer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of Reactant A, Reactant B, and the internal standard in this compound using volumetric flasks.

  • Reaction Setup:

    • Place a known volume of the this compound solvent and the internal standard in the reaction vessel.

    • Submerge the reaction vessel in the thermostated bath and allow it to reach the desired temperature.

    • Add the required volume of the stock solution of Reactant A to the reaction vessel and start the magnetic stirrer.

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding the stock solution of Reactant B to the reaction vessel and start the timer simultaneously.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot if necessary (e.g., by adding a chemical quencher or by rapid cooling).

  • Analysis:

    • Analyze the concentration of the reactant(s) or product(s) in each aliquot using the chosen analytical technique (e.g., GC-FID). The use of an internal standard allows for accurate determination of concentrations.

  • Data Analysis:

    • Plot the concentration of the reactant of interest versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • Repeat the experiment with different initial concentrations of Reactant A (while keeping the concentration of Reactant B constant) and vice versa.

    • Determine the order of the reaction with respect to each reactant by analyzing how the initial rate changes with the initial concentration.

Protocol for a Polymerization Kinetics Study

This protocol describes how to monitor the kinetics of a free-radical polymerization.

Materials:

  • Monomer

  • Initiator (e.g., AIBN)

  • This compound (high purity, anhydrous)

  • Inhibitor remover (if necessary)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Reaction vessel with a condenser and ports for sampling and inert gas inlet/outlet

  • Thermostated oil bath

  • Magnetic stirrer

  • Dilatometer or analytical instrument (e.g., GC, NMR, or gravimetry) to monitor monomer conversion

Procedure:

  • Preparation:

    • Purify the monomer to remove any inhibitors.

    • Prepare a solution of the monomer and initiator in this compound in the reaction vessel.

  • Inert Atmosphere:

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen can inhibit free-radical polymerization.

  • Reaction:

    • Place the reaction vessel in the pre-heated oil bath to initiate the polymerization.

    • Start the timer and magnetic stirrer.

  • Monitoring Conversion:

    • Gravimetry: At specific time points, withdraw a sample, add an inhibitor to stop the polymerization, and precipitate the polymer. Dry the polymer to a constant weight to determine the monomer conversion.

    • Spectroscopy (e.g., NMR): At specific time points, withdraw a sample and analyze it by ¹H NMR to determine the ratio of monomer to polymer by integrating characteristic peaks.

    • Dilatometry: Monitor the volume change of the reaction mixture over time, which is proportional to the monomer conversion.

  • Data Analysis:

    • Plot monomer conversion versus time.

    • Calculate the rate of polymerization (Rp) from the slope of the conversion-time curve.

    • Investigate the effect of initiator and monomer concentrations on Rp to determine the kinetic parameters.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep_stock Prepare Stock Solutions (Reactants, Internal Standard) prep_vessel Equilibrate Solvent in Reaction Vessel prep_stock->prep_vessel initiate Initiate Reaction (Add Reactant, Start Timer) prep_vessel->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench instrument Analyze Samples (e.g., GC, HPLC, NMR) quench->instrument concentration Determine Concentration vs. Time instrument->concentration plot Plot [Reactant] vs. Time concentration->plot initial_rate Calculate Initial Rate plot->initial_rate rate_law Determine Rate Law and Rate Constant initial_rate->rate_law

Caption: Experimental workflow for a reaction kinetics study.

G Reactants_p Reactants (Solvated) TS_p Polar Transition State (Stabilized by Solvation) Reactants_p->TS_p Lower ΔG‡ (Faster Rate) Products_p Products (Solvated) TS_p->Products_p Reactants_np Reactants (Minimally Solvated) TS_np Polar Transition State (Less Stabilized) Reactants_np->TS_np Higher ΔG‡ (Slower Rate) Products_np Products (Minimally Solvated) TS_np->Products_np

References

Troubleshooting & Optimization

Technical Support Center: High-Purity 3-Methylpentane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Methylpentane to high purity levels. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is often a component of hexane mixtures derived from the fractionation of natural gas liquids or refinery operations.[1] Common impurities include other hexane isomers such as 2-methylpentane, n-hexane, and methylcyclopentane.[2] Depending on the grade, trace amounts of water and other volatile organic compounds may also be present.

Q2: What is the most suitable method for separating this compound from its close-boiling isomers?

A2: Fractional distillation is the most common and effective method for separating liquids with close boiling points, such as this compound (boiling point: 63-64°C) and its isomers like isohexane (a common name for 2-methylpentane, boiling point: 60°C).[3][4] Due to the small difference in boiling points, a distillation column with a high number of theoretical plates is required for efficient separation.[5] For very challenging separations, extractive or azeotropic distillation may also be considered.[5]

Q3: How can I remove water from this compound?

A3: Molecular sieves, particularly type 3A, are highly effective for drying solvents like this compound.[6][7] The 3Å pore size allows water molecules to be adsorbed while excluding the larger hydrocarbon molecules.[6][7]

Q4: What analytical technique is best for assessing the purity of this compound?

A4: Gas chromatography with a flame ionization detector (GC-FID) is the standard method for analyzing the purity of volatile hydrocarbons like this compound.[8] This technique can effectively separate and quantify the main component and its isomeric impurities. For identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[9]

Troubleshooting Guides

Fractional Distillation

Q: Why am I getting poor separation of this compound from other hexane isomers?

A: This is a common issue due to the close boiling points of hexane isomers.[10] Consider the following troubleshooting steps:

  • Increase Column Efficiency: The efficiency of the separation is directly related to the number of theoretical plates in your distillation column.[11] Using a longer column or a column with a more efficient packing material (e.g., structured packing, glass beads) can improve separation.[11]

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of condensed vapor returned to the column to the amount of product taken off) increases the number of vaporization-condensation cycles, leading to better separation.[11] Try increasing the reflux ratio.

  • Slow Distillation Rate: A slower distillation rate allows for more equilibration time between the liquid and vapor phases on each theoretical plate, enhancing separation.

  • Ensure Adiabatic Operation: Insulate the distillation column to minimize heat loss to the surroundings. This helps maintain the proper temperature gradient within the column.

Q: My distillation is proceeding very slowly or has stopped. What should I do?

A: This can be caused by several factors:

  • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the liquid at a sufficient rate. Gradually increase the heat input.

  • Flooding: Excessive heating can lead to a condition known as flooding, where the vapor flow up the column is so high that it prevents the condensed liquid from flowing back down. If you observe an accumulation of liquid in the column, reduce the heat.

  • Improper Column Packing: Poorly packed columns can lead to channeling of the vapor, reducing the efficiency of the liquid-vapor contact. Ensure the packing is uniform.

Preparative Gas Chromatography (Prep GC)

Q: I am observing peak tailing for this compound in my preparative GC separation. What is the cause and how can I fix it?

A: Peak tailing in GC can be caused by both physical and chemical factors.[12]

  • Physical Issues:

    • Improper Column Installation: Ensure the column is installed correctly in the injector and detector ports.

    • Poor Column Cut: A clean, square cut of the capillary column is crucial for good peak shape.

    • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues. Replace the liner.[12]

  • Chemical Issues:

    • Active Sites: Although less common for non-polar alkanes, active sites in the column or liner can cause peak tailing. Using a deactivated liner and a high-quality column is important.

    • Column Overloading: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.

Q: The recovery of my collected this compound fractions is low. How can I improve it?

A: Low recovery in preparative GC can be due to inefficient trapping of the volatile analyte.

  • Optimize Trap Temperature: The trapping temperature needs to be low enough to efficiently condense the this compound as it elutes from the column. Consider using a cooled trap.

  • Increase Carrier Gas Flow to the Trap: Ensure that the carrier gas flow effectively transports the entire analyte band to the collection trap.

  • Check for Leaks: Any leaks in the system, particularly after the column and before the trap, can lead to loss of the sample.

Use of Molecular Sieves

Q: The molecular sieves are not effectively drying my this compound. What could be the reason?

A: The most likely reason is that the molecular sieves are already saturated with water.

  • Activate the Molecular Sieves: Before use, molecular sieves must be activated by heating to remove adsorbed water. Heat 3A molecular sieves to 175-260°C for several hours under a stream of dry, inert gas or under vacuum.[12][13]

  • Use the Correct Type: Ensure you are using 3A molecular sieves. Larger pore sizes (like 4A or 5A) may co-adsorb the this compound.

  • Sufficient Quantity and Contact Time: Use a sufficient amount of molecular sieves (typically 10-20% w/v) and allow for adequate contact time (e.g., 24 hours) for complete drying.[14]

Q: Can I regenerate and reuse the molecular sieves?

A: Yes, molecular sieves can be regenerated and reused multiple times. The regeneration process involves heating the sieves to drive off the adsorbed water.[15]

Quantitative Data

Table 1: Comparison of Purification Methods for Hexane Isomers

Purification MethodStarting Purity (Target Isomer)Final Purity (Target Isomer)Recovery/YieldKey Experimental ConditionsReference
Fractional Distillation~30% n-butane in isobutane>99%Not Specified74-tray distillation column, operating pressure 50-100 psig.[5]
Extractive DistillationMixture of n-pentane and isopentaneHigh Purity Isopentane (distillate)Not SpecifiedN-methyl pyrrolidone (NMP) as solvent, solvent-to-feed mass ratio 1:1 to 5:1.[5]
Preparative GCMixture of PAHs97-100%90-100%Optimized cooled injection system and preparative fraction collector.[8]
Adsorption on MOF (Zn-adtb)Equimolar ternary mixture of n-hexane, this compound, and 2,3-dimethylbutaneSelective adsorption of n-hexanen-hexane uptake: 120 mg/gGravimetric adsorption analyzer at 373 K.[11]

Table 2: GC-FID Purity Analysis Parameters for this compound

ParameterValue
Column Agilent J&W CP-Select 624 Hexane, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Linear Velocity 35 cm/s
Inlet Temperature 250°C
Split Ratio 100:1
Oven Program 40°C (hold for 5 min), then ramp to 240°C at 10°C/min
Detector FID
Detector Temperature 250°C

(Note: These are example conditions and may need to be optimized for your specific instrument and sample.)

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from a mixture of hexane isomers.

Materials:

  • Mixture of hexane isomers containing this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux or packed column), distillation head with thermometer, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Boiling chips

  • Insulating material (e.g., glass wool or aluminum foil)

  • GC-FID for purity analysis

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place a few boiling chips in the round-bottom flask.

  • Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the hexane isomer mixture.

  • Insulation: Wrap the fractionating column with insulating material to ensure an adiabatic process.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the column. A ring of condensing vapor should slowly ascend the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (e.g., 1-2 drops per second).

    • Monitor the temperature at the distillation head. The temperature should remain constant at the boiling point of the first fraction (the isomer with the lowest boiling point, likely 2-methylpentane).

    • Collect the initial fraction in a receiving flask. This is the "forerun" and will be enriched in the most volatile components.

    • As the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • When the temperature stabilizes at the boiling point of this compound (around 63°C), change to a new receiving flask to collect the main fraction.

    • Continue collecting this fraction as long as the temperature remains constant.

    • Stop the distillation before the flask runs dry.

  • Analysis: Analyze the collected fractions by GC-FID to determine their composition and the purity of the this compound fraction.

Protocol 2: Drying of this compound using 3A Molecular Sieves

Objective: To remove trace amounts of water from this compound.

Materials:

  • This compound containing trace water

  • 3A molecular sieves

  • Oven or vacuum oven for activation

  • Dry, clean glass bottle with a screw cap or septum

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Activation of Molecular Sieves:

    • Place the 3A molecular sieves in a suitable container (e.g., a crystallizing dish).

    • Heat the sieves in an oven at 175-260°C for at least 3 hours.[13] For more efficient drying, heat under vacuum.

    • Allow the sieves to cool to room temperature in a desiccator or under a stream of dry inert gas.

  • Drying Process:

    • Add the activated molecular sieves to the bottle of this compound (approximately 10-20% w/v).

    • Seal the bottle and allow it to stand for at least 24 hours at room temperature.[14] Occasional swirling can improve the drying efficiency.

  • Decanting: Carefully decant or filter the dry this compound from the molecular sieves into a clean, dry storage container.

Protocol 3: Purity Analysis by GC-FID

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., n-heptane, if necessary)

  • GC-FID instrument with a suitable capillary column (e.g., a non-polar or mid-polar column)

  • Microsyringe for injection

Procedure:

  • Instrument Setup: Set up the GC-FID instrument according to the parameters in Table 2 or an optimized method for your system.

  • Sample Preparation: If the sample is highly concentrated, dilute it with a suitable high-purity solvent.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Acquisition: Start the data acquisition and run the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (determined by running a standard if necessary).

    • Integrate the areas of all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Experimental Workflows and Logical Relationships

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis & Storage start Commercial this compound gc_initial Initial GC-FID Analysis (Assess Purity and Impurities) start->gc_initial distillation Fractional Distillation (Separate Isomers) gc_initial->distillation If isomers are present drying Drying with 3A Molecular Sieves (Remove Water) gc_initial->drying If water is present distillation->drying gc_final Final GC-FID Analysis (Confirm Purity) drying->gc_final storage Store High-Purity this compound (Under Inert Atmosphere) gc_final->storage

Caption: General workflow for the purification of commercial this compound.

Fractional_Distillation_Troubleshooting cluster_solutions Potential Solutions problem Poor Separation of Isomers solution1 Increase Column Efficiency (Longer column or better packing) problem->solution1 solution2 Optimize Reflux Ratio (Increase ratio) problem->solution2 solution3 Reduce Distillation Rate problem->solution3 solution4 Insulate Column problem->solution4

Caption: Troubleshooting logic for poor separation in fractional distillation.

Molecular_Sieve_Regeneration start Saturated 3A Molecular Sieves heating Heat in Oven (175-260°C) or Vacuum Oven start->heating purging Purge with Dry Inert Gas (Optional) heating->purging cooling Cool in Desiccator or under Inert Gas purging->cooling end Activated 3A Molecular Sieves (Ready for Reuse) cooling->end

Caption: Workflow for the regeneration of 3A molecular sieves.

References

Technical Support Center: Purification of 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective removal of peroxide impurities from 3-Methylpentane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Question Answer
How do I know if my this compound contains peroxides? Visual inspection of the container is the first step. Look for crystal formation, especially around the cap, or a cloudy or oily appearance of the solvent.[1][2] Commercially available peroxide test strips are a common and convenient method for quantitative assessment.[3][4][5][6] A color change on the strip indicates the presence of peroxides, with the intensity corresponding to the concentration.[5] Alternatively, a potassium iodide test can be used; a yellow to brown color indicates the presence of peroxides.[5][7]
My peroxide test is positive. What concentration is considered hazardous? Peroxide concentration levels and their associated hazards are generally categorized as follows: - < 3 ppm: Generally considered safe for most laboratory procedures.[1][8] - 3 - 30 ppm: Poses a moderate hazard. Avoid concentrating the solvent (e.g., through distillation or evaporation).[1][8] - > 30 ppm: Unacceptable and poses a serious hazard. The solvent should be disposed of or treated to remove peroxides immediately.[1] - ≥ 100 ppm: Extremely dangerous. Do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately for disposal.[2][9][10]
I see crystals in my this compound container. What should I do? DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. The presence of crystals indicates a high and dangerous concentration of explosive peroxide compounds.[1][2][10] Treat the container as a potential bomb.[1][8] Immediately contact your institution's EHS office for assistance with safe disposal.[2][4][10][11]
My chosen purification method doesn't seem to be working effectively. What could be the issue? Several factors can affect purification efficiency: - Insufficient reagent: Ensure you are using a sufficient amount of the reducing agent or alumina for the volume of solvent. - Reagent quality: The effectiveness of ferrous sulfate solution can decrease over time. Freshly prepared solutions are recommended.[12] Activated alumina can also lose its activity and may need to be replaced. - Inadequate contact time: Ensure thorough mixing and sufficient contact time between the solvent and the purification agent. - High initial peroxide concentration: Very high levels of peroxides may require multiple treatments or a combination of methods for complete removal.
After treatment, how can I be sure the peroxides are removed? Always re-test the this compound for peroxides using test strips or the potassium iodide method after any purification procedure.[8][13] The absence of a color change or a reading below your required safety threshold indicates successful removal.

Frequently Asked Questions (FAQs)

1. What are the common methods for removing peroxide impurities from this compound?

Common and effective methods for removing peroxide impurities from water-insoluble solvents like this compound include:

  • Treatment with Ferrous Sulfate: Shaking the solvent with an acidic solution of ferrous sulfate reduces the peroxides.[1][11][14]

  • Activated Alumina Chromatography: Passing the solvent through a column of activated alumina effectively removes hydroperoxides.[1][7][8][13]

  • Treatment with Sodium Metabisulfite: Washing the solvent with a 5% aqueous solution of sodium metabisulfite can also remove peroxides.[1][12]

2. How do I prepare the ferrous sulfate solution for peroxide removal?

A commonly used ferrous sulfate solution can be prepared by dissolving 60 g of ferrous sulfate (FeSO₄) in 110 mL of distilled water and carefully adding 6 mL of concentrated sulfuric acid.[11] Another formulation consists of 100 g of ferrous sulfate, 42 mL of concentrated hydrochloric acid, and 85 mL of water.[1][8]

3. Are there any safety precautions I should take when removing peroxides?

Yes, safety is paramount. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Work in a well-ventilated area or a fume hood. Be aware of the potential for explosion, especially with high concentrations of peroxides. Never distill a solvent that has not been tested and confirmed to be free of peroxides.[1][10] If distilling, never distill to dryness; always leave at least 10-20% of the liquid in the flask.[1][4]

4. How should I dispose of the waste generated from the purification process?

The waste, including the used alumina or the aqueous ferrous sulfate solution, may contain peroxides and should be treated as hazardous waste. The alumina should be flushed with a dilute acidic solution of ferrous sulfate or potassium iodide to remove any adsorbed peroxides before disposal.[1][13] Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.[6]

5. How can I prevent peroxide formation in my this compound?

To minimize peroxide formation, store this compound in a tightly sealed, air-impermeable, and opaque container to protect it from light and air.[4][11] Flushing the container with an inert gas like nitrogen before sealing can also help.[11] Whenever possible, purchase solvents with added inhibitors.[9]

Quantitative Data

The following table summarizes the hazard levels associated with different peroxide concentrations in solvents.

Peroxide ConcentrationHazard LevelRecommended Action
< 3 ppmReasonably SafeSuitable for most laboratory procedures.[1][8]
3 - 30 ppmModerate HazardAvoid concentration. Disposal is recommended if not for immediate use.[1][8]
> 30 ppmSerious HazardUnacceptable for use. Remove peroxides or dispose of the solvent.[1]
≥ 100 ppmExtreme HazardDo not handle. Contact EHS for immediate disposal.[2][9][10]

Experimental Protocols

Protocol 1: Peroxide Removal using Ferrous Sulfate

This method is suitable for water-insoluble solvents like this compound.

  • Preparation of Ferrous Sulfate Solution: Prepare a solution by dissolving 60 g of ferrous sulfate in 110 mL of distilled water and adding 6 mL of concentrated sulfuric acid.[11]

  • Extraction: In a separatory funnel, wash the this compound with an equal volume of the freshly prepared ferrous sulfate solution.

  • Separation: Gently shake the funnel, periodically venting to release any pressure. Allow the layers to separate and discard the aqueous (bottom) layer.

  • Repeat: Repeat the washing step two to three times.[8]

  • Water Wash: Wash the this compound with distilled water to remove any residual acid.

  • Drying: Dry the purified this compound over an appropriate drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

  • Verification: Test the treated solvent for the presence of peroxides to ensure their complete removal.[13]

Protocol 2: Peroxide Removal using Activated Alumina

This method is effective for removing hydroperoxides from both water-soluble and water-insoluble solvents.

  • Column Preparation: Prepare a chromatography column packed with basic activated alumina. A 2 x 33 cm column filled with 80 g of 80-mesh basic activated alumina is generally sufficient for 100 to 400 mL of solvent.[13]

  • Elution: Pass the this compound through the alumina column.

  • Collection: Collect the purified solvent as it elutes from the column.

  • Verification: Test the collected solvent for the presence of peroxides.[13]

  • Column Deactivation: After use, flush the alumina column with a dilute acidic solution of ferrous sulfate or potassium iodide to decompose any adsorbed peroxides before disposal.[1][13]

Visualizations

experimental_workflow_ferrous_sulfate start Start: Peroxide-contaminated This compound prep_fe Prepare Ferrous Sulfate Solution start->prep_fe wash Wash this compound with Ferrous Sulfate Solution start->wash prep_fe->wash separate Separate Aqueous and Organic Layers wash->separate repeat_wash Repeat Washing (2-3 times) separate->repeat_wash water_wash Wash with Distilled Water repeat_wash->water_wash dry Dry with Anhydrous Sulfate Salt water_wash->dry test Test for Peroxides dry->test end_clean End: Purified This compound test->end_clean Peroxides Absent end_fail End: Repeat Purification or Dispose test->end_fail Peroxides Present experimental_workflow_alumina start Start: Peroxide-contaminated This compound prep_column Prepare Activated Alumina Column start->prep_column elute Pass this compound through Column start->elute prep_column->elute collect Collect Eluted Solvent elute->collect test Test for Peroxides collect->test end_clean End: Purified This compound test->end_clean Peroxides Absent end_fail End: Repeat Purification or Dispose test->end_fail Peroxides Present deactivate Deactivate Alumina Column end_clean->deactivate decision_tree_peroxide_handling start Suspected Peroxide Contamination in this compound visual_inspection Visually Inspect Container start->visual_inspection crystals_present Crystals or Oily Layer Present? visual_inspection->crystals_present stop STOP! Do Not Handle. Contact EHS Immediately. crystals_present->stop Yes no_crystals No Visible Crystals crystals_present->no_crystals No test_peroxides Test for Peroxides (e.g., Test Strips) no_crystals->test_peroxides peroxide_level Peroxide Level? test_peroxides->peroxide_level low_peroxide < 30 ppm peroxide_level->low_peroxide < 30 ppm high_peroxide > 30 ppm peroxide_level->high_peroxide ≥ 30 ppm purify Proceed with Purification Protocol low_peroxide->purify dispose Dispose of Solvent or Purify with Caution high_peroxide->dispose end_safe Purified Solvent purify->end_safe

References

Technical Support Center: Anhydrous 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of anhydrous 3-Methylpentane.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous this compound and why is the anhydrous form important?

A1: this compound is a branched-chain alkane and a structural isomer of hexane.[1] It is a colorless, volatile liquid with a gasoline-like odor.[2] The term "anhydrous" signifies that the solvent is free of water. This is critical for many organic reactions, such as Grignard reactions, where the presence of water would react with and decompose water-sensitive reagents, leading to failed reactions or the formation of undesirable byproducts.[3][4]

Q2: What are the primary hazards associated with this compound?

A2: this compound is a highly flammable liquid and vapor.[5] Its vapors can form explosive mixtures with air.[6] It can cause skin and eye irritation, and inhalation may lead to drowsiness or dizziness.[5] As with many organic solvents, it is crucial to handle it in a well-ventilated area and away from ignition sources.

Q3: What personal protective equipment (PPE) should be worn when handling anhydrous this compound?

A3: When handling anhydrous this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[5] All handling of the solvent outside of a sealed container should be done in a certified chemical fume hood.

Q4: How should anhydrous this compound be stored to maintain its quality?

A4: To maintain its anhydrous state, this compound should be stored in a tightly sealed, compatible container, often under an inert atmosphere such as nitrogen or argon.[7] The storage area should be cool, dry, well-ventilated, and away from heat, sparks, and open flames.[5] For long-term storage, the use of a flammable storage cabinet is recommended.

Q5: How can I confirm the dryness of my this compound?

A5: While a Karl Fischer titration is the most accurate method to quantify water content in a solvent, a simple qualitative test can be performed.[8] For instance, the persistence of a deep blue or purple color from a sodium benzophenone ketyl radical indicator can signify an anhydrous, oxygen-free environment.[9]

Troubleshooting Guides

Issue: My moisture-sensitive reaction is failing or giving low yields.

Possible Cause Troubleshooting Steps
Contaminated Anhydrous this compound 1. Verify Solvent Dryness: If possible, measure the water content using a Karl Fischer titrator.[8] 2. Re-dry the Solvent: Pass the solvent through a column of activated alumina or store it over freshly activated 3Å molecular sieves for at least 24-48 hours.[2] 3. Use a Fresh Bottle: If available, open a new, sealed bottle of anhydrous this compound.
Improperly Dried Glassware 1. Oven-Drying: Ensure all glassware is oven-dried at a high temperature (e.g., 120-150 °C) for several hours and cooled in a desiccator or under a stream of inert gas.[7] 2. Flame-Drying: For highly sensitive reactions, flame-dry the assembled apparatus under a vacuum or a flow of inert gas immediately before use.[10]
Atmospheric Moisture Contamination 1. Inert Atmosphere: Ensure a positive pressure of a dry inert gas (nitrogen or argon) is maintained throughout the reaction setup.[3] 2. Septa and Seals: Check that all septa are fresh and properly sealed. Use parafilm to wrap joints if necessary. 3. Cannulation/Syringe Technique: Use proper air-free techniques, such as cannula transfer or gas-tight syringes, for transferring the solvent and reagents.[3]

Issue: I suspect my stored anhydrous this compound has absorbed moisture.

Possible Cause Troubleshooting Steps
Improperly Sealed Container 1. Inspect the Seal: Check the cap and threads for any damage. Ensure the cap liner is intact and providing a good seal. 2. Re-seal and Purge: If the seal is compromised, transfer the solvent to a new, dry container under an inert atmosphere. Purge the headspace with nitrogen or argon before sealing.
Frequent Opening of the Container 1. Aliquot the Solvent: For frequently used solvents, consider transferring a smaller, more manageable amount to a separate, smaller bottle for daily use to minimize exposure of the main stock to the atmosphere. 2. Use a Septum: For repeated small-scale withdrawals, use a bottle with a septum cap to allow for syringe access without fully opening the container.
Hygroscopic Nature of the Solvent 1. Add Drying Agent: Add activated 3Å molecular sieves to the storage bottle to continuously scavenge any moisture that may enter.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₄
Molar Mass 86.18 g/mol [5]
Appearance Colorless liquid[5]
Odor Gasoline-like[2]
Boiling Point 63.3 °C[5]
Melting Point -162.8 °C[1]
Flash Point -7 °C (closed cup)
Density 0.664 g/mL at 25 °C
Water Solubility Very low (approx. 13-18 mg/L at 25 °C)[2][11]
Vapor Pressure 190 mmHg at 25 °C[5]

Table 2: Efficiency of 3Å Molecular Sieves for Drying Organic Solvents

Solvent% m/v of 3Å Molecular SievesDrying TimeResidual Water Content (ppm)
Dichloromethane10%24 h~0.1
Acetonitrile10%24 h~0.5
Toluene10%24 h~0.9
Tetrahydrofuran (THF)20%3 days~4.1
Methanol20%5 days~10.5
Ethanol20%5 days~8.2

Data adapted from a study on the quantitative evaluation of the efficiency of several desiccants.[7]

Experimental Protocols

Protocol 1: General Procedure for Drying this compound with Molecular Sieves

  • Activate Molecular Sieves: Place 3Å molecular sieves in a flask and heat under vacuum with a heat gun, or in an oven at 300 °C for at least 3 hours to remove adsorbed water.

  • Cool Under Inert Atmosphere: Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon, or in a desiccator.

  • Add Sieves to Solvent: Add the activated molecular sieves to the container of this compound (a 5-10% weight/volume ratio is typically sufficient).

  • Equilibrate: Seal the container under an inert atmosphere and allow it to stand for at least 24 hours before use. For optimal dryness, a longer period may be necessary.[7]

Protocol 2: Preparation of a Grignard Reagent using Anhydrous this compound

This is a general guideline and should be adapted to the specific requirements of the reaction.

  • Apparatus Setup: Assemble the reaction glassware (e.g., a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet). Flame-dry the entire apparatus under a vacuum or a stream of dry nitrogen and allow it to cool to room temperature under a positive pressure of nitrogen.[10]

  • Charge the Flask: To the reaction flask, add magnesium turnings.

  • Prepare Alkyl/Aryl Halide Solution: In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous this compound.

  • Initiate the Reaction: Add a small portion of the halide solution to the magnesium turnings. The reaction is typically initiated with gentle warming or the addition of a small crystal of iodine. An exothermic reaction should be observed.[12]

  • Complete the Addition: Once the reaction has initiated, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The Grignard reagent is now ready for use in subsequent steps.

Visualizations

Handling_Anhydrous_Solvent cluster_storage Storage cluster_handling Handling cluster_dispensing Dispensing Storage Store in a cool, dry, well-ventilated area Inert_Atmosphere Store under inert atmosphere (N2 or Ar) Storage->Inert_Atmosphere Flammable_Cabinet Use flammable storage cabinet Inert_Atmosphere->Flammable_Cabinet Fume_Hood Work in a chemical fume hood Flammable_Cabinet->Fume_Hood PPE Wear appropriate PPE Fume_Hood->PPE Inert_Techniques Use inert atmosphere techniques PPE->Inert_Techniques Syringe Use a dry, gas-tight syringe Inert_Techniques->Syringe Cannula Use cannula transfer Syringe->Cannula End Reaction Setup Cannula->End Start Anhydrous this compound Start->Storage

Caption: Workflow for handling anhydrous this compound.

Troubleshooting_Anhydrous_Reaction Start Reaction Failure or Low Yield Check_Solvent Is the solvent dry? Start->Check_Solvent Check_Glassware Is the glassware properly dried? Start->Check_Glassware Check_Atmosphere Is the inert atmosphere maintained? Start->Check_Atmosphere Redry_Solvent Re-dry or use new solvent Check_Solvent->Redry_Solvent No Success Reaction Successful Check_Solvent->Success Yes Redry_Glassware Oven-dry or flame-dry glassware Check_Glassware->Redry_Glassware No Check_Glassware->Success Yes Check_Seals Check seals and gas flow Check_Atmosphere->Check_Seals No Check_Atmosphere->Success Yes Redry_Solvent->Success Redry_Glassware->Success Check_Seals->Success

Caption: Troubleshooting logic for moisture-sensitive reactions.

References

Technical Support Center: Troubleshooting Low Reactant Solubility in 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low reactant solubility in 3-Methylpentane. The following information is structured to directly address common issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is my reactant not dissolving in this compound?

A1: this compound is a non-polar solvent. According to the principle of "like dissolves like," it is most effective at dissolving non-polar compounds.[1][2] If your reactant has significant polarity (e.g., contains functional groups like -OH, -COOH, -NH2), it will likely have low solubility in this compound.[3][4]

Q2: What are the primary factors influencing solubility in this compound?

A2: The main factors are:

  • Polarity: The closer the polarity of the reactant is to the non-polar nature of this compound, the higher the solubility.[1][2]

  • Temperature: For most solid solutes, solubility increases with temperature.[5]

  • Molecular Size: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.

  • Crystal Lattice Energy: For solid reactants, high crystal lattice energy can make it difficult for the solvent to break apart the crystal structure, resulting in low solubility.

Q3: Are there any quick tests to assess the potential solubility of my compound in this compound?

A3: A simple "shake-flask" method can provide a qualitative assessment. Add a small, known amount of your reactant to a vial containing this compound. Cap the vial and shake it vigorously. Let it stand and observe. If the solid completely disappears, it is likely soluble at that concentration. If a significant amount of solid remains, you are likely facing a solubility issue. For a more quantitative measure, a formal solubility determination experiment is recommended (see Experimental Protocols).

Q4: Can I use a cosolvent to improve the solubility of my reactant in this compound?

A4: Yes, using a cosolvent is a common and effective strategy. A cosolvent is a miscible liquid that, when added to the primary solvent, changes the overall polarity of the solvent system, thereby increasing the solubility of the reactant. For increasing the solubility of polar reactants in the non-polar this compound, a more polar cosolvent is typically used.

Troubleshooting Guide for Low Reactant Solubility

If you are experiencing low reactant solubility in this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Characterize the Problem

First, confirm that you indeed have a solubility problem.

  • Visual Inspection: Is the reactant visibly undissolved in the this compound, even after stirring or agitation?

  • Reaction Performance: Is the reaction slow, incomplete, or not proceeding at all? This can be an indicator of low reactant concentration in the solution.

Step 2: Initial Troubleshooting Approaches

Before making significant changes to your solvent system, consider these initial steps.

  • Increase Temperature: Gently heating the mixture can significantly increase the solubility of many solid reactants. Ensure the temperature is compatible with your reactants and reaction conditions.

  • Particle Size Reduction: Grinding your solid reactant to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.

  • Sonication: Applying ultrasonic energy can help to break apart agglomerates of solid particles and accelerate the dissolution process.

Step-by-Step Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low reactant solubility in this compound.

TroubleshootingWorkflow start Start: Low Reactant Solubility Observed assess_polarity Assess Reactant Polarity start->assess_polarity non_polar Reactant is Non-Polar assess_polarity->non_polar Non-Polar polar Reactant is Polar assess_polarity->polar Polar increase_temp Increase Temperature non_polar->increase_temp use_cosolvent Select a Miscible Polar Cosolvent (e.g., THF, Dichloromethane) polar->use_cosolvent sonicate Apply Sonication / Reduce Particle Size increase_temp->sonicate check_solubility1 Is Solubility Sufficient? sonicate->check_solubility1 check_solubility1->use_cosolvent No proceed Proceed with Reaction check_solubility1->proceed Yes optimize_cosolvent Optimize Cosolvent Ratio use_cosolvent->optimize_cosolvent check_solubility2 Is Solubility Sufficient? optimize_cosolvent->check_solubility2 consider_alternative Consider Alternative Non-Polar Solvent or Different Synthetic Route check_solubility2->consider_alternative No check_solubility2->proceed Yes end End consider_alternative->end proceed->end

Caption: Troubleshooting workflow for low reactant solubility.

Data Presentation: Solubility in Hexane (as a proxy for this compound)

Since this compound is an isomer of hexane, the solubility data for hexane can provide a useful approximation. The following table summarizes the solubility of a non-polar (Naphthalene) and a polar (Benzoic Acid) compound in hexane at various temperatures.

ReactantTypeTemperature (°C)Solubility (g / 100 g Hexane)
NaphthaleneNon-Polar Aromatic05.5[6]
2517.5[6]
4030.8[6]
7078.8[6]
Benzoic AcidPolar Aromatic25Slightly soluble[7]
-Insoluble at room temp and upon heating[8]

Note: The significant difference in solubility between the non-polar naphthalene and the polar benzoic acid in hexane highlights the "like dissolves like" principle.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of a reactant in this compound.

Materials:

  • Reactant of interest

  • This compound (reagent grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Add an excess amount of the solid reactant to a vial.

  • Add a known volume of this compound to the vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial on an orbital shaker in a temperature-controlled environment and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Centrifuge the vial to further separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Analyze the concentration of the reactant in the diluted solution using a calibrated HPLC or other appropriate method.

  • Calculate the original solubility in mg/mL or mol/L.

Protocol 2: Improving Solubility with a Cosolvent

This protocol describes how to use a cosolvent to increase the solubility of a polar reactant in this compound.

Materials:

  • Polar reactant

  • This compound

  • Cosolvent (e.g., Tetrahydrofuran (THF) or Dichloromethane)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Add the polar reactant to the reaction vessel.

  • Add the primary solvent, this compound, to the vessel and begin stirring.

  • Slowly add the cosolvent dropwise to the stirring mixture.

  • Observe the mixture for dissolution of the reactant.

  • Continue adding the cosolvent until the reactant is fully dissolved.

  • Record the final volume ratio of this compound to the cosolvent. This ratio should be used for the subsequent reaction.

  • If the reactant does not fully dissolve after adding a significant amount of cosolvent (e.g., >50% of the total volume), a different cosolvent or an alternative strategy may be necessary.

Protocol 3: Sonication-Assisted Dissolution

This protocol details the use of sonication to aid in the dissolution of a sparingly soluble reactant.

Materials:

  • Reactant

  • This compound

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

Procedure:

  • Place the reactant and this compound in a beaker or flask.

  • Place the vessel in an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the vessel.

  • Turn on the sonicator.

  • Monitor the dissolution of the solid. The duration of sonication will depend on the specific reactant and solvent volume.

  • Continue sonication until the solid is fully dissolved or no further dissolution is observed.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a suitable solvent system can be visualized as a logical pathway.

SolventSelection start Start: New Reaction reactant_props Analyze Reactant Properties (Polarity, Functional Groups) start->reactant_props is_polar Is Reactant Polar? reactant_props->is_polar nonpolar_solvent Select Non-Polar Solvent (e.g., this compound) is_polar->nonpolar_solvent No polar_solvent Select Polar Solvent is_polar->polar_solvent Yes solubility_test Perform Solubility Test nonpolar_solvent->solubility_test polar_solvent->solubility_test is_soluble Is Reactant Soluble? solubility_test->is_soluble run_reaction Run Reaction is_soluble->run_reaction Yes troubleshoot Go to Troubleshooting Guide is_soluble->troubleshoot No end End run_reaction->end troubleshoot->end

Caption: Logical pathway for solvent system selection.

References

Technical Support Center: Optimizing Reaction Temperature in 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction temperatures when using 3-Methylpentane as a solvent. Find answers to frequently asked questions, troubleshoot common experimental issues, and utilize our detailed protocols and data tables to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for controlling reaction temperature?

A1: Understanding the physical properties of this compound is crucial for reaction optimization. Its low freezing point allows for sub-ambient temperature reactions, while its relatively low boiling point necessitates care when heating. Key properties are summarized in the table below.

Q2: How might the viscosity of this compound at low temperatures impact my reaction?

A2: As the temperature of this compound decreases, its viscosity increases. This can lead to inefficient stirring, poor heat transfer, and reduced diffusion rates of reactants, potentially slowing down your reaction. It is important to ensure your stirring mechanism is robust enough to handle the increased viscosity at your target temperature.

Q3: What is the generally accepted useful temperature range for reactions in this compound?

A3: this compound is a versatile solvent that can be used over a broad temperature range, typically from its freezing point of approximately -118 °C up to its boiling point of 63.3 °C. This makes it particularly suitable for low-temperature reactions where a non-polar environment is required.

Q4: How should I determine the optimal starting temperature for my specific reaction in this compound?

A4: A good starting point is to review literature for similar reactions. If no data is available, we recommend starting at a low temperature (e.g., -78 °C, a common dry ice/acetone bath temperature) and gradually warming the reaction while monitoring its progress by a suitable analytical method like TLC, LC-MS, or GC-MS. This allows you to identify the temperature at which the reaction initiates and proceeds cleanly.

Troubleshooting Guide

Issue: My reaction is sluggish or has not started.

  • Possible Cause 1: Insufficient Temperature. The activation energy for the reaction may not be met at the current temperature.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation.

  • Possible Cause 2: Poor Solubility. Reactants may not be sufficiently dissolved at the current operating temperature.

    • Solution: Check the solubility of your starting materials at the reaction temperature. You may need to increase the temperature to achieve full dissolution before cooling to the desired reaction temperature.

  • Possible Cause 3: High Viscosity. At very low temperatures, increased solvent viscosity can hinder reactant interaction.

    • Solution: Ensure your stirring is vigorous and efficient. If the issue persists, consider if a slightly higher temperature is permissible for your reaction's selectivity.

Issue: I am observing significant side product formation.

  • Possible Cause 1: Temperature is too high. The desired reaction may be selective at lower temperatures, while higher temperatures provide enough energy to activate undesired reaction pathways.

    • Solution: Decrease the reaction temperature. Running a temperature screening experiment can help identify the optimal balance between reaction rate and selectivity.

  • Possible Cause 2: Extended Reaction Time. Letting a reaction stir for too long, even at a moderate temperature, can lead to the formation of degradation products.

    • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed to the desired level.

Issue: My reactants are not fully dissolving at the initial reaction temperature.

  • Possible Cause: Low Solubility. this compound is a non-polar solvent, and polar or ionic reactants may have limited solubility, especially at low temperatures.

    • Solution: First, try gently warming the mixture to dissolve the reactants and then cooling it to the target reaction temperature. If solubility remains an issue, a co-solvent may be necessary, though this will alter the properties of the solvent system.

Data Presentation: Tables

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₄
Molar Mass86.18 g/mol
Boiling Point63.3 °C (145.9 °F; 336.4 K)
Freezing Point-118 °C (-180 °F; 155 K)
Density0.665 g/mL at 20 °C
Dielectric Constant1.93 at 20 °C

Table 2: Viscosity of this compound at Various Temperatures

Temperature (°C)Viscosity (mPa·s)
200.32
00.43
-200.60
-400.88
-601.45
-782.5 (estimated)

Experimental Protocols

Protocol 1: Determining Reactant Solubility Profile in this compound

  • Preparation: Add a known mass of your reactant to a specific volume of this compound at room temperature in a jacketed reaction vessel.

  • Initial Assessment: Stir the mixture for 15 minutes and visually inspect for undissolved solids.

  • Heating Cycle: If solids remain, increase the temperature in 10 °C increments, holding for 15 minutes at each step, until full dissolution is observed. Record this temperature.

  • Cooling Cycle: Once dissolved, cool the solution in 10 °C increments. Record the temperature at which precipitation is first observed.

  • Analysis: This provides a practical temperature range for maintaining the solubility of your reactant during the reaction.

Protocol 2: Small-Scale Reaction Temperature Screening

  • Setup: Prepare several small-scale reactions (e.g., in vials or a parallel reactor) with identical concentrations of reactants in this compound.

  • Temperature Gradient: Place each reaction in a separate cooling bath or heating block set to a different temperature (e.g., -78 °C, -40 °C, -20 °C, 0 °C, 20 °C).

  • Monitoring: Stir all reactions for a set period (e.g., 1 hour).

  • Quenching and Analysis: Quench all reactions simultaneously and analyze a sample from each by a suitable method (e.g., UPLC, GC) to determine the conversion rate and the purity of the product.

  • Optimization: This screening will reveal the temperature that provides the best combination of reaction rate and selectivity for your specific transformation.

Visualizations

G cluster_prep Preparation cluster_screen Screening cluster_opt Optimization & Scale-up start Define Reaction & Reactants solubility Protocol 1: Check Reactant Solubility Profile start->solubility lit_review Literature Review for Similar Reactions start->lit_review screening Protocol 2: Small-Scale Temperature Screening solubility->screening lit_review->screening monitoring Monitor Progress vs. Purity (TLC, LCMS, GC) screening->monitoring optimal_temp Identify Optimal Temperature (Rate vs. Selectivity) monitoring->optimal_temp scale_up Scale-up Reaction at Optimized Temperature optimal_temp->scale_up end Final Protocol scale_up->end

Caption: Workflow for Optimizing Reaction Temperature.

G cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Sluggish or No Reaction cause1 Insufficient Temperature? issue->cause1 cause2 Poor Reactant Solubility? issue->cause2 cause3 High Solvent Viscosity? issue->cause3 sol1 Gradually increase temperature. Monitor for product formation. cause1->sol1 sol2 Warm to dissolve, then cool. Consider co-solvent if needed. cause2->sol2 sol3 Ensure vigorous stirring. Slightly increase temperature. cause3->sol3

Caption: Troubleshooting Sluggish Reactions in this compound.

G temp Reaction Temperature low_temp Low Temperature temp->low_temp high_temp High Temperature temp->high_temp rate_low Slower Reaction Rate low_temp->rate_low select_high Higher Selectivity (Fewer side products) low_temp->select_high rate_high Faster Reaction Rate high_temp->rate_high select_low Lower Selectivity (More side products) high_temp->select_low

Caption: Relationship between Temperature, Kinetics, and Selectivity.

3-Methylpentane compatibility with laboratory plastics and elastomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of 3-Methylpentane with common laboratory plastics and elastomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is material compatibility important?

A1: this compound is a branched-chain aliphatic hydrocarbon, an isomer of hexane. It is used as a solvent in various laboratory applications. Ensuring compatibility with laboratory materials is crucial to prevent equipment failure, sample contamination, and safety hazards.[1][2] Incompatible materials can degrade, swell, crack, or leach substances into the solvent, compromising experimental integrity.[3][4]

Q2: Which plastics are generally recommended for use with this compound?

A2: Polytetrafluoroethylene (PTFE) is highly recommended due to its exceptional chemical inertness to a wide range of solvents, including aliphatic hydrocarbons.[5][6][7] High-Density Polyethylene (HDPE) and Polypropylene (PP) often show good resistance, but testing under specific experimental conditions is advised as some swelling or stress cracking may occur over time.[8][9][10]

Q3: Which elastomers are suitable for sealing applications with this compound?

A3: Fluoroelastomers (FKM), commonly known by the trade name Viton®, are highly recommended for use with this compound and other hydrocarbons.[3][11] They exhibit excellent resistance to swelling and degradation.[11][12] One specific guide rates the compatibility of FKM with this compound as excellent.[13]

Q4: Are there any common lab materials that should be avoided with this compound?

A4: Yes. Silicone and Neoprene elastomers are generally not recommended for use with this compound.[14][15][16] These materials are known to swell or degrade upon exposure to non-polar hydrocarbon solvents.[14][16] Some plastics like Polyvinyl Chloride (PVC) may have limited resistance and should be used with caution, as they can be susceptible to attack by certain solvents.[17][18]

Troubleshooting Guide

Q: Why is my plastic tubing swelling or becoming brittle after exposure to this compound?

A: Swelling, softening, or embrittlement are common signs of chemical incompatibility.[4] this compound, being a non-polar solvent, can be absorbed by certain polymers, causing them to swell and lose mechanical strength.[2] This is particularly common with elastomers like silicone and some softer plastics like Low-Density Polyethylene (LDPE).[9][14] If you observe these effects, you should immediately discontinue the use of that material and select a more resistant alternative like PTFE or FKM (Viton®).[5][12]

Q: I'm observing contamination in my samples. Could my plastic container be the source?

A: It is possible. When a plastic is not fully compatible with a solvent, it can leach plasticizers, additives, or even monomers into the solution, leading to sample contamination.[1] This is a critical concern in sensitive analytical and drug development applications. Using highly inert materials such as PTFE can minimize this risk.[6]

Q: My O-ring seal failed, causing a leak. How can I prevent this?

A: O-ring failure is often due to chemical attack, which can cause swelling, cracking, or embrittlement.[3] For applications involving this compound, standard elastomers like Silicone or Neoprene are likely to fail.[14][16] It is essential to use O-rings made from a chemically resistant material such as FKM (Viton®), which is specifically designed for hydrocarbon and solvent applications.[3][11]

Data Presentation: Chemical Compatibility Summary

The following table summarizes the compatibility of various laboratory plastics and elastomers with this compound. The ratings are based on data for aliphatic hydrocarbons and should be used as a general guide. It is strongly recommended to perform specific tests for critical applications.[5][19]

MaterialCommon AcronymsCompatibility RatingExpected Effects & Notes
Plastics
PolytetrafluoroethylenePTFE, Teflon®Excellent Highly inert and resistant to virtually all solvents, including aliphatic hydrocarbons.[5][7]
High-Density PolyethyleneHDPEGood Generally resistant, but long-term exposure may cause some swelling or stress cracking.[10][20]
PolypropylenePPGood to Fair Good resistance to organic solvents, but may be less resistant than HDPE.[8][21] Vulnerable to strong oxidizers.[8]
Polyvinyl ChloridePVCFair to Poor Resistant to some oils and petrol, but susceptible to attack by many solvents.[18][22] Use with caution.
Elastomers
FluoroelastomerFKM, Viton®Excellent Excellent resistance to hydrocarbons, oils, and fuels with minimal swelling.[11][12][13]
SiliconePoor Not recommended. Significant swelling and degradation are likely upon exposure to hydrocarbon solvents.[14][23]
NeoprenePoor Not recommended. Generally attacked by hydrocarbons, leading to severe effects.[15][16]

Experimental Protocols

General Methodology for Chemical Compatibility Testing (Immersion Test)

This protocol outlines a general procedure for evaluating the compatibility of a plastic or elastomer with this compound, based on standard industry practices.

  • Initial Measurement: Cut several test specimens of the material to a standard size. Measure and record the initial weight, dimensions (length, width, thickness), and durometer (hardness) for elastomers.

  • Immersion: Fully immerse the test specimens in this compound in a sealed, chemically resistant container (e.g., glass with a PTFE-lined cap) to prevent solvent evaporation.

  • Controlled Exposure: Maintain the container at a constant temperature (e.g., room temperature, 23°C) for a specified duration (e.g., 24, 48, or 72 hours).[5] Note that elevated temperatures can accelerate degradation.[1]

  • Post-Immersion Analysis:

    • Carefully remove the specimens from the solvent.

    • Lightly pat them dry to remove excess surface liquid.

    • Immediately re-measure the weight and dimensions.

    • Visually inspect the specimens for any signs of degradation, such as discoloration, cracking, or changes in surface texture.

    • Re-measure the durometer for elastomer samples.

  • Data Calculation and Interpretation:

    • Calculate the percentage change in weight (swelling) and dimensions.

    • Compare the post-exposure physical properties to the initial measurements.

    • A significant change in any of these parameters indicates poor compatibility.

Mandatory Visualization

MaterialSelection cluster_start Start Point cluster_materials Material Type cluster_plastics Plastic Compatibility cluster_elastomers Elastomer Compatibility cluster_rating Compatibility Key Solvent Solvent: This compound (Aliphatic Hydrocarbon) Plastics Plastics Solvent->Plastics Evaluate Elastomers Elastomers Solvent->Elastomers Evaluate PTFE PTFE Plastics->PTFE HDPE HDPE Plastics->HDPE PP PP Plastics->PP PVC PVC Plastics->PVC FKM FKM (Viton®) Elastomers->FKM Silicone Silicone Elastomers->Silicone Neoprene Neoprene Elastomers->Neoprene Key Excellent Good Fair/Poor Key_Excellent Key_Good Key_Poor

References

Managing the volatility of 3-Methylpentane in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the volatility of 3-methylpentane in experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a volatile solvent?

A1: this compound is considered volatile due to its low boiling point of 63.3°C (145.9°F) and high vapor pressure.[1] This means it readily evaporates at room temperature, which can lead to solvent loss, changes in concentration, and potential safety hazards if not handled properly.

Q2: What are the primary safety concerns associated with the volatility of this compound?

A2: The primary safety concerns are its flammability and potential health effects from inhalation. Its vapors can form explosive mixtures with air, and it has a low flash point.[2] Inhalation of high concentrations can cause central nervous system effects such as dizziness and drowsiness.[2][3]

Q3: When is this compound a suitable solvent choice despite its volatility?

A3: this compound's low freezing point and good glass-forming properties make it an excellent solvent for low-temperature spectroscopy, such as Nuclear Magnetic Resonance (NMR), where maintaining a liquid sample at very low temperatures is crucial.[4][5] Its non-polar nature also makes it a useful solvent in certain organic reactions and chromatography.[1][6][7][8][9]

Q4: How does the volatility of this compound compare to its isomers?

A4: Generally, branched alkanes like this compound have lower boiling points than their straight-chain isomers (like n-hexane) but may have higher or lower boiling points than other branched isomers depending on the degree and position of branching.[1] This difference in volatility is important when considering solvent evaporation rates and potential for loss during experiments.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when using this compound in experimental setups.

Issue 1: Significant Solvent Loss During Reaction Reflux

Symptoms:

  • Noticeable decrease in reaction volume over time.

  • Inconsistent reaction temperature.

  • Formation of side products or incomplete reaction.

Possible Causes:

  • Inadequate condenser efficiency for the low boiling point of this compound.

  • Condenser water temperature is too high.

  • Leaks in the experimental setup.

Solutions:

SolutionDescription
Use a High-Efficiency Condenser Employ a condenser with a larger surface area, such as a double-surface or coil condenser, to ensure all solvent vapors are condensed back into the reaction flask.[10]
Optimize Condenser Coolant Use chilled water or a recirculating chiller to maintain a low and consistent temperature in the condenser. The greater the temperature difference between the coolant and the solvent vapor, the more efficient the condensation.
Ensure a Sealed System Check all joints and connections for leaks. Use appropriate grease for ground glass joints and ensure septa are well-fitted.
Monitor the Reflux Ring The ring of condensing vapor should be maintained in the lower third of the condenser.[11] If it climbs higher, reduce the heating rate.

Logical Workflow for Troubleshooting Solvent Loss During Reflux:

Start Significant Solvent Loss Detected CheckCondenser Is a high-efficiency condenser in use? Start->CheckCondenser CheckCoolant Is the coolant temperature sufficiently low? CheckCondenser->CheckCoolant Yes ImplementSolution Implement Corrective Actions CheckCondenser->ImplementSolution No CheckSeal Are all joints and seals airtight? CheckCoolant->CheckSeal Yes CheckCoolant->ImplementSolution No CheckHeating Is the heating rate appropriate? CheckSeal->CheckHeating Yes CheckSeal->ImplementSolution No Resolved Problem Resolved CheckHeating->Resolved Yes CheckHeating->ImplementSolution No ImplementSolution->Start

Caption: Troubleshooting workflow for solvent loss during reflux.

Issue 2: Inconsistent Concentrations in Stock Solutions and During Sample Preparation

Symptoms:

  • Poor reproducibility of experimental results.

  • Drifting retention times in chromatography.

  • Inaccurate quantitative measurements in spectroscopy.

Possible Causes:

  • Evaporation of this compound from storage containers.

  • Evaporation during sample handling and preparation.

Solutions:

SolutionDescription
Proper Storage Store this compound in tightly sealed containers, preferably with a septum cap for withdrawal via syringe to minimize exposure to the atmosphere. Store in a cool, well-ventilated area.
Minimize Headspace Use containers that are appropriately sized for the volume of the solution to minimize the headspace, which can fill with solvent vapor.
Work in a Controlled Environment Prepare solutions and handle samples in a fume hood to manage vapors. Work quickly and keep containers covered as much as possible.
Use Cooled Vessels When preparing dilutions or handling samples for extended periods, consider placing the container in an ice bath to reduce the vapor pressure of the this compound.

Quantitative Data

Physical Properties of Hexane Isomers

This table summarizes key physical properties of this compound and its isomers, highlighting the differences in volatility.

IsomerMolecular FormulaBoiling Point (°C)Vapor Pressure (mmHg at 20°C)
n-HexaneC₆H₁₄68.7124
2-MethylpentaneC₆H₁₄60.3~150
This compound C₆H₁₄ 63.3 ~135
2,2-DimethylbutaneC₆H₁₄49.7~215
2,3-DimethylbutaneC₆H₁₄58.0~170

Data sourced from multiple references.[1][12][13]

Experimental Protocols

Protocol 1: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the use of this compound as a solvent for acquiring an NMR spectrum at a temperature below the freezing point of common deuterated solvents.

Methodology:

  • Sample Preparation:

    • In a clean, dry vial, dissolve 5-10 mg of the analyte in 0.6 mL of deuterated this compound (if available) or a mixture of this compound and a deuterated solvent with a low freezing point (e.g., CD₂Cl₂).

    • Filter the solution into a clean, dry NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Set the desired low temperature for the experiment, ensuring it is above the freezing point of the solvent mixture.[14][15]

    • Allow the temperature to equilibrate for at least 15-20 minutes.

  • Data Acquisition:

    • Lock and shim the spectrometer on the deuterium signal of the co-solvent or an external lock.

    • Acquire the ¹H or ¹³C NMR spectrum as required.

Workflow for Low-Temperature NMR:

Start Prepare Sample InsertSample Insert Sample into Spectrometer Start->InsertSample SetTemp Set Desired Low Temperature InsertSample->SetTemp Equilibrate Allow Temperature to Equilibrate SetTemp->Equilibrate LockShim Lock and Shim Equilibrate->LockShim Acquire Acquire Spectrum LockShim->Acquire End Process Data Acquire->End

Caption: Experimental workflow for low-temperature NMR using this compound.

Protocol 2: Grignard Reaction Using this compound as a Co-solvent

This protocol describes a Grignard reaction where the high volatility of this compound is managed to maintain an anhydrous environment.

Methodology:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Flame-dry all glassware under a stream of dry nitrogen to remove any moisture.

    • Place magnesium turnings in the flask.

  • Reagent Preparation and Reaction:

    • In the dropping funnel, prepare a solution of the alkyl halide in a mixture of anhydrous diethyl ether and this compound. The this compound helps to maintain a higher boiling point than ether alone, allowing for better temperature control.

    • Add a small amount of the alkyl halide solution to the magnesium to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[16][17][18][19][20] * After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent by rotary evaporation under reduced pressure.

Signaling Pathway for Grignard Reagent Formation and Reaction:

cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Carbonyl AlkylHalide Alkyl Halide (R-X) Grignard Grignard Reagent (R-MgX) AlkylHalide->Grignard Mg Magnesium (Mg) Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Carbonyl Carbonyl Compound (R'-C=O) Carbonyl->Intermediate Alcohol Alcohol (R-C(R')-OH) Intermediate->Alcohol Protonation

References

Technical Support Center: Disposal of 3-Methylpentane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures, troubleshooting advice, and frequently asked questions regarding the safe and compliant disposal of 3-Methylpentane waste for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and disposal of this compound waste.

Problem Possible Cause Solution
Uncertainty about proper waste container Lack of familiarity with chemical compatibility.Use a designated, properly labeled, and chemically resistant container for flammable liquid waste. Glass bottles or metal cans are generally acceptable.[1][2] Avoid using plastics that this compound may attack.[3] Ensure the container has a secure screw cap to prevent vapor leakage.
The waste container is full, but waste pickup is not scheduled yet. High volume of waste generated in a short period.Laboratories should not accumulate more than 55 gallons of hazardous waste at any one time.[4][5][6] Once a container is full, it must be scheduled for disposal.[3] Contact your institution's Environmental Health & Safety (EHS) office immediately to arrange a pickup.[7][8] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[9]
A small amount of this compound waste has been accidentally mixed with a halogenated solvent. Improper waste segregation.Do not add any more waste to this container. Label the container clearly, indicating all components and their approximate percentages. Halogenated and non-halogenated organic solvents should be collected in separate containers.[10] Consult your EHS office for guidance on the disposal of mixed solvent waste.
The cap of the waste container is damaged or does not seal properly. Wear and tear or improper handling.Immediately transfer the waste to a new, appropriate container in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure the new container is properly labeled and report the damaged container to your lab manager or EHS.
A minor spill occurs while transferring this compound waste to the accumulation container. Improper handling or accidental splashing.Immediately alert others in the area. Contain the spill using a chemical spill kit with inert absorbent materials like sand or vermiculite.[11] Do not use combustible materials like paper towels.[11] Ensure adequate ventilation and eliminate all ignition sources.[4] The used absorbent material should be collected in a sealed, labeled container and disposed of as hazardous waste.[11]
Unsure if an old, unlabeled container contains this compound waste. Poor laboratory practice or inherited waste.Treat the container as holding an unknown hazardous waste. Do not attempt to open or consolidate it. Affix a label that clearly states "Unknown Waste" and provide any available information about its potential origin. Contact your EHS office for guidance on the identification and disposal of unknown chemicals.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the correct procedure for disposing of pure this compound waste?

A1: Pure this compound waste should be collected in a designated, properly labeled hazardous waste container for flammable liquids.[11] The container must be kept tightly closed except when adding waste and stored in a designated satellite accumulation area away from ignition sources.[3][4] When the container is nearly full, contact your institution's EHS office to arrange for pickup and disposal by a licensed waste disposal contractor.[4]

Q2: Can I dispose of small amounts of this compound down the drain?

A2: No. This compound is not soluble in water and is considered a hazardous waste.[1] Disposing of hazardous chemicals down the drain is prohibited.[3][8] All this compound waste, regardless of quantity, must be collected and disposed of through your institution's hazardous waste management program.

Q3: Is it acceptable to allow this compound waste to evaporate in a fume hood?

A3: No, evaporation is not an acceptable method for disposing of hazardous waste.[3][8] This practice releases volatile organic compounds (VOCs) into the environment and can create a fire or explosion hazard.

Q4: What personal protective equipment (PPE) should I wear when handling this compound waste?

A4: When handling this compound waste, you should wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.[14] All handling of open containers should be done in a well-ventilated area, preferably within a certified chemical fume hood.

Q5: How should I label a container for this compound waste?

A5: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Flammable Liquid").[7] All constituents in the container should be listed with their approximate percentages.[2] Follow your institution's specific labeling requirements provided by the EHS office.

Q6: What should I do with an empty this compound container?

A6: A container that has held this compound is not considered "empty" until all contents have been removed to the extent possible and no more than one inch of residue remains.[13] The container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][15] After rinsing and allowing it to dry, the original labels should be defaced or removed, and the container can then be disposed of as regular solid waste or recycled, according to your institution's policies.[8][15]

Quantitative Data

The following table summarizes key quantitative data related to the handling and disposal of this compound.

Parameter Value Reference
Occupational Exposure Limits (ACGIH TLV-TWA) 500 ppm[14][16]
Occupational Exposure Limits (ACGIH STEL) 1000 ppm[14][16]
Flash Point -32 °C / -25.6 °F[16]
Flammable Limits in Air (LEL) 1.2%[16]
Flammable Limits in Air (UEL) 7.7%[16]
Satellite Accumulation Area (SAA) Maximum Volume 55 gallons[4][5][6]
Maximum Volume of Acutely Hazardous Waste in SAA 1 quart[4][5][6]

Experimental Protocols

Protocol for Segregation and Storage of this compound Waste

  • Container Selection: Obtain a designated hazardous waste container for flammable liquids from your institution's EHS or stockroom. Ensure the container is made of a compatible material (glass or metal) and has a secure, tight-fitting lid.

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. Fill in all required information, including the full chemical name "this compound" and the start date of accumulation.

  • Waste Collection: In a well-ventilated area (preferably a fume hood), carefully pour the this compound waste into the labeled container. Avoid splashing.

  • Closure: Securely close the container immediately after adding waste. The container must remain closed at all times except when actively adding waste.[4][7]

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be at or near the point of generation, away from heat, sparks, and open flames.[3] Ensure secondary containment is in place to capture any potential leaks.

  • Segregation: Do not mix this compound waste with other waste streams, particularly halogenated solvents, oxidizers, or corrosives.[10] Store incompatible waste types in separate secondary containment.

  • Monitoring: Regularly inspect the waste container for any signs of leakage or deterioration. Do not exceed the 55-gallon limit for hazardous waste in your satellite accumulation area.[4][5][6]

  • Disposal Request: When the container is approximately 90% full, or before the accumulation time limit set by your institution is reached, submit a waste pickup request to your EHS office.[9]

Visualizations

G cluster_generation Waste Generation Point (Laboratory) cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Waste Disposal Pathway A Experiment Produces This compound Waste B Select Appropriate Waste Container (Glass or Metal) A->B C Affix Hazardous Waste Label B->C D Collect Waste in Labeled Container C->D E Store in Secondary Containment D->E F Segregate from Incompatible Wastes E->F G Container Reaches ~90% Capacity F->G H Submit Waste Pickup Request to EHS G->H I EHS Collects Waste H->I J Licensed Contractor for Final Disposal I->J

References

Effect of 3-Methylpentane impurities on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues related to 3-methylpentane impurities in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate the effects of this common solvent impurity on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a common impurity?

This compound is a branched-chain alkane and an isomer of hexane.[1] It is often found as a component of commercial hexane or isohexane solvent mixtures, which are widely used in organic synthesis for extractions and as reaction media due to their non-polar nature and low boiling points.[2] Its presence as an impurity is typically due to its co-purification with other hexane isomers during industrial distillation processes.

Q2: How can a seemingly inert alkane like this compound affect my reaction?

While this compound is chemically inert under many conditions, its presence as an impurity can still negatively impact a reaction in several ways:[3][4][5][6]

  • Solvent Polarity Alteration: A significant percentage of this compound can lower the overall polarity of a reaction solvent, which can be critical for reactions sensitive to solvent effects. This can alter reaction rates and even change the course of a reaction.

  • Reduced Reagent Concentration: The presence of an impurity dilutes the concentration of your reactants, which can lead to slower reaction rates or incomplete conversions.

  • Impact on Crystallization and Precipitation: As a non-polar impurity, this compound can interfere with the crystallization or precipitation of your desired product, potentially leading to the formation of oils, smaller crystals, or inclusion of the impurity in the crystal lattice.[7][8]

  • Catalyst Deactivation: In sensitive catalytic processes, particularly those involving organometallic catalysts, hydrocarbon impurities can sometimes adsorb to the catalyst surface, leading to reduced activity or catalyst poisoning.

  • Interference with Downstream Processing: The presence of a volatile impurity like this compound can complicate the removal of the reaction solvent and may require additional purification steps.

Q3: What types of reactions are most sensitive to this compound impurities?

Reactions that are highly sensitive to solvent polarity, reagent stoichiometry, and catalyst purity are most likely to be affected. These include:

  • Organometallic Reactions: Grignard reagent formation and subsequent reactions are highly sensitive to solvent composition. The presence of excess alkanes can sometimes hinder the solubility of magnesium halides, affecting the reaction.

  • Polymerization Reactions: The presence of impurities can affect the rate of polymerization and the molecular weight of the resulting polymer.

  • Crystallization-Driven Reactions: Reactions where the product crystallizes out of the solution can be significantly impacted by impurities that inhibit crystal formation.

  • High-Purity Pharmaceutical Syntheses: In drug development, even small amounts of impurities can be unacceptable and may lead to downstream purification challenges and potential safety concerns.[3][4]

Troubleshooting Guides

Issue 1: Lower than expected reaction yield.

Possible Cause: The this compound impurity is diluting your reagents, leading to a lower effective concentration and incomplete reaction.

Troubleshooting Steps:

  • Quantify the Impurity: Use Gas Chromatography (GC) to determine the percentage of this compound in your solvent.

  • Adjust Stoichiometry: Based on the GC results, adjust the amount of your limiting reagent to account for the reduced solvent purity.

  • Purify the Solvent: If precise stoichiometry is critical, consider purifying the solvent before use.

Issue 2: Formation of an oil instead of a crystalline product.

Possible Cause: this compound is interfering with the crystallization process by altering the solvent environment and inhibiting the formation of a crystal lattice.[7][8]

Troubleshooting Steps:

  • Modify the Crystallization Conditions:

    • Try adding a co-solvent to increase the polarity of the mixture.

    • Attempt to crystallize at a lower temperature.

    • Use seeding with a small crystal of the pure product.

  • Solvent Removal and Replacement: Carefully remove the reaction solvent under reduced pressure and replace it with a fresh, high-purity solvent before attempting crystallization.

  • Purify the Crude Product: If oiling persists, purify the crude oil using column chromatography to isolate the desired product before attempting crystallization from a different solvent system.

Issue 3: Inconsistent reaction times or irreproducible results.

Possible Cause: You may be using different batches of solvent with varying levels of this compound impurity.

Troubleshooting Steps:

  • Standardize Your Solvent: Use a single, large batch of solvent for a series of related experiments.

  • Analyze Each New Batch: Before using a new bottle of solvent, run a quick GC analysis to check its purity.

  • Document Batch Information: Keep a detailed record of the solvent manufacturer, lot number, and purity for each experiment.

Data Presentation

Table 1: Hypothetical Effect of this compound Impurity on the Yield of a Suzuki Coupling Reaction

This compound in Toluene (%)Average Yield of Biphenyl Product (%)Standard Deviation
0 (Pure Toluene)95± 1.2
588± 2.5
1075± 3.1
2055± 4.8

This table illustrates a potential trend where increasing amounts of a non-polar alkane impurity in a polar aromatic solvent could negatively impact the yield of a common cross-coupling reaction.

Experimental Protocols

Protocol 1: Quantification of this compound in a Solvent Sample by Gas Chromatography (GC)

Objective: To determine the percentage by area of this compound in a commercial solvent (e.g., hexane).

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column: Non-polar, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Dilute 1 µL of the solvent sample in 1 mL of a high-purity solvent not present in the sample (e.g., dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: 40 °C for 5 min, then ramp to 120 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL.

  • Analysis: Identify the peak corresponding to this compound based on its retention time (a standard of pure this compound should be run for confirmation). Calculate the area percentage of the this compound peak relative to the total area of all solvent peaks.

Protocol 2: Evaluating the Impact of this compound on Reaction Yield

Objective: To determine the effect of a known amount of this compound impurity on the yield of a model reaction.

Model Reaction: The reaction of benzoyl chloride with piperidine to form N-benzoylpiperidine in a hexane solvent.

Procedure:

  • Prepare Solvent Mixtures: Prepare a series of "impure" hexane solvents by adding known volumes of pure this compound to pure n-hexane to achieve concentrations of 0%, 5%, 10%, and 20% (v/v) this compound.

  • Set up Parallel Reactions: In separate flasks, dissolve piperidine (1.0 mmol) in 10 mL of each of the prepared solvent mixtures.

  • Initiate the Reactions: Add benzoyl chloride (1.1 mmol) to each flask and stir at room temperature for 1 hour.

  • Work-up: Quench each reaction with 10 mL of saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the isolated yield of N-benzoylpiperidine for each reaction.

  • Data Comparison: Plot the isolated yield as a function of the percentage of this compound impurity.

Visualizations

Troubleshooting_Yield start Low Reaction Yield Observed check_purity Quantify this compound in Solvent via GC start->check_purity impurity_present Impurity > 5%? check_purity->impurity_present purify_solvent Purify Solvent (e.g., Distillation) check_purity->purify_solvent Alternative adjust_stoichiometry Adjust Reagent Stoichiometry impurity_present->adjust_stoichiometry Yes other_issues Investigate Other Potential Issues impurity_present->other_issues No rerun_reaction Re-run Reaction adjust_stoichiometry->rerun_reaction purify_solvent->rerun_reaction

Caption: Troubleshooting workflow for addressing low reaction yield.

Troubleshooting_Crystallization start Product Oils Out During Crystallization modify_conditions Modify Crystallization Conditions start->modify_conditions add_cosolvent Add Polar Co-solvent modify_conditions->add_cosolvent lower_temp Lower Crystallization Temperature modify_conditions->lower_temp seed_crystals Use Seed Crystals modify_conditions->seed_crystals success Crystalline Product Obtained add_cosolvent->success Success failure Oiling Persists add_cosolvent->failure Failure lower_temp->success Success lower_temp->failure Failure seed_crystals->success Success seed_crystals->failure Failure purify_crude Purify Crude Oil via Chromatography failure->purify_crude recrystallize Recrystallize from a Different Solvent purify_crude->recrystallize

Caption: Troubleshooting guide for product oiling during crystallization.

References

Technical Support Center: Achieving Anhydrous 3-Methylpentane for Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for minimizing water content in 3-methylpentane, a critical step for ensuring the success of moisture-sensitive chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous this compound in my reaction?

A1: Trace amounts of water can act as a nucleophile, base, or proton source, interfering with or inhibiting a wide range of sensitive reactions. These include organometallic reactions (e.g., Grignard, organolithium), polymerizations, and certain catalytic processes. Water can decompose reagents, alter reaction pathways, and significantly reduce product yield and purity.

Q2: What is the typical water content of "anhydrous" this compound from a commercial supplier?

A2: Commercially available "anhydrous" solvents, while packaged under an inert atmosphere, can still have water content ranging from 10 to 50 ppm (parts per million), and sometimes higher depending on the grade and handling. For highly sensitive applications, this level of moisture may be unacceptable, necessitating further drying.

Q3: What are the most effective methods for achieving ultra-dry this compound (<10 ppm water)?

A3: For achieving the lowest possible water content, the two most recommended methods are:

  • Activated Molecular Sieves: Particularly 3Å molecular sieves, which are excellent for trapping water molecules.[1][2]

  • Sodium/Benzophenone Still: This method provides a visual indicator (a deep blue or purple color) of anhydrous conditions and is capable of yielding exceptionally dry solvent.[3][4][5]

Q4: Can I use other drying agents like calcium chloride (CaCl2) or magnesium sulfate (MgSO4) for this compound?

A4: While common drying agents like calcium chloride, magnesium sulfate, and sodium sulfate are suitable for pre-drying or for less sensitive applications, they are generally not sufficient for achieving the sub-10 ppm water content required for highly sensitive reactions.[6] They are best used to remove bulk water before a more rigorous drying method is employed.[6]

Q5: How do I properly activate molecular sieves?

A5: To ensure maximum water adsorption capacity, molecular sieves must be activated prior to use. This is achieved by heating them to a high temperature under vacuum or a stream of inert gas to drive off any adsorbed water. A common procedure is to heat the sieves at 300-350°C for at least 3 hours, and then allow them to cool in a desiccator or under an inert atmosphere.[2][7][8]

Q6: How can I confirm the dryness of my this compound?

A6: The most accurate method for determining water content in organic solvents is Karl Fischer titration, which can provide quantitative results in the ppm range.[7][9] For solvents dried using a sodium/benzophenone still, the persistence of a deep blue or purple color from the benzophenone ketyl radical anion is a reliable qualitative indicator of anhydrous conditions.[3][5][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction fails despite using "anhydrous" this compound. 1. The commercial solvent was not sufficiently dry for the specific application. 2. The solvent was contaminated with atmospheric moisture during transfer. 3. Other reagents in the reaction were not anhydrous.1. Implement a more rigorous drying procedure, such as using activated molecular sieves or a sodium/benzophenone still. 2. Use proper air-sensitive techniques (e.g., Schlenk line, glovebox) for all solvent and reagent transfers.[11] 3. Ensure all other reagents and glassware are scrupulously dried.[2][8]
Molecular sieves are not effectively drying the this compound. 1. The molecular sieves were not properly activated. 2. An insufficient amount of sieves was used for the volume of solvent. 3. The contact time was too short. 4. The sieves are old or have been exposed to the atmosphere.1. Reactivate the molecular sieves by heating them at a high temperature (e.g., 300-350°C) under vacuum.[2][7][8] 2. Use a sufficient loading of sieves, typically 10-20% (w/v).[7][12][13] 3. Allow the solvent to stand over the sieves for at least 24-48 hours. For very low water content, longer times may be necessary.[7][12][13] 4. Use fresh, properly activated sieves.
The sodium/benzophenone still is not turning blue. 1. The initial solvent has a high water content. 2. Insufficient sodium or benzophenone has been added. 3. The sodium is oxidized and no longer reactive. 4. There is a leak in the still setup, allowing atmospheric moisture to enter.1. Pre-dry the this compound with a less reactive drying agent (e.g., calcium hydride) before adding it to the still. 2. Cautiously add more sodium and/or benzophenone.[3] 3. Ensure the sodium is fresh and has a clean, metallic surface when cut. 4. Check all joints and connections for leaks. Ensure a positive pressure of inert gas is maintained.
The blue color of the sodium/benzophenone still fades quickly. 1. The still is being replenished with "wet" solvent. 2. There is a persistent leak in the system. 3. The still is nearing the end of its life as the sodium is consumed.1. Always pre-dry the solvent before adding it to an active still. 2. Thoroughly inspect the still for any potential leaks. 3. It may be time to safely quench the still and prepare a new one.

Quantitative Data on Drying Methods

The following table summarizes the typical final water content in nonpolar organic solvents achieved with different drying methods. While this data was not generated specifically for this compound, it provides a reliable estimate of the efficacy of each technique.

Drying MethodDrying AgentTypical Final Water Content (ppm)Reference(s)
Standing over Drying Agent 3Å Molecular Sieves (10% w/v, 24h)< 1[7]
4Å Molecular SievesNot recommended for alkanes (can absorb some hydrocarbons)
Calcium Hydride (CaH₂)~13[7]
Distillation Sodium/Benzophenone Ketyl< 10[4]

Experimental Protocols

Protocol 1: Drying this compound with Activated Molecular Sieves

Objective: To reduce the water content of this compound to <10 ppm using activated 3Å molecular sieves.

Materials:

  • This compound (reagent grade or better)

  • 3Å molecular sieves

  • Oven capable of reaching 350°C

  • Schlenk flask or other suitable oven-dried glassware with a gas-tight seal

  • Inert gas source (Nitrogen or Argon)

  • Desiccator

Procedure:

  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a suitable flask. Heat in an oven at 300-350°C for at least 3 hours. For optimal activation, heat under a high vacuum.

  • Cooling: After heating, allow the molecular sieves to cool to room temperature in a desiccator or under a stream of dry inert gas. Do not expose the activated sieves to the atmosphere.

  • Drying the Solvent: In an oven-dried Schlenk flask under a positive pressure of inert gas, add the activated molecular sieves (approximately 10-20% of the solvent volume by weight).

  • Solvent Transfer: Transfer the this compound to the flask containing the molecular sieves using a cannula or a dry syringe.

  • Incubation: Seal the flask and allow the solvent to stand over the molecular sieves for at least 24 hours. For extremely sensitive reactions, a longer duration (48-72 hours) is recommended.

  • Storage and Use: Store the dried this compound over the molecular sieves under a positive pressure of inert gas. When needed, carefully decant or cannula-transfer the required amount of solvent, ensuring it is not exposed to the atmosphere.

Protocol 2: Preparation and Use of a Sodium/Benzophenone Still for this compound

Objective: To obtain ultra-dry this compound with a visual indicator of anhydrous conditions.

Materials:

  • This compound (pre-dried over a suitable agent like CaH₂ if high in water content)

  • Sodium metal (as wire or chunks)

  • Benzophenone

  • Distillation apparatus (round-bottom flask, condenser, distillation head, receiving flask)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Mineral oil bubbler

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas. The system should be connected to an inert gas line and a mineral oil bubbler to maintain a positive pressure.

  • Adding Reagents: To the distillation flask, add the this compound.

  • Adding Sodium: Carefully add small pieces of sodium metal to the solvent. The amount will depend on the volume of the still, but a few grams are typical for a 1 L still.

  • Adding Benzophenone: Add a small amount of benzophenone (e.g., 0.5-1 g for a 1 L still).

  • Refluxing: Gently heat the mixture to reflux under a positive pressure of inert gas.

  • Color Change: As the solvent dries, the sodium will react with the benzophenone to form the benzophenone ketyl radical anion, which will turn the solution a deep blue or purple color. This color indicates that the solvent is anhydrous. If the color does not appear, it may be necessary to add more sodium or benzophenone.

  • Distillation: Once the characteristic blue/purple color is stable, the this compound can be distilled into the receiving flask.

  • Collection and Storage: Collect the freshly distilled, anhydrous this compound in the oven-dried receiving flask under an inert atmosphere. The dried solvent should be used immediately or stored in a sealed flask with a gas-tight stopper under inert gas.

Safety Note: Sodium metal is highly reactive and flammable. Handle it with extreme care and always work in a fume hood. Ensure you are familiar with the proper procedures for safely quenching sodium before cleaning the apparatus.

Visualizations

Experimental_Workflow_Drying_3_Methylpentane cluster_predrying Pre-Drying (Optional) cluster_main_drying Primary Drying Method cluster_verification Verification & Use predry This compound (High Water Content) drying_agent Add Drying Agent (e.g., CaH2) predry->drying_agent method_choice Choose Drying Method predry->method_choice Decant/Filter mol_sieves Activated 3Å Molecular Sieves method_choice->mol_sieves Option 1 na_still Sodium/Benzophenone Still method_choice->na_still Option 2 verification Verify Dryness (Karl Fischer or Color Indicator) mol_sieves->verification na_still->verification use Use in Sensitive Reaction verification->use

Caption: Experimental workflow for drying this compound.

Troubleshooting_Guide start Reaction Failure (Suspected Water Contamination) check_solvent Was the this compound rigorously dried? start->check_solvent check_reagents Are all other reagents and glassware dry? check_solvent->check_reagents Yes implement_drying Implement a robust drying method: - Activated Molecular Sieves - Sodium/Benzophenone Still check_solvent->implement_drying No check_technique Were proper air-sensitive techniques used? check_reagents->check_technique Yes dry_reagents Dry all reagents and glassware thoroughly. check_reagents->dry_reagents No improve_technique Use Schlenk line or glovebox for all transfers. check_technique->improve_technique No success Reaction Success check_technique->success Yes implement_drying->start Re-attempt dry_reagents->start Re-attempt improve_technique->start Re-attempt

References

Validation & Comparative

A Comparative Guide to 3-Methylpentane and n-Hexane as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a reaction solvent is a critical decision that can significantly impact reaction kinetics, product yield, and process safety. Among the non-polar alkane solvents, n-hexane has traditionally been a common choice. However, its branched-chain isomer, 3-methylpentane, presents a viable alternative with distinct properties. This guide provides an objective comparison of this compound and n-hexane, supported by physicochemical data and safety profiles, to aid in the selection of the most appropriate solvent for specific research and development applications.

Physicochemical Properties: A Head-to-Head Comparison

The structural difference between the linear n-hexane and the branched this compound leads to notable variations in their physical properties. These differences can influence their behavior as solvents, particularly in terms of boiling point, melting point, and viscosity. A summary of their key physicochemical properties is presented below.

PropertyThis compoundn-HexaneReferences
Molecular Formula C₆H₁₄C₆H₁₄[1],[2]
Molecular Weight 86.18 g/mol 86.18 g/mol [3],[4]
Boiling Point 63.3 °C68.7 °C[3],[2]
Melting Point -162.9 °C-95 °C[3],[2]
Density 0.664 g/mL at 25°C0.6548 g/cm³ at 20°C,[2]
Viscosity 0.307 cP at 25°C0.313 cP at 20°C[3],[5]
Flash Point -7 °C-22 °C[1],[2]
Autoignition Temperature 278 °C225 °C[1],[6]
Solubility in Water 18 mg/L at 25°C9.5 mg/L at 25°C[1],[2]

Performance as a Reaction Solvent: Inferences from Physicochemical Data

Direct comparative studies on the performance of this compound and n-hexane as reaction solvents for a wide range of organic reactions are not extensively documented in publicly available literature. However, their physicochemical properties allow for informed inferences regarding their potential advantages and disadvantages in a laboratory setting.

The lower boiling point of this compound (63.3 °C) compared to n-hexane (68.7 °C) can be advantageous for reactions requiring gentle heating and for the ease of solvent removal post-reaction.[2][3] Conversely, the higher boiling point of n-hexane might be preferable for reactions that necessitate higher temperatures to proceed at a reasonable rate.

Both solvents are non-polar and are suitable for dissolving non-polar reactants and reagents.[3][7] Their low polarity makes them largely unreactive, which is a desirable characteristic for a reaction solvent.[7] However, it is important to note that commercial grades of n-hexane can contain impurities such as methylcyclopentane, which has tertiary C-H bonds that may be incompatible with certain radical reactions.[7]

Experimental Protocols: General Handling and Usage

While specific experimental protocols are highly dependent on the nature of the reaction, the following provides a general workflow for using either this compound or n-hexane as a reaction solvent.

General Experimental Workflow for a Reaction in an Alkane Solvent

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactant_prep Prepare Reactants setup Assemble Glassware (Inert Atmosphere if needed) reactant_prep->setup solvent_prep Dry Solvent solvent_prep->setup addition Add Reactants & Solvent setup->addition heating Heat to Desired Temperature addition->heating monitoring Monitor Reaction (TLC, GC, etc.) heating->monitoring quenching Quench Reaction monitoring->quenching extraction Aqueous Extraction quenching->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purify Product (Chromatography, etc.) evaporation->purification

Caption: A generalized workflow for conducting a chemical reaction using an alkane solvent like this compound or n-hexane.

Safety and Handling

Both this compound and n-hexane are highly flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood, away from ignition sources.[8] The use of personal protective equipment, including safety glasses, flame-resistant lab coats, and gloves, is mandatory.

A key differentiator in their safety profiles is the neurotoxicity associated with n-hexane. Chronic exposure to n-hexane can lead to peripheral neuropathy.[7] this compound, on the other hand, is not known to cause this specific toxic effect. This makes this compound a potentially safer alternative, particularly for applications involving prolonged or repeated exposure.

HazardThis compoundn-HexaneReferences
Flammability Highly FlammableHighly Flammable,[8]
Toxicity May cause drowsiness or dizziness.[9]Neurotoxic, suspected of damaging fertility.[7][8][7][8][9]
Environmental Hazard Toxic to aquatic life with long lasting effects.[9]Toxic to aquatic life with long lasting effects.[8][8][9]

Logical Comparison of Key Solvent Properties

solvent_comparison cluster_3mp This compound cluster_nh n-Hexane cluster_shared Shared Properties bp_3mp Lower Boiling Point (63.3 °C) bp_nh Higher Boiling Point (68.7 °C) bp_3mp->bp_nh Temperature Range nonpolar Non-polar unreactive Largely Unreactive flammable Highly Flammable mp_3mp Lower Melting Point (-162.9 °C) mp_nh Higher Melting Point (-95 °C) safety_3mp Lower Neurotoxicity Risk safety_nh Known Neurotoxin safety_3mp->safety_nh Safety Profile

Caption: A diagram illustrating the key property differences and similarities between this compound and n-hexane.

Conclusion

Both this compound and n-hexane are effective non-polar solvents for a variety of chemical reactions. The choice between them will depend on the specific requirements of the reaction, including the desired temperature range and safety considerations.

This compound is a favorable option when:

  • A lower boiling point is desired for easier solvent removal.

  • The reaction needs to be conducted at very low temperatures, given its significantly lower melting point.

  • Minimizing neurotoxicity risks is a priority.

n-Hexane may be considered when:

  • A slightly higher boiling point is necessary for the reaction to proceed efficiently.

  • Cost is a primary concern, as n-hexane is often more readily available and less expensive.

For drug development and other applications where worker safety and potential long-term health effects are of paramount importance, the lower toxicity profile of this compound makes it a compelling alternative to n-hexane. Researchers are encouraged to evaluate both solvents in their specific systems to determine the optimal choice for their synthetic needs.

References

Navigating the Non-Polar Landscape: A Guide to Alternatives for 3-Methylpentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking viable non-polar solvent alternatives to 3-Methylpentane, this guide offers a comprehensive comparison of suitable replacements. The selection of an appropriate solvent is critical for reaction outcomes, influencing yield, selectivity, and reaction kinetics. This document provides a detailed analysis of key alternatives, supported by physical property data, comparative experimental insights, and standardized experimental protocols.

Physical Properties: A Comparative Overview

The choice of a non-polar solvent often hinges on its physical properties, which dictate its suitability for specific reaction conditions, extractions, and work-ups. The following table summarizes the key physical parameters of this compound and its potential alternatives.

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Dielectric Constant
This compound C₆H₁₄86.1863.3-1630.664~1.9
n-Heptane C₇H₁₆100.2198.4-90.60.6841.92
Cyclohexane C₆H₁₂84.1680.76.50.7792.02
Cyclopentane C₅H₁₀70.1349.3-940.7451.97
2-Methyltetrahydrofuran (2-MeTHF) C₅H₁₀O86.1380-1360.8546.2
Cyclopentyl methyl ether (CPME) C₆H₁₂O100.16106-1400.864.7

Performance in Organic Synthesis: Experimental Insights

While direct, side-by-side comparisons of this compound with all its alternatives in a single reaction are not extensively documented, the following sections provide experimental data from studies comparing the performance of these solvents in key organic reactions.

Grignard Reactions

Ethereal solvents are typically favored for Grignard reactions. However, hydrocarbon solvents can be employed, often in combination with a co-solvent. Greener ethereal alternatives like 2-MeTHF have shown exceptional performance.

A systematic evaluation of solvents in Grignard reactions demonstrated that 2-Methyltetrahydrofuran (2-MeTHF) often provides superior or equal performance compared to traditional ethereal solvents like diethyl ether and THF.[1] Notably, 2-MeTHF has been shown to suppress the formation of Wurtz coupling by-products in benzyl Grignard reactions.[1]

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Apparatus Setup: All glassware must be rigorously dried in an oven at >100 °C and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. A small crystal of iodine can be added to activate the magnesium surface.

  • Initiation: Add a small portion of the organic halide dissolved in the chosen anhydrous solvent (e.g., 2-MeTHF) to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux.

  • Addition of Organic Halide: Once the reaction has initiated, add the remaining solution of the organic halide dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the magnesium has been consumed, cool the Grignard reagent to the desired temperature (often 0 °C). Add the electrophile (e.g., an aldehyde, ketone, or ester) dropwise as a solution in the same anhydrous solvent.

  • Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Suzuki-Miyaura Cross-Coupling

Non-polar solvents like toluene are common in Suzuki-Miyaura reactions. However, greener alternatives are gaining traction. Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent for various palladium-catalyzed cross-coupling reactions.[2][3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a representative protocol and specific conditions (catalyst, base, temperature) will vary depending on the substrates.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add the chosen degassed non-polar solvent (e.g., CPME, heptane). For some systems, the addition of a small amount of water may be beneficial.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Solvent Selection Workflow

The selection of an appropriate non-polar solvent is a multi-faceted decision process. The following diagram illustrates a logical workflow to guide researchers in choosing a suitable alternative to this compound.

Solvent_Selection_Workflow cluster_alternatives Solvent Alternatives Start Identify Need for Non-Polar Solvent Consider_Properties Evaluate Physical Properties: - Boiling Point - Melting Point - Polarity (Dielectric Constant) Start->Consider_Properties Heptane n-Heptane Cyclohexane Cyclohexane Cyclopentane Cyclopentane MeTHF 2-MeTHF (Greener Option) CPME CPME (Greener Option) Consider_Performance Assess Performance in Target Reaction Type: - Yield - Selectivity - Reaction Time Consider_Greenness Evaluate 'Green' Metrics: - Toxicity - Environmental Impact - Renewability Consider_Performance->Consider_Greenness Select_Solvent Select Optimal Solvent Consider_Greenness->Select_Solvent Heptane->Consider_Performance Cyclohexane->Consider_Performance Cyclopentane->Consider_Performance MeTHF->Consider_Performance CPME->Consider_Performance

A logical workflow for selecting a non-polar solvent alternative.

Detailed Comparison of Alternatives

n-Heptane: A straight-chain alkane, n-heptane is a common and relatively inexpensive non-polar solvent. Its higher boiling point compared to this compound can be advantageous for reactions requiring elevated temperatures. It is considered less toxic than n-hexane.

Cyclohexane: This cyclic alkane has a higher boiling point and melting point than this compound. Its rigid ring structure can sometimes influence reaction stereoselectivity. It is a widely used non-polar solvent in organic synthesis.[4]

Cyclopentane: With a lower boiling point than this compound, cyclopentane is suitable for reactions requiring milder conditions or for easier solvent removal. It is also used as a blowing agent for polyurethane foams.[5]

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is considered a "greener" alternative.[6] While it possesses an ether functional group, its overall polarity is relatively low, and it exhibits limited miscibility with water, facilitating easier work-ups. Its higher boiling point and greater stability towards peroxide formation compared to THF make it an attractive option.[2][6]

Cyclopentyl methyl ether (CPME): Another "green" ethereal solvent, CPME offers a high boiling point, low peroxide formation tendency, and stability under both acidic and basic conditions.[7][8] Its hydrophobic nature allows for easy separation from water.[7] CPME has been successfully employed in a variety of reactions, including Grignard reactions and palladium-catalyzed couplings, often with improved performance.[2][8]

References

A Comparative Guide to 3-Methylpentane as a Standard in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of 3-Methylpentane against other common internal standards used in the validation of analytical methods, particularly in gas chromatography (GC). The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in making informed decisions for their analytical needs.

Performance Comparison of Internal Standards

The efficacy of an internal standard is evaluated based on key validation parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. These parameters include linearity, accuracy, and precision. Below is a comparative summary of this compound against other commonly used alkane and aromatic internal standards.

Table 1: Comparison of Linearity for Various Internal Standards in GC-FID Analysis of a Volatile Organic Compound Mix

Internal StandardAnalyte Concentration Range (mg/mL)Correlation Coefficient (r²)
This compound 0.1 - 2.00.9995
n-Hexane0.1 - 2.00.9992
Cyclohexane0.1 - 2.00.9989
Toluene0.1 - 2.00.9997

Table 2: Comparison of Accuracy (Recovery) and Precision (RSD) for the Quantification of a Target Analyte (1.0 mg/mL) Using Different Internal Standards

Internal StandardMean Recovery (%)Relative Standard Deviation (RSD, %) (n=6)
This compound 99.50.8
n-Hexane98.91.2
Cyclohexane98.51.5
Toluene100.20.7

Note: The data presented in these tables are representative examples derived from typical GC-FID analyses of volatile organic compounds and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical methods. The following protocols outline the procedures for determining linearity, accuracy, and precision using an internal standard.

Protocol 1: Determination of Linearity

Objective: To assess the linear relationship between the analyte concentration and the detector response using an internal standard.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte at a high concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of the internal standard (e.g., this compound) at a concentration similar to the expected analyte concentrations (e.g., 1 mg/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards by serially diluting the analyte stock solution to cover the expected concentration range of the samples.

    • To each calibration standard, add a constant volume of the internal standard stock solution to ensure the final concentration of the internal standard is the same in all standards.

  • GC-FID Analysis:

    • Inject each calibration standard into the GC-FID system in triplicate.

    • Record the peak areas of both the analyte and the internal standard.

  • Data Analysis:

    • For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot a calibration curve of the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of ≥ 0.999 is generally considered to indicate good linearity.

Protocol 2: Determination of Accuracy and Precision

Objective: To determine the accuracy (closeness to the true value) and precision (degree of scatter) of the method.

Procedure:

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Spike a known amount of the analyte into a representative matrix (placebo or blank sample) to prepare the QC samples.

    • Add the internal standard to each QC sample at the same concentration used in the calibration standards.

  • Analysis of QC Samples:

    • Analyze a minimum of six replicates of each QC sample concentration using the validated GC-FID method.

  • Data Analysis for Accuracy:

    • Using the calibration curve, determine the measured concentration of the analyte in each QC sample.

    • Calculate the percentage recovery for each sample using the formula: Recovery (%) = (Measured Concentration / Nominal Concentration) * 100

    • The mean recovery should typically be within 98-102% for the assay of a drug substance.

  • Data Analysis for Precision:

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the measured concentrations at each QC level.

    • RSD is calculated as: RSD (%) = (Standard Deviation / Mean Concentration) * 100

    • The RSD for repeatability should typically be ≤ 2%.

Visualizing the Workflow and Relationships

To further clarify the processes and logical connections involved in analytical method validation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards prep_analyte->prep_cal prep_is Prepare Internal Standard (this compound) Stock prep_is->prep_cal prep_qc Prepare QC Samples prep_is->prep_qc gc_analysis GC-FID Analysis prep_cal->gc_analysis prep_qc->gc_analysis linearity Linearity Assessment (r² ≥ 0.999) gc_analysis->linearity accuracy Accuracy Assessment (Recovery %) gc_analysis->accuracy precision Precision Assessment (RSD %) gc_analysis->precision logical_relationship cluster_properties Key Properties of an Ideal Internal Standard cluster_standards Compared Internal Standards prop1 Chemically Similar to Analyte prop2 Not Present in Sample Matrix prop3 Resolved from Analyte Peak prop4 Stable and Non-reactive is_3mp This compound is_3mp->prop1 Alkane is_3mp->prop2 is_3mp->prop3 is_3mp->prop4 is_hex n-Hexane is_hex->prop1 Alkane is_cyc Cyclohexane is_cyc->prop1 Cycloalkane is_tol Toluene

A Comparative Study of Hexane Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of hexane isomers is a critical analytical challenge in various fields, including petrochemical analysis, environmental monitoring, and pharmaceutical quality control where hexane is often used as a solvent. Due to their similar boiling points and chemical properties, achieving baseline separation of these structural isomers requires optimized gas chromatographic (GC) conditions. This guide provides an objective comparison of the performance of different GC stationary phases in the separation of five major hexane isomers: n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane. The information presented is supported by experimental data and detailed methodologies to aid in method development and selection.

Elution Order and Retention Behavior of Hexane Isomers

The elution order of hexane isomers in gas chromatography is primarily dictated by their boiling points, especially on non-polar stationary phases. Increased branching in alkanes leads to a more compact molecular structure, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points and, consequently, shorter retention times in GC.

The five major isomers of hexane, in order of increasing boiling point, are:

  • 2,2-Dimethylbutane: 49.7 °C

  • 2,3-Dimethylbutane: 58.0 °C

  • 2-Methylpentane: 60.3 °C

  • This compound: 63.3 °C

  • n-Hexane: 68.7 °C

Therefore, on a non-polar column, the expected elution order is from the most branched isomer (2,2-dimethylbutane) to the straight-chain isomer (n-hexane).

Comparative Performance of GC Columns

The choice of stationary phase is a critical factor in the separation of closely related isomers. Below is a comparison of the performance of different types of capillary columns for the analysis of hexane isomers.

Non-Polar Stationary Phases

Non-polar columns, such as those with a 100% dimethylpolysiloxane or 5% phenyl-95% methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points.[1]

Data Presentation: Retention Times of Hexane Isomers on a Non-Polar Column

IsomerBoiling Point (°C)Retention Time (min) on CP-Sil 5 CBRelative Retention Time (vs. n-Heptane)
2,2-Dimethylbutane49.720.010.2605
2,3-Dimethylbutane58.020.690.3403
2-Methylpentane60.320.800.3529
This compound63.37.820.4020
n-Hexane68.78.340.4583

Note: Retention times for the first three isomers on CP-Sil 5 CB are from a different analysis than the last two, hence the apparent discrepancy in elution order versus retention time values. The elution order remains consistent with boiling points. The relative retention times are from a separate study and are indicative of the elution pattern.

Mid-Polar and Polar Stationary Phases

For more complex mixtures where hexane isomers may co-elute with other components, a mid-polar or polar stationary phase can offer different selectivity. For instance, a stationary phase like 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., DB-624) is often used for residual solvent analysis, which includes hexane isomers.[2][3] Highly polar phases, such as those based on polyethylene glycol (PEG), can also alter the elution order based on subtle differences in polarity, although for non-polar alkanes, the boiling point remains the dominant factor.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting a separation method. Below are examples of experimental conditions for the analysis of hexane isomers on different GC columns.

Experiment 1: Analysis on a Non-Polar Column (CP-Sil 5 CB)
  • Objective: To separate C1-C7 hydrocarbons, including hexane isomers, from a complex mixture like car exhaust gas.[5]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Agilent CP-Sil 5 CB, 50 m x 0.32 mm, 1.2 µm film thickness.[5]

  • Carrier Gas: Helium at a pressure of 120 kPa.[5]

  • Oven Temperature Program: 50°C for 5 minutes, then ramped to 200°C at 5°C/min.[5]

  • Injector: Auto-TCT.

  • Detector: FID at 300°C.[5]

Experiment 2: Analysis for Residual Solvents on a Mid-Polar Column (CP-Select 624 Hexane)
  • Objective: To separate hexane isomers from other volatile organic compounds, such as dichloromethane and acetonitrile.[2]

  • Instrumentation: Gas chromatograph with an FID.

  • Column: Agilent J&W CP-Select 624 Hexane, 30 m x 0.32 mm, 1.8 µm film thickness.[2]

  • Carrier Gas: Nitrogen at a constant flow of 0.5 mL/min.[2]

  • Oven Temperature: Isothermal at 40°C.

  • Injector: Split ratio 1:100, temperature 250°C.[2]

  • Detector: FID at 250°C.[2]

Factors Influencing Separation

The successful separation of hexane isomers is a result of the interplay between their physicochemical properties and the chromatographic conditions. The logical relationship governing this process is outlined in the diagram below.

G cluster_0 Isomer Properties cluster_1 GC Conditions cluster_2 Chromatographic Output Molecular Structure Molecular Structure Boiling Point Boiling Point Molecular Structure->Boiling Point Polarity Polarity Molecular Structure->Polarity Retention Time Retention Time Boiling Point->Retention Time Polarity->Retention Time Stationary Phase Stationary Phase Stationary Phase->Retention Time Column Dimensions Column Dimensions Column Dimensions->Retention Time Temperature Program Temperature Program Temperature Program->Retention Time Carrier Gas Flow Carrier Gas Flow Carrier Gas Flow->Retention Time Peak Resolution Peak Resolution Retention Time->Peak Resolution G A Sample Preparation (Dilution in appropriate solvent) B GC Instrument Setup (Column installation, leak check) A->B C Method Development (Temperature program, flow rate) B->C D Sample Injection (Autosampler or manual) C->D E Chromatographic Separation (Elution through the column) D->E F Detection (FID, MS) E->F G Data Acquisition & Analysis (Peak integration, identification) F->G H Comparative Study (Retention times, resolution) G->H

References

The Subtle Influence of a Single Branch: How 3-Methylpentane and Hexane Steer Reaction Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the realm of organic synthesis, the choice of solvent is a critical parameter that can profoundly influence the outcome of a reaction, dictating everything from reaction rates to product selectivity. While chemists often categorize solvents by broad classifications such as polar aprotic or non-polar, the subtle structural nuances within a single class can exert a surprising degree of control over the reaction pathway. This guide provides a comparative analysis of two structurally similar non-polar solvents, the linear n-hexane and its branched isomer, 3-methylpentane, with a focus on how their molecular architecture impacts reaction selectivity.

While both solvents are hydrocarbons with the same molecular formula (C₆H₁₄) and are generally considered inert, the presence of a methyl branch in this compound introduces significant differences in their physical properties and, consequently, their behavior in the reaction environment. This comparison will delve into a key reaction type where these differences become apparent: free radical halogenation.

Physical and Chemical Properties at a Glance

A fundamental understanding of the physical properties of these solvents is essential to appreciating their differential effects on reactivity. Although both are non-polar, the branched structure of this compound results in a less efficient packing of its molecules, leading to a lower boiling point and viscosity compared to its linear counterpart, n-hexane.

PropertyThis compoundn-Hexane
Molecular Formula C₆H₁₄C₆H₁₄
Molar Mass ( g/mol ) 86.1886.18
Boiling Point (°C) 63.368.7
Density (g/mL at 20°C) 0.6640.659
Viscosity (cP at 20°C) 0.3260.312
Polarity Non-polarNon-polar

Case Study: Regioselectivity in Free Radical Bromination

Free radical halogenation is a classic organic reaction that serves as an excellent model for examining the influence of solvent structure on regioselectivity. In this reaction, a halogen atom abstracts a hydrogen atom from an alkane, forming a radical intermediate, which then reacts with a halogen molecule to yield the halogenated product. The regioselectivity of this reaction is primarily governed by the stability of the radical intermediate (tertiary > secondary > primary). However, the solvent is not merely a passive medium; it can participate in the radical chain process and influence the distribution of products.

Consider the photobromination of a model substrate, such as adamantane, which possesses both tertiary and secondary C-H bonds. The reaction's selectivity for the tertiary position can be subtly altered by the choice of alkane solvent.

Experimental Protocol: Photobromination of Adamantane

The following is a generalized experimental protocol for the photobromination of adamantane, which can be adapted to compare the selectivity in this compound versus n-hexane.

Materials:

  • Adamantane

  • Bromine (Br₂)

  • This compound (anhydrous)

  • n-Hexane (anhydrous)

  • Inert gas (e.g., Argon or Nitrogen)

  • Photochemical reactor with a suitable lamp (e.g., tungsten lamp)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • A solution of adamantane (e.g., 0.1 M) in the chosen solvent (either this compound or n-hexane) is prepared in a reaction vessel suitable for photochemistry.

  • The solution is deoxygenated by bubbling with an inert gas for a sufficient period.

  • A stoichiometric amount of bromine is added to the solution under inert atmosphere.

  • The reaction mixture is then irradiated with a lamp at a controlled temperature.

  • The reaction progress is monitored by GC.

  • Upon completion, the reaction is quenched, and the product mixture is analyzed by GC to determine the ratio of 1-bromoadamantane (tertiary substitution) to 2-bromoadamantane (secondary substitution).

Data Presentation: Influence of Solvent on Product Distribution

This compound possesses a tertiary C-H bond, which is weaker than the primary and secondary C-H bonds present in n-hexane. This means that a bromine radical in a this compound solvent has a higher probability of abstracting a hydrogen from the solvent itself, creating a tertiary solvent radical. This can lead to a slightly less selective bromination of the adamantane substrate, as the bromine radical concentration is effectively lowered, and side reactions involving the solvent radical can occur. Conversely, n-hexane, with only primary and secondary hydrogens, is less susceptible to hydrogen abstraction by the bromine radical, potentially leading to a higher selectivity for the more reactive tertiary position on the adamantane substrate.

Hypothetical Product Ratios in the Photobromination of Adamantane:

Solvent1-Bromoadamantane (Tertiary)2-Bromoadamantane (Secondary)Selectivity Ratio (Tertiary:Secondary)
n-Hexane >95%<5%High
This compound ~90-95%~5-10%Moderately High

Note: These are predicted values based on chemical principles. Actual experimental results may vary.

Logical Workflow: Solvent Influence on Selectivity

The following diagram illustrates the logical flow of how the solvent's structure can impact the selectivity of a radical halogenation reaction.

G cluster_solvent Solvent Choice cluster_properties Key Structural Difference cluster_interaction Interaction with Radical Intermediate cluster_outcome Impact on Reaction Selectivity Hexane Hexane Linear_Chain Linear Chain (Primary & Secondary C-H) Hexane->Linear_Chain This compound This compound Branched_Chain Branched Chain (Includes Tertiary C-H) This compound->Branched_Chain Low_Abstraction Lower Probability of Solvent H-Abstraction Linear_Chain->Low_Abstraction High_Abstraction Higher Probability of Solvent H-Abstraction Branched_Chain->High_Abstraction High_Selectivity Higher Regioselectivity for Substrate Low_Abstraction->High_Selectivity Lower_Selectivity Lower Regioselectivity for Substrate High_Abstraction->Lower_Selectivity

Caption: Logical flow of solvent structure's impact on reaction selectivity.

Conclusion

The choice between n-hexane and this compound as a solvent, while seemingly minor, can have a discernible impact on the selectivity of certain chemical reactions, particularly those involving radical intermediates. The presence of a tertiary C-H bond in this compound makes it a more active participant in radical processes compared to the more inert n-hexane. This can lead to a decrease in the regioselectivity of reactions such as free radical halogenation.

For researchers and professionals in drug development and chemical synthesis, this comparison underscores the importance of considering the detailed molecular structure of a solvent, even within the same non-polar class. When high selectivity is paramount, a solvent with stronger, less reactive C-H bonds, such as n-hexane or cyclohexane, may be preferable. Conversely, in situations where solvent participation is desired or its minor impact on selectivity is acceptable, the lower boiling point of this compound might offer advantages in terms of removal post-reaction. Ultimately, the optimal solvent choice will depend on the specific requirements of the reaction and the desired outcome. Further experimental studies directly comparing these and other isomeric alkane solvents would be invaluable to the synthetic community for making more informed decisions in reaction optimization.

Unveiling the Purity of 3-Methylpentane: A Comparative Guide to GC-MS Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of solvents and reagents is paramount. This guide provides a comprehensive analysis of 3-Methylpentane impurity profiling by Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative overview of analytical approaches and detailed experimental protocols to support robust quality control.

This compound, a branched-chain alkane, finds application as a solvent in various pharmaceutical and chemical processes.[1][2] Its isomeric nature and production from the fractionation of natural gas liquids or refinery operations can lead to the presence of closely related hydrocarbon impurities.[3][4] Effective separation and identification of these impurities are critical to guarantee the consistency, safety, and efficacy of end products. GC-MS stands as a powerful and widely adopted technique for the qualitative and quantitative analysis of volatile and semi-volatile impurities in such materials.[5][6]

Comparative Analysis of Hexane Isomer Separation

The primary challenge in analyzing this compound impurities lies in the chromatographic separation of its structural isomers, which often exhibit very similar boiling points and polarities. The choice of the GC column is therefore a critical factor in achieving adequate resolution. Non-polar columns are generally the most effective for separating alkanes, as the elution order primarily follows the boiling points of the analytes.[7]

A comparison of the retention times for common hexane isomers on a specialized GC column demonstrates the achievable separation.

ImpurityRetention Time (min)
2,2-DimethylbutaneNot Identified
2,3-DimethylbutaneNot Identified
2-Methylpentane~5.8
This compound ~6.2
n-Hexane~6.5
Methylcyclopentane~7.2
Cyclohexane~8.5
Data is approximated from a representative chromatogram and may vary based on specific analytical conditions.[8]

This data highlights the capability of a specialized GC phase to resolve closely eluting isomers, which is crucial for accurate quantification. The separation of 2-methylpentane, this compound, and n-hexane, all C6H14 isomers, is particularly noteworthy.

Detailed Experimental Protocol for GC-MS Analysis

This section outlines a comprehensive methodology for the impurity profiling of this compound.

Sample Preparation

For the analysis of volatile organic impurities, a direct injection of a diluted sample or headspace analysis can be employed. Headspace analysis is particularly useful for minimizing matrix effects and protecting the GC system.

  • Direct Liquid Injection:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dilute to volume with a high-purity solvent such as dichloromethane or hexane.

    • Transfer an aliquot of the solution to a 2 mL GC vial for analysis.

  • Static Headspace Sampling:

    • Place a precisely weighed amount of the this compound sample (e.g., 0.2 g) into a 20 mL headspace vial.[7]

    • If a diluent is required, add a high-boiling point, inert solvent like dimethyl sulfoxide (DMSO).

    • Seal the vial with a PTFE/silicone septum and crimp cap.

    • Incubate the vial in the headspace autosampler at a controlled temperature (e.g., 85°C) for a specific time (e.g., 10 minutes) to allow for equilibration of volatile impurities in the headspace.[7]

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and desired separation.

Gas Chromatograph (GC)

ParameterRecommended Setting
GC Column Agilent J&W CP-Select 624 Hexane (or equivalent G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness[8]
Carrier Gas Helium, constant flow at 1.64 mL/min[8]
Inlet Temperature 250°C
Injection Mode Split (e.g., 40:1) or Splitless for trace analysis[5]
Injection Volume 1 µL
Oven Temperature Program Initial: 40°C, hold for 8 min; Ramp: 10°C/min to 220°C, hold for 5 min[7][9]

Mass Spectrometer (MS)

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[5]
Ion Source Temperature 230°C[7]
Transfer Line Temperature 250°C[5]
Mass Scan Range m/z 35 - 350
Acquisition Mode Full Scan for qualitative analysis and peak identification
Data Analysis
  • Peak Identification: Identify the main component (this compound) and any impurity peaks in the total ion chromatogram (TIC).

  • Mass Spectral Matching: Compare the mass spectrum of each impurity peak against a reference library (e.g., NIST) for tentative identification.

  • Confirmation of Identity: Where possible, confirm the identity of impurities by comparing their retention times and mass spectra with those of certified reference standards.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using certified reference standards of the identified impurities. The concentration of each impurity in the sample can then be calculated based on its peak area relative to the calibration curve.

Visualizing the Workflow and Impurity Relationships

To further clarify the analytical process and the context of potential impurities, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start This compound Sample prep_choice Choose Method start->prep_choice direct_inj Direct Liquid Injection (Dilution) prep_choice->direct_inj Liquid Sample headspace Static Headspace (Incubation) prep_choice->headspace Volatile Impurities gc_injection GC Injection direct_inj->gc_injection headspace->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, Full Scan) gc_separation->ms_detection data_acquisition Data Acquisition (Total Ion Chromatogram) ms_detection->data_acquisition peak_identification Peak Identification & Mass Spectral Matching (NIST) data_acquisition->peak_identification quantification Quantification (Calibration Curve) peak_identification->quantification report Impurity Profile Report quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound impurities.

Impurity_Relationship cluster_source Source & Synthesis cluster_product Product & Impurities cluster_impurities Potential Impurities raw_material Crude Oil / Natural Gas refining Refining Processes (Fractionation, Isomerization) raw_material->refining product This compound (Main Product) refining->product isomer_c6 Other Hexane Isomers (e.g., 2-Methylpentane, n-Hexane) refining->isomer_c6 cyclic_c6 Cyclic C6 Hydrocarbons (e.g., Methylcyclopentane, Cyclohexane) refining->cyclic_c6 other_alkanes Other Alkanes (e.g., Pentanes, Heptanes) refining->other_alkanes alkenes Alkenes (from cracking processes) refining->alkenes

Caption: Logical relationship of potential impurities in this compound.

Conclusion

The GC-MS methodology detailed in this guide provides a robust framework for the comprehensive impurity profiling of this compound. By selecting an appropriate GC column and optimizing analytical parameters, it is possible to achieve excellent separation of closely related isomers and other potential impurities. The combination of chromatographic retention data and mass spectral information allows for confident identification and accurate quantification of these impurities, ensuring the quality and safety of materials used in research, development, and manufacturing. Regular impurity profiling is a critical component of a comprehensive quality control strategy.

References

Spectroscopic Fingerprints: Differentiating 3-Methylpentane from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of organic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit distinct physical, chemical, and biological properties. This guide provides a detailed comparison of the spectroscopic differences between 3-Methylpentane and its isomers, namely n-hexane, 2-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane. Leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous identification of these C6H14 alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Differences in the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) lead to distinct spectral patterns for each isomer.

¹H NMR Spectroscopy

The number of unique proton environments, their chemical shifts (δ), and the splitting patterns due to spin-spin coupling provide a clear method for distinguishing between the isomers of hexane. High-resolution NMR is essential to resolve the complex splitting patterns often observed in branched alkanes.[1]

IsomerNumber of ¹H SignalsProton RatioKey Differentiating Features
n-Hexane 33:2:2 (or 6:4:4)Symmetrical structure leads to fewer signals.[1][2][3]
2-Methylpentane 56:3:2:2:1Most complex spectrum with five distinct signals.[1][2][3]
This compound 46:4:3:1Four distinct proton environments.[1][2][3]
2,2-Dimethylbutane 39:3:2A prominent singlet for the nine equivalent protons of the three methyl groups.[1][2][3]
2,3-Dimethylbutane 26:1 (or 12:2)Highest symmetry, resulting in only two signals.[1][2][3]

Experimental Protocol: ¹H NMR spectra are typically recorded on a spectrometer operating at a frequency of 90 MHz or higher.[4] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid interference from solvent protons.[1][5][6] Tetramethylsilane (TMS) is commonly used as an internal standard, with its proton signal set to 0.0 ppm.[1][5][6]

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. The chemical shifts of these signals are also characteristic of the carbon's local electronic environment.

IsomerNumber of ¹³C SignalsApproximate Chemical Shift Ranges (ppm)
n-Hexane 314 - 32[7]
2-Methylpentane 514 - 42
This compound 411 - 36[8]
2,2-Dimethylbutane 49 - 37
2,3-Dimethylbutane 219 - 34

Experimental Protocol: ¹³C NMR spectra are generally acquired on the same NMR spectrometer as ¹H spectra, though at a different frequency (e.g., 15.09 MHz).[4] Samples are prepared in a similar manner, dissolved in a deuterated solvent like CDCl₃.[4][6][8] TMS serves as the internal standard, with its carbon signal defined as 0.0 ppm.[6][8] The spectra are typically proton-decoupled to simplify the signals to singlets for each unique carbon.[8]

Infrared (IR) Spectroscopy

While all alkanes exhibit similar characteristic C-H stretching and bending vibrations, the "fingerprint region" of the IR spectrum (approximately 1500-400 cm⁻¹) contains a complex pattern of absorptions unique to each molecule.[1][2][3] These subtle differences arise from the distinct vibrational modes of the entire molecular skeleton.

IsomerC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)Key Differentiating Features
All Hexane Isomers ~2850-3000~1375-1465The overall pattern of peaks in the fingerprint region is unique for each isomer.[1][2][3]

Experimental Protocol: IR spectra can be obtained from neat liquid samples placed between salt (e.g., NaCl or KBr) plates or as a thin film on a single salt plate. The spectrum is recorded using an infrared spectrometer, which measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While all C6H14 isomers have the same molecular ion peak (m/z = 86), their fragmentation patterns differ due to the varying stability of the carbocation fragments formed.[3]

IsomerMolecular Ion (M⁺) (m/z)Base Peak (m/z)Other Prominent Peaks (m/z)Key Differentiating Features
n-Hexane 865743, 29[9][10][11]Prominent peaks correspond to the loss of alkyl fragments.[9][10][11]
2-Methylpentane 864371, 57, 41[1][3][11]The base peak at m/z 43 is due to the stable isopropyl cation.
This compound 865741, 29[1][3][11][12]The base peak at m/z 57 is due to the stable sec-butyl cation.[3]
2,2-Dimethylbutane 864357, 71, 41[1][3][11]A prominent peak at m/z 57 corresponds to the stable tert-butyl cation.
2,3-Dimethylbutane 864371, 57Fragmentation is dominated by the formation of the stable isopropyl cation.

Experimental Protocol: Mass spectra are obtained using a mass spectrometer, where the sample is first vaporized and then ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the isomers of this compound using the spectroscopic data presented.

Spectroscopic_Differentiation Workflow for C6H14 Isomer Identification cluster_nmr NMR Spectroscopy cluster_3_signals 3 ¹H Signals cluster_ms Mass Spectrometry (Confirmation) NMR_H1 ¹H NMR: Number of Signals Isomer_2_3_DMB 2,3-Dimethylbutane NMR_H1->Isomer_2_3_DMB 2 Signals Isomer_nHex_2_2_DMB n-Hexane or 2,2-Dimethylbutane NMR_H1->Isomer_nHex_2_2_DMB 3 Signals Isomer_3_MP This compound NMR_H1->Isomer_3_MP 4 Signals Isomer_2_MP 2-Methylpentane NMR_H1->Isomer_2_MP 5 Signals MS Base Peak (m/z) NMR_H1->MS NMR_C13 ¹³C NMR: Number of Signals Isomer_2_3_DMB_C13 2,3-Dimethylbutane NMR_C13->Isomer_2_3_DMB_C13 2 Signals Isomer_nHex_C13 n-Hexane NMR_C13->Isomer_nHex_C13 3 Signals Isomer_3_MP_2_2_DMB_C13 This compound or 2,2-Dimethylbutane NMR_C13->Isomer_3_MP_2_2_DMB_C13 4 Signals Isomer_2_MP_C13 2-Methylpentane NMR_C13->Isomer_2_MP_C13 5 Signals Proton_Ratio Proton Ratio Isomer_nHex_2_2_DMB->Proton_Ratio Isomer_nHex n-Hexane Proton_Ratio->Isomer_nHex 3:2:2 Isomer_2_2_DMB 2,2-Dimethylbutane Proton_Ratio->Isomer_2_2_DMB 9:3:2 Isomer_2_MP_MS 2-Methylpentane or 2,3-Dimethylbutane or 2,2-Dimethylbutane MS->Isomer_2_MP_MS 43 Isomer_nHex_3_MP_2_2_DMB_MS n-Hexane or This compound or 2,2-Dimethylbutane MS->Isomer_nHex_3_MP_2_2_DMB_MS 57 Start Unknown C6H14 Isomer Start->NMR_H1 Start->NMR_C13

Caption: Isomer identification workflow.

By systematically applying these spectroscopic techniques and comparing the resulting data with the information provided in this guide, researchers can confidently differentiate between this compound and its structural isomers. This ensures the correct identification of these fundamental organic molecules in various scientific and industrial applications.

References

A Comparative Guide to 3-Methylpentane and Its Alternatives as Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a solvent is a critical decision that can significantly influence experimental outcomes, from reaction kinetics to product purity. This guide provides a detailed comparison of the solvent properties of 3-Methylpentane against common non-polar alternatives, including n-hexane, 2-methylpentane, cyclohexane, and isooctane (2,2,4-trimethylpentane). The information presented herein is supported by experimental data to facilitate an informed selection process for various laboratory applications.

Physical and Chemical Properties: A Comparative Analysis

The fundamental properties of a solvent dictate its suitability for specific applications. Key parameters such as boiling point, polarity (dielectric constant), and viscosity are crucial in extractions, reactions, and chromatography. The following table summarizes the essential quantitative data for this compound and its alternatives.

PropertyThis compoundn-Hexane2-MethylpentaneCyclohexaneIsooctane (2,2,4-Trimethylpentane)
Molecular Formula C₆H₁₄C₆H₁₄C₆H₁₄C₆H₁₂C₈H₁₈
Molar Mass ( g/mol ) 86.1886.1886.1884.16114.23
Boiling Point (°C) 63.3[1]68.7[2]62[3]80.799.2
Melting Point (°C) -162.9[1]-95[4]-154[3]6.5-107.4
Density (g/mL at 20°C) 0.6640.655[4]0.653[3]0.7790.692
Viscosity (cP at 20°C) 0.3260.31[4]~0.31.00.50
Refractive Index (at 20°C) 1.3761.375[4]1.371[3]1.4261.391
Dielectric Constant (at 20°C) 1.891.881.862.021.94
Water Solubility (mg/L at 25°C) 17.9[4]9.5[2]14552.4
Flash Point (°C) -7-22-7-20-12

Experimental Performance in Extraction

The efficacy of a solvent in extraction processes is a primary concern in natural product chemistry and sample preparation. While direct comparative studies for this compound are limited, data on its isomers, such as "isohexane" (a commercial mixture primarily containing 2-methylpentane), provides valuable insights.

A notable study on the extraction of oil from cottonseed flakes provides a basis for comparison. In this bench-scale extraction, different hydrocarbon solvents were evaluated for their oil removal efficiency.

SolventExtraction Temperature (°C)Oil Removal Efficiency (%)
Commercial Hexane (rich in n-hexane)55100
Isohexane (rich in 2-methylpentane)4593.1
Cyclohexane5589.4

This data suggests that while linear alkanes like n-hexane may offer higher extraction yields under certain conditions, branched isomers like those found in isohexane are also effective, albeit at slightly lower efficiencies in this specific application. The lower boiling point of isohexane (and this compound) can be advantageous for solvent recovery post-extraction.

Experimental Protocol: Soxhlet Extraction of Oil from Seeds

This protocol details a standard method for determining the oil content of seeds using a Soxhlet apparatus, a technique applicable to this compound and its alternatives.

Materials:

  • Soxhlet extractor with a 500-mL round-bottom flask

  • Heating mantle

  • Condenser

  • Cellulose or glass extraction thimble

  • Anhydrous sodium sulfate

  • Solvent (e.g., this compound, n-hexane)

  • Ground seed sample

  • Boiling chips

Procedure:

  • A 10-gram sample of finely ground seeds is accurately weighed and mixed with an equal amount of anhydrous sodium sulfate to absorb any moisture.

  • The mixture is placed inside a cellulose extraction thimble.

  • The thimble is placed into the main chamber of the Soxhlet extractor.

  • The 500-mL round-bottom flask is filled with 250 mL of the chosen solvent (e.g., this compound) and a few boiling chips are added.

  • The apparatus is assembled, connecting the flask to the extractor and the extractor to the condenser. Cold water is circulated through the condenser.

  • The solvent in the flask is heated to a gentle boil. The solvent vapor travels up the distillation path, condenses, and drips into the thimble containing the sample.

  • The warm solvent fills the thimble and extracts the oil from the seed matrix.

  • When the solvent reaches the top of the siphon arm, the entire liquid content of the chamber is siphoned back into the boiling flask.

  • This cycle is allowed to repeat for a period of 4-6 hours to ensure complete extraction.

  • After extraction, the apparatus is cooled, and the thimble is removed.

  • The solvent, now containing the extracted oil, is concentrated using a rotary evaporator to remove the solvent.

  • The flask containing the residual oil is placed in an oven at 105°C for 30 minutes to remove any remaining solvent, then cooled in a desiccator and weighed.

  • The oil yield is calculated as a percentage of the initial sample weight.

Visualization of Experimental Workflow and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Soxhlet Extraction cluster_Analysis Analysis Grind Grind Seeds Mix Mix with Na2SO4 Grind->Mix Load Load into Thimble Mix->Load Assemble Assemble Apparatus Load->Assemble Heat Heat Solvent Assemble->Heat Extract Continuous Extraction (4-6h) Heat->Extract Cool Cool Apparatus Extract->Cool Concentrate Concentrate Extract Cool->Concentrate Dry Dry Oil Concentrate->Dry Weigh Weigh Oil Dry->Weigh Calculate Calculate Yield Weigh->Calculate

A typical workflow for the Soxhlet extraction of oil from seeds.

Solvent_Properties_Comparison This compound This compound n-Hexane n-Hexane This compound->n-Hexane Lower BP 2-Methylpentane 2-Methylpentane This compound->2-Methylpentane Similar BP Cyclohexane Cyclohexane This compound->Cyclohexane Lower BP, Less Cyclic Isooctane Isooctane This compound->Isooctane Lower BP, Shorter Chain

Logical relationships of boiling points (BP) and structure for this compound and its alternatives.

Conclusion

This compound presents itself as a viable non-polar solvent with properties closely resembling its isomers, 2-methylpentane and n-hexane. Its branched structure results in a lower boiling point compared to n-hexane, which can be advantageous for easy removal after a reaction or extraction. While n-hexane may offer slightly higher extraction efficiencies in some cases, the differences are often context-dependent, and factors such as cost, purity, and safety should also be considered. For applications in chromatography, the choice between these alkanes will depend on the specific separation, as subtle differences in their interactions with the stationary phase can affect resolution. This guide provides the foundational data and a methodological framework to assist researchers in making an evidence-based decision for their specific experimental needs.

References

Safety Operating Guide

Proper Disposal of 3-Methylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of 3-methylpentane, ensuring the protection of personnel and the environment.

This compound, a highly flammable and volatile organic compound, requires strict adherence to proper disposal protocols to mitigate safety and environmental risks. This document provides clear, step-by-step guidance for researchers, scientists, and drug development professionals on the correct procedures for managing this compound waste. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. It is a highly flammable liquid and vapor, can cause skin irritation, and may cause drowsiness or dizziness.[1] Ingestion can be fatal as it may enter the airways.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye/Face Protection: Safety goggles or a face shield.[1]

  • Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator for organic vapors should be used.[1]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use non-sparking tools and explosion-proof equipment.[1][2]

  • Store in a cool, well-ventilated, fireproof area, separated from strong oxidants.[1]

  • Keep containers tightly closed and properly grounded/bonded.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValue
CAS Number 96-14-0
Molecular Formula C₆H₁₄
Molecular Weight 86.18 g/mol
Boiling Point 63.2°C (145.8°F)
Flash Point -6°C (21.2°F) (Closed Cup)
Flammable Limits Lower: 1.2% Upper: 7.7%
Vapor Density 3.0 (Air = 1)

Source: Material Safety Data Sheets

Step-by-Step Disposal Procedure

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[3][4] It is classified as a Class 3 flammable liquid.[5] The following steps outline the proper disposal process:

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container.[1][3] The original container is often a suitable choice.[3][6]

    • Do not mix with other waste types, especially incompatible materials like strong oxidants.[1]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[3][7]

    • Indicate the associated hazards (e.g., "Flammable Liquid").[7]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

    • The SAA should be in a cool, dry, and well-ventilated location, away from ignition sources.

    • Ensure secondary containment for liquid waste containers.[8]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5]

    • Do not attempt to dispose of this compound down the drain or by evaporation.[1][3][9]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and remove all ignition sources.[1] Ventilate the area. For a small spill, absorb the liquid with an inert, non-combustible material like sand or earth.[1] Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[1][10] For large spills, contact your EHS department immediately.[10]

Disposal Workflow Diagram

The following diagram illustrates the key steps and decision points in the proper disposal of this compound.

G This compound Disposal Workflow cluster_preparation Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe spill Spill Occurs start->spill collect Collect in a Designated, Compatible Container ppe->collect label_waste Label Container: 'Hazardous Waste, this compound' collect->label_waste store Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store check_saa Ensure SAA is Cool, Ventilated, & Away from Ignition Sources store->check_saa contact_ehs Contact EHS or Licensed Hazardous Waste Contractor check_saa->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end_point Proper Disposal by Authorized Personnel pickup->end_point evacuate Evacuate & Remove Ignition Sources spill->evacuate absorb Absorb with Inert Material (Use Non-Sparking Tools) evacuate->absorb collect_spill Collect Absorbed Material in a Sealed Container absorb->collect_spill collect_spill->label_waste

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment (PPE) recommendations are critical for laboratory personnel handling 3-Methylpentane. This highly flammable and volatile organic compound necessitates stringent safety measures to mitigate risks of ignition, inhalation, and skin contact.

Proper handling of this compound, a common solvent and component in various laboratory processes, is paramount to ensuring a safe research environment. Adherence to established safety guidelines, including the use of appropriate PPE, is not only a best practice but a fundamental requirement for protecting researchers and maintaining the integrity of experimental work. This guide provides detailed information on the necessary protective equipment, operational procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE, drawing on safety data sheets and chemical handling guidelines. Due to a lack of specific breakthrough time data for this compound, recommendations for glove materials are based on data for chemically similar aliphatic hydrocarbons such as hexane and pentane.

Protection Type Equipment Material/Specification Quantitative Data/Notes
Eye and Face Protection Safety Goggles or Safety GlassesANSI Z87.1 certified, with side shieldsAlways wear when handling this compound.
Face Shield-Recommended when there is a significant risk of splashing.
Skin Protection GlovesNitrile (for incidental contact/splash protection)Breakthrough times for similar chemicals (e.g., n-hexane) are generally short. Change gloves immediately upon contamination. For prolonged or immersive contact, heavier-duty gloves are required.
Viton® or a combination of glove materials (e.g., outer Viton® over inner nitrile) for extended contact.Viton® generally provides excellent resistance to aliphatic hydrocarbons. Always consult the glove manufacturer's specific chemical resistance data.
Lab CoatFlame-resistantTo protect against splashes and potential flash fires.
Closed-toe ShoesLeather or other chemical-resistant materialTo protect feet from spills.
Respiratory Protection Air-Purifying Respirator (APR)NIOSH-approved with organic vapor (OV) cartridges (black).Use in well-ventilated areas. For higher concentrations or in poorly ventilated spaces, a supplied-air respirator may be necessary. Ensure proper fit testing and adherence to a respiratory protection program.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step operational plan outlines the key stages of working with this chemical.

1. Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for spills or vapor release.

  • Ventilation: Ensure work is performed in a certified chemical fume hood with adequate airflow.

  • PPE Inspection: Inspect all PPE for damage or defects before use. Ensure gloves are of the appropriate material and thickness.

  • Spill Kit: Verify that a spill kit appropriate for flammable liquids is readily accessible.

  • Fire Extinguisher: Locate the nearest Class B fire extinguisher and ensure it is accessible and has been recently inspected.

  • Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.

2. Handling and Use:

  • Grounding and Bonding: When transferring this compound from a larger container (e.g., a drum), use proper grounding and bonding procedures to prevent the buildup of static electricity, which can ignite the vapors.

  • Dispensing: Use a funnel and appropriate dispensing equipment to minimize splashing and vapor release.

  • Container Sealing: Keep containers of this compound tightly sealed when not in use.

  • Heating: Do not heat this compound with an open flame. Use a heating mantle, steam bath, or other controlled heating source.

3. Cleanup and Decontamination:

  • Work Area: Upon completion of work, wipe down the work surface with a suitable solvent (e.g., isopropanol) and then with soap and water.

  • Equipment: Clean any contaminated equipment according to laboratory protocols.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads, paper towels), in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

  • Container Type: Use a container that is chemically compatible with this compound and can be securely sealed.

  • Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Do not pour this compound down the drain.[1]

Emergency Spill Response Workflow

In the event of a this compound spill, a clear and immediate response is critical. The following diagram outlines the necessary steps to safely manage a spill.

Spill_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill (<1 Liter) & No Ignition Source? assess->small_spill large_spill Large Spill (>1 Liter) or Ignition Source Present assess->large_spill small_spill->large_spill No don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->don_ppe Yes call_emergency Call Emergency Services (911) & EHS large_spill->call_emergency contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect Absorbed Material with Non-Sparking Tools contain->cleanup package Package Waste in Labeled Container cleanup->package decontaminate Decontaminate Spill Area package->decontaminate report Report Spill to Supervisor/EHS decontaminate->report evacuate_lab Evacuate Laboratory & Pull Fire Alarm if Necessary call_emergency->evacuate_lab

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.